Octahydrocyclopenta[c]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972049 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-03-0 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta(c)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of Octahydrocyclopenta[c]pyrrole
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This guide offers an in-depth exploration of the fundamental physicochemical and pharmacological properties of the this compound core. We will delve into its synthesis, stereochemical nuances, and, most critically, its role as a cornerstone in the development of impactful therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular building block.
Physicochemical Properties: The Foundation of Druglikeness
The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. For this compound, these parameters underscore its utility as a drug intermediate.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₇H₁₃N | --INVALID-LINK--[1] |
| Molecular Weight | 111.18 g/mol | --INVALID-LINK--[1] |
| pKa (strongest basic) | 11.53 ± 0.20 | --INVALID-LINK--[2] |
| LogP | 1.1 | --INVALID-LINK--[1] |
| Water Solubility | 1000 g/L at 20°C | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[3] |
Expert Insights: The predicted high pKa indicates that this compound is a strong base and will be predominantly protonated at physiological pH. This has significant implications for its solubility, membrane permeability, and potential for ionic interactions with biological targets. The predicted high water solubility is advantageous for formulation, while the low LogP suggests a favorable balance between hydrophilicity and lipophilicity for oral absorption. It is crucial to note that these values are predicted and experimental verification is recommended for any drug development program.
Synthesis and Stereochemistry: Crafting the Core
The synthesis of this compound can be achieved through various routes, often focusing on the stereoselective construction of the fused ring system. The cis and trans isomers of the ring junction significantly influence the overall shape of the molecule and its biological activity.
General Synthetic Approach: Reductive Amination
A common and effective method for the synthesis of the this compound scaffold involves the reductive amination of a dicarbonyl precursor.
Caption: Reductive amination pathway to this compound.
Stereoselective Synthesis: A Case Study
The stereoselective synthesis of specific isomers is critical for elucidating structure-activity relationships (SAR). A notable example is the synthesis of aryl-substituted this compound analogues as triple reuptake inhibitors.[4][5]
Experimental Protocol: Synthesis of a 3-Aryl this compound Analogue [4]
-
Step 1: Michael Addition: A substituted nitrostyrene is reacted with a cyclopentanone enamine in a Michael addition to form a γ-nitroketone.
-
Step 2: Reductive Cyclization: The γ-nitroketone is then subjected to reductive cyclization using a reducing agent such as hydrogen gas over a palladium catalyst. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation and subsequent reduction to form the this compound ring system.
-
Step 3: Chiral Resolution: The resulting racemic mixture of the desired product is then resolved into its constituent enantiomers using chiral chromatography.
Causality Behind Experimental Choices: The choice of a Michael addition followed by reductive cyclization is a robust strategy for constructing the bicyclic core. The use of a palladium catalyst is standard for nitro group reduction and subsequent imine reduction under hydrogenation conditions. Chiral resolution is a necessary final step to isolate the individual enantiomers, which often exhibit different pharmacological profiles.
The Importance of Stereoisomers
The this compound scaffold has two stereogenic centers at the ring junction, leading to the possibility of cis and trans diastereomers, each of which exists as a pair of enantiomers. The relative orientation of the fused rings dictates the overall topology of the molecule and how it presents its substituents to a binding pocket. For instance, in the development of triple reuptake inhibitors, the specific stereoisomer was found to be crucial for potent inhibition of the serotonin, norepinephrine, and dopamine transporters.[4][5]
Biological Significance: A Scaffold for Potent Therapeutics
The rigid and defined three-dimensional structure of this compound makes it an ideal scaffold for presenting functional groups in a precise orientation for interaction with biological targets. This has led to its incorporation into several important drugs and clinical candidates.[6][7][8]
Case Study 1: Gliclazide - An Antidiabetic Agent
Gliclazide is a second-generation sulfonylurea drug used in the treatment of type 2 diabetes. The this compound moiety is a key component of its structure, contributing to its pharmacokinetic and pharmacodynamic properties.[9][10][11][12][13]
Mechanism of Action: Gliclazide stimulates insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel.[10][11][12][13] This binding leads to the closure of the KATP channel, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[9][11][12]
Caption: Mechanism of action of Gliclazide.
Case Study 2: Telaprevir - An Antiviral Drug
Telaprevir is a direct-acting antiviral agent that was used for the treatment of chronic hepatitis C.[14] The this compound scaffold serves as a key structural element in this complex molecule.[15]
Mechanism of Action: Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[14][16][17] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By binding to the active site of the protease, telaprevir blocks its function, thereby halting viral replication.[2][18]
Caption: Mechanism of action of Telaprevir.
Emerging Applications: Triple Reuptake Inhibitors
Recent research has explored the use of the this compound scaffold in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[4][5] These compounds are designed to simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a potentially broader spectrum of antidepressant activity. The rigid nature of the bicyclic core allows for the precise positioning of an aryl group, which is crucial for potent inhibition of all three monoamine transporters.[4]
Conclusion: A Scaffold of Enduring Importance
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with its rigid and tunable three-dimensional structure, provide a robust platform for the design of potent and selective therapeutic agents. From established drugs like Gliclazide and Telaprevir to promising new candidates in the field of neuroscience, the this compound core continues to be a source of innovation in drug discovery. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for any scientist working to leverage this remarkable molecular framework for the development of the next generation of medicines.
References
- 1. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 5661-03-0 [chemicalbook.com]
- 9. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. japsonline.com [japsonline.com]
- 13. Gliclazide - Wikipedia [en.wikipedia.org]
- 14. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 16. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 17. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Telaprevir: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]
An In-depth Technical Guide to the Synthesis of the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional geometry that allows for the precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutics. This guide provides an in-depth analysis of the primary synthetic strategies to construct this valuable scaffold, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. The unique structure-activity relationship of this compound provides new ideas for the design of new drugs.[1]
The Strategic Importance of the this compound Scaffold
The this compound nucleus is a key structural component in a variety of biologically active molecules, demonstrating potential in therapeutic areas such as anti-inflammatory, anti-tumor, and neuroprotective agents.[1] Its significance is further underscored by its role as a crucial intermediate in the synthesis of antiviral drugs like Telaprevir and antidiabetic agents such as gliclazide.[2][3] The increasing prevalence of this scaffold in drug discovery programs necessitates a thorough understanding of its synthesis.
Core Synthetic Strategies
The synthesis of the this compound scaffold can be broadly categorized into three primary approaches:
-
Multi-step Synthesis via Intramolecular Cyclization: Building the fused ring system through a series of controlled cyclization and reduction steps.
-
Reductive Cyclization of Cyclic Imides: A more convergent approach involving the direct reduction of a pre-formed cyclopentyl imide.
-
Catalytic Hydrogenation of Dinitriles: A direct route that forms the bicyclic amine from a dicyanocyclopentene precursor.
This guide will now delve into the specifics of each of these synthetic routes, providing both the rationale behind the experimental choices and detailed protocols.
Strategy 1: Multi-step Synthesis via Intramolecular Cyclization
This linear approach offers a high degree of control over the stereochemistry of the final product by building the scaffold sequentially. A representative example of this strategy starts from 2,3-dimethylmaleimide.[4]
Conceptual Workflow
The overall transformation can be visualized as a sequence of bond-forming and functional group manipulation steps designed to construct the fused bicyclic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 4. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrole: A Privileged Scaffold in Medicinal Chemistry
Abstract
Octahydrocyclopenta[c]pyrrole, systematically known as 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole or 3-azabicyclo[3.3.0]octane, is a saturated bicyclic amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for designing selective and high-affinity ligands for various biological targets. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, applications as a key pharmaceutical intermediate, and essential safety and handling protocols.
Core Structure, Nomenclature, and Identification
The fundamental structure of this compound consists of a cyclopentane ring fused to a pyrrolidine ring, sharing a common carbon-carbon bond. The cis-fused configuration is the more common and energetically favored isomer.[1] This rigid framework is considered a "privileged scaffold" in medicinal chemistry because it allows for the precise spatial orientation of functional groups, a critical factor in achieving specific molecular interactions with biological targets like enzymes and receptors.[1]
IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Common Synonyms:
-
3-Azabicyclo[3.3.0]octane
-
cis-Octahydrocyclopenta[c]pyrrole
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 5661-03-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 111.18 g/mol | --INVALID-LINK-- |
| InChI Key | UZHVXJZEHGSWQV-UHFFFAOYSA-N | --INVALID-LINK-- |
The structure can be visualized as follows:
References
An In-depth Technical Guide to the Physicochemical Characteristics of Octahydrocyclopenta[c]pyrrole
Introduction: The Strategic Importance of Octahydrocyclopenta[c]pyrrole in Modern Drug Discovery
This compound, a saturated bicyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutics, offering a distinct advantage over more flexible aliphatic or aromatic systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in biological and chemical systems. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the design of next-generation pharmaceuticals. This molecule serves as a key intermediate in the synthesis of various bioactive compounds, including treatments for diabetes and viral infections, and shows potential in the development of agents for neuroprotection, inflammation, and oncology.[1][2][3][4] Its utility is further highlighted in the creation of antagonists for Retinol Binding Protein 4, presenting a potential therapeutic avenue for atrophic age-related macular degeneration.[5]
The strategic incorporation of such saturated heterocyclic scaffolds can significantly influence a molecule's conformational flexibility, bioavailability, and electronic properties, ultimately impacting its potency and pharmacokinetic profile.[6] This document will delve into the key parameters of this compound, providing both collated data and the experimental rationale for their determination.
Molecular Structure and Core Identifiers
The foundational step in understanding the physicochemical nature of a compound is to establish its precise molecular identity.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 5661-03-0 | [7][8] |
| Molecular Formula | C₇H₁₃N | [7][8] |
| Molecular Weight | 111.18 g/mol | [7][8] |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | [7] |
| SMILES | C1CC2CNCC2C1 | [7] |
| InChI Key | UZHVXJZEHGSWQV-UHFFFAOYSA-N | [7] |
Physicochemical Data Summary
The following table summarizes the key physicochemical parameters of this compound. It is important to note that many of these values are predicted through computational models and should be confirmed with experimental data for critical applications.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source(s) |
| Appearance | Colorless to pale yellow liquid | Experimental | [1] |
| Melting Point | Data not available | [9] | |
| Boiling Point | 165.0 ± 8.0 °C | Predicted at 760 mmHg | [1][9] |
| Density | 0.934 ± 0.06 g/cm³ | Predicted | [1] |
| Flash Point | 44.8 °C | Experimental | [1][9] |
| Water Solubility | 1000 g/L at 20 °C | Experimental | [1] |
| pKa (Conjugate Acid) | 11.53 ± 0.20 | Predicted | [1] |
| logP (Octanol/Water) | 1.0059 - 1.1 | Predicted | [7][10] |
| Vapor Pressure | 8.1 hPa at 20 °C | Predicted | [1] |
| Refractive Index | 1.478 | Predicted | [1] |
| Topological Polar Surface Area | 12 Ų | Computed | [7] |
Experimental Determination of Key Physicochemical Parameters
The predictive values provided are invaluable for initial screening; however, for drug development and regulatory submission, empirical data is non-negotiable. Below are detailed protocols for the experimental determination of critical physicochemical properties, grounded in established methodologies.
Determination of Basicity (pKa)
The basicity of the secondary amine in this compound is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and target engagement. Potentiometric titration is the gold-standard method for accurate pKa determination.[1]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precise concentration (e.g., 0.05 M) of this compound is prepared by dissolving it in deionized water. The choice of a simple aqueous medium is crucial to avoid solvent effects that could alter the pKa.[9]
-
Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is maintained at a constant temperature (e.g., 25 °C) and continuously stirred to ensure homogeneity.
-
Data Acquisition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a calibrated burette. The pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis & Causality: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated, corresponding to the midpoint of the steepest part of the curve (the half-equivalence point).[1] This inflection point represents the equilibrium between the free base and its conjugate acid, providing a direct measure of the amine's basicity.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a cornerstone of the "rule of five" and a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates a preference for a lipid environment, while a negative value suggests hydrophilicity.[11]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is a traditional and reliable technique for measuring logP.[11]
-
Phase Preparation: High-purity n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation. This ensures that the partitioning equilibrium is not skewed by the miscibility of the two solvents. A phosphate buffer is used to maintain the aqueous phase at a constant pH (e.g., 7.4) to ensure the compound is in a defined ionization state.[10]
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is agitated (e.g., shaken) for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached. The sample is then centrifuged to ensure complete phase separation.
-
Quantification & Causality: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The choice of HPLC is due to its sensitivity and ability to separate the analyte from potential impurities. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[11]
Caption: Workflow for logP determination via the shake-flask method.
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the non-equivalent methylene (-CH₂) and methine (-CH) protons of the fused ring system. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.[13][14]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In a proton-decoupled ¹³C NMR spectrum, distinct signals for each unique carbon atom in the bicyclic structure are expected. The carbons directly bonded to the nitrogen atom (alpha carbons) would be shifted downfield (typically 40-60 ppm) compared to the other aliphatic carbons, due to the electronegativity of the nitrogen.[13][15]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 111). Common fragmentation patterns for cyclic amines would also be anticipated.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature would be the N-H stretching vibration, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region.
Chemical Reactivity and Stability
This compound, as a saturated secondary amine, exhibits reactivity characteristic of this functional group.
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to readily react with acids to form ammonium salts. This is a fundamental reaction for modifying the solubility and handling properties of the compound.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation to form a variety of N-substituted derivatives. This reactivity is the cornerstone of its use as a synthetic building block.[16]
-
Stability: The compound is relatively stable under standard conditions.[1] However, like many amines, it can be susceptible to oxidation over time, particularly in the presence of air and light. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light, often at reduced temperatures (2-8°C).[1] The saturated heterocyclic ring system is generally stable, but may be susceptible to decomposition at high temperatures.[1][17][18]
Safety and Handling
According to safety data, this compound is a hazardous substance.
-
Hazards: It is classified as causing severe skin burns and eye damage, and is harmful if swallowed.[7][19]
-
Handling Precautions: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[19]
-
Storage: Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
This compound is a valuable scaffold for drug discovery, possessing a unique combination of structural rigidity and chemical functionality. Its physicochemical properties, particularly its basicity and lipophilicity, are key to its utility and behavior in both synthetic transformations and biological systems. While predictive models provide excellent guidance, this guide underscores the necessity of empirical determination of these properties through robust, validated experimental protocols. A thorough understanding of its characteristics, from its spectroscopic signature to its stability and handling requirements, is essential for any researcher aiming to successfully incorporate this potent building block into their drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. uregina.scholaris.ca [uregina.scholaris.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 5661-03-0 [chemicalbook.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. 112626-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 19. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of Octahydrocyclopenta[c]pyrrole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine of significant interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this scaffold is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.
Introduction
This compound, with the chemical formula C₇H₁₃N, possesses a rigid bicyclic structure that imparts unique conformational properties, making it a valuable building block in the design of novel therapeutic agents.[1][2] Its synthesis has been approached through various routes, including the reduction of cyclopentimide compounds.[1] Accurate and comprehensive spectroscopic characterization is paramount for researchers working with this compound, ensuring the integrity of their chemical studies.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, a fusion of a cyclopentane and a pyrrolidine ring, dictates its spectroscopic signature. The presence of stereoisomers (cis and trans) will influence the complexity of the spectra, although the cis-fused isomer is often the thermodynamically favored product in many synthetic routes. For the purpose of this guide, we will consider the general spectroscopic features applicable to the core structure.
Caption: 2D representation of the this compound core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals in the aliphatic region, corresponding to the four unique carbon environments in the cis-isomer. Experimental data reported in the patent literature for this compound shows chemical shifts at δ 26.42, 32.90, 44.45, and 54.85 ppm .[3]
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) [3] | Rationale |
| C4, C5 | ~25-30 | 26.42 | Methylene carbons of the cyclopentane ring, distant from the nitrogen atom. |
| C3, C6 | ~30-35 | 32.90 | Methylene carbons of the cyclopentane ring, adjacent to the bridgehead carbons. |
| C3a, C6a | ~40-45 | 44.45 | Bridgehead methine carbons, influenced by ring strain and proximity to the nitrogen. |
| C1, C3 | ~50-55 | 54.85 | Methylene carbons of the pyrrolidine ring, directly attached to the nitrogen atom and thus significantly deshielded. |
The deshielding effect of the electronegative nitrogen atom is evident in the downfield shift of the carbons in the pyrrolidine ring (C1, C3). The bridgehead carbons (C3a, C6a) appear at an intermediate chemical shift, while the remaining cyclopentane carbons (C4, C5, C3, C6) are found further upfield.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be complex due to the overlapping signals of the methylene and methine protons in the saturated ring system. The chemical shifts will be influenced by the proximity to the nitrogen atom and the stereochemical environment.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| NH | 1.5-3.0 | Broad singlet | The proton on the nitrogen atom, its chemical shift and broadness are dependent on solvent and concentration. |
| CH₂ (Pyrrolidine) | 2.5-3.5 | Multiplet | Protons on the carbons adjacent to the nitrogen are deshielded. |
| CH (Bridgehead) | 2.0-2.8 | Multiplet | Methine protons at the ring junction. |
| CH₂ (Cyclopentane) | 1.2-2.0 | Multiplet | Protons on the cyclopentane ring, further from the nitrogen, appear more upfield. |
The significant overlap of signals in the ¹H NMR spectrum would necessitate two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for unambiguous assignment of all proton resonances.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, broad |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| CH₂ Scissoring | 1440-1480 | Medium |
| N-H Bend | 1550-1650 | Medium |
| C-N Stretch | 1000-1250 | Medium |
The absence of significant absorption above 3100 cm⁻¹ (apart from the N-H stretch) and in the 1600-1700 cm⁻¹ region would confirm the saturated nature of the bicyclic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Expected Data:
-
Molecular Ion (M⁺): m/z = 111.1048 (calculated for C₇H₁₃N)[2]
-
Fragmentation Pattern: The fragmentation of cyclic amines is often characterized by alpha-cleavage, leading to the loss of substituents attached to the carbon adjacent to the nitrogen. In the case of this compound, fragmentation is likely to involve the opening of the bicyclic ring system. Common fragments would result from the loss of ethylene (m/z = 28) or larger fragments from the cyclopentane ring.
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of this compound. The following are generalized experimental protocols.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint for its structural confirmation. The combination of NMR, IR, and MS allows for the unambiguous identification of this important bicyclic amine. While a complete set of publicly available experimental spectra is not readily accessible, the combination of reported experimental ¹³C NMR data and well-established spectroscopic principles allows for a confident characterization. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the reliable identification and further investigation of this versatile molecular scaffold.
References
"discovery and history of bicyclic pyrrolidine derivatives"
Commencing Research on Pyrolidine
My initial move is to cast a wide net, delving into the discovery and historical context of bicyclic pyrrolidine derivatives. I'm focusing on significant milestones and important compounds. Simultaneously, I'll be doing a more
Gathering Initial Data
My research has expanded to cover the synthesis and action mechanisms of these bicyclic pyrrolidine derivatives, identifying key challenges and advancements. I'm actively seeking quantitative data, such as structure-activity relationships, which I'll present in a clear, tabulated format. The next step is to structure my technical guide, crafting DOT diagrams for workflows, and writing the content with meticulous in-text citations and a comprehensive reference list.
Discovering Pyrrolidine Diversity
I've established a solid base for the topic, uncovering two major classes of bicyclic pyrrolidine derivatives: pyrrolizidine alkaloids and tropane alkaloids. The initial search also uncovered that the search parameters need to be refined. Further exploration is needed to determine the breadth of the field.
Expanding Synthetic Details
The research unearthed a solid overview of pyrrolizidine and tropane alkaloids, including their natural occurrence and biological activities. However, for a technical guide, I need to delve into synthetic pathways. Currently, general methods like photochemical cycloadditions and metal-catalyzed reactions are mentioned, but I'm after detailed protocols. I also need more quantitative biological data, specifically SAR tables and IC50 values.
Prioritizing Detailed Protocols
My research has provided a solid foundation, including the history, natural sources, and biological activities of pyrrolizidine and tropane alkaloids. While I have identified some recent synthetic advances, the general methods mentioned lack the specific protocols necessary for a technical guide. I need to focus on identifying detailed, step-by-step synthetic pathways, including experimental protocols, and gather quantitative biological data like SAR tables and IC50 values. I've found some relevant data on bicyclic pyrrolidine inhibitors of Toxoplasma gondii, which is a promising start for deeper analyses.
Uncover New Insights
I've made great strides in the second round of searches. I found the missing pieces of information I was looking for. I have a microreview to share.
Refine Guide Structure
I'm now focusing on the guide's organization. I've found a wealth of data on synthesis methods, including aza-Cope rearrangements, metal-catalyzed reactions, and asymmetric cycloadditions. The discovery of a detailed paper on Toxoplasma gondii inhibitors, complete with SAR and pharmacokinetic data, is incredibly valuable. I now need to determine the optimal structure to start with natural occurrences, move through modern methods, and conclude with...
Reorganize the Content
I'm now carefully structuring the guide, starting with the historical perspective of naturally occurring bicyclic pyrrolidines. I'm moving through modern synthetic methods, and will conclude with an in-depth case study on Toxoplasma gondii inhibitors, where I have the most complete data. To make this a comprehensive guide, I'll need to create DOT diagrams and include in-text citations.
"Octahydrocyclopenta[c]pyrrole as a proline surrogate in peptide synthesis"
An In-depth Technical Guide: Octahydrocyclopenta[c]pyrrole as a Proline Surrogate in Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Proline's unique cyclic structure imparts significant conformational constraints on peptides, making it a critical residue in protein folding, molecular recognition, and bioactive peptide structures. However, its inherent flexibility, particularly the cis/trans isomerization of the Xaa-Pro amide bond, can be detrimental to binding affinity and metabolic stability. This guide explores the use of this compound-based amino acids, a class of bicyclic proline analogues, as rigid surrogates to overcome these limitations. We provide a comprehensive overview of the rationale, synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and conformational analysis of the resulting peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to engineer peptides with enhanced structural stability and biological activity.
The Proline Conundrum: A Double-Edged Sword in Peptide Conformation
Proline is the only proteinogenic amino acid whose α-amino group is part of a five-membered pyrrolidine ring.[1] This cyclic structure uniquely restricts the backbone dihedral angle (φ) to approximately -65°, acting as a "structural disruptor" in secondary structures like α-helices and β-sheets.[1][2] It is frequently found in β-turns, where it facilitates the sharp chain reversals essential for protein folding and function.[1]
However, the tertiary amide bond preceding a proline residue can readily interconvert between the trans and cis conformations. The energy barrier for this isomerization is low enough that both states are often populated in solution, leading to conformational heterogeneity.[2] This flexibility can be a liability in drug design, as it increases the entropic penalty upon binding to a receptor, potentially lowering affinity. Furthermore, non-native conformations can be more susceptible to proteolytic degradation.
The strategic replacement of proline with conformationally locked surrogates is a powerful tool in peptidomimetic design.[3][4][5] By pre-organizing the peptide backbone into a bioactive conformation, these analogues can significantly enhance binding affinity, selectivity, and metabolic stability.[6] Bicyclic proline analogues, such as those based on the this compound scaffold, represent a highly effective class of such surrogates.[1][7]
This compound: A Rigid Scaffold for Conformational Control
The this compound (Ocp) core is a [3.3.0] bicyclic system that effectively locks the pyrrolidine ring of proline, preventing the Cγ-endo and Cγ-exo puckering observed in the natural amino acid.[1] This rigid structure provides a stable, predictable conformational element within a peptide chain.
Caption: Comparison of L-Proline and a stereoisomer of the Ocp-based amino acid.
The fusion of the cyclopentane ring to the pyrrolidine core drastically limits the conformational freedom, essentially locking the ring pucker. This has a profound impact on the preceding peptide bond, often biasing it towards a specific cis or trans geometry and preventing interconversion. This pre-organization is the primary reason for its utility in designing peptides with superior pharmacological properties.[1][6]
Table 1: Comparative Properties of Proline vs. Ocp Surrogate
| Property | L-Proline | This compound (Ocp) | Rationale for Improvement |
| Ring Pucker | Flexible (Cγ-exo/Cγ-endo interconversion)[1] | Rigidly locked by fused ring system | Eliminates a key source of conformational heterogeneity. |
| Xaa-Pro Amide Bond | Significant population of both cis and trans isomers[2] | Strongly biased towards a single conformation (trans is typical) | Reduces conformational entropy, potentially increasing binding affinity.[6] |
| Backbone Dihedral (φ) | Restricted to ~ -65° | Similarly restricted by the bicyclic core | Maintains the turn-inducing properties of proline. |
| Proteolytic Stability | Susceptible at the Xaa-Pro bond | Significantly increased | The rigid conformation is often a poor substrate for proteases.[8] |
Synthesis of the Fmoc-Ocp-OH Building Block
The successful incorporation of Ocp into a peptide via SPPS first requires the synthesis of an appropriately protected building block, typically the N-α-Fmoc protected amino acid (Fmoc-Ocp-OH). While various routes exist for the core Ocp structure[9][10][11], a generalized workflow for producing the final building block is outlined below. The key is to establish the desired stereochemistry early in the synthesis.
Caption: Generalized workflow for the synthesis of the Fmoc-Ocp-OH building block.
Expert Insight: The critical step in this workflow is the reductive cyclization and subsequent resolution.[11] Catalytic hydrogenation of precursors like 1,2-dicyanocyclo-1-pentene over a rhodium or platinum catalyst can yield the racemic this compound core.[11] Subsequent resolution using chiral acids or enzymatic methods is then required to isolate the specific stereoisomer needed for peptide synthesis, which is a non-trivial step demanding careful process optimization.
Peptide Synthesis: Incorporating Ocp via Fmoc-SPPS
With the Fmoc-Ocp-OH building block in hand, it can be readily incorporated into a peptide sequence using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][13][14]
Caption: The Fmoc-SPPS cycle adapted for the incorporation of the Ocp surrogate.
Detailed Experimental Protocol: Manual SPPS
This protocol describes a standard procedure for incorporating an Fmoc-Ocp-OH residue into a growing peptide chain on a Rink Amide resin.
-
Resin Preparation:
-
Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour. Drain the DMF.[15]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Ocp-OH:
-
In a separate vial, dissolve Fmoc-Ocp-OH (0.3 mmol, 3 equiv.), HBTU (0.29 mmol, 2.9 equiv.), and HOBt (0.3 mmol, 3 equiv.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 equiv.) to the solution to activate the amino acid. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Causality: HBTU/HOBt is a highly efficient coupling system that minimizes the risk of racemization, which is crucial for maintaining the stereochemical integrity of the peptide.[16] The extended coupling time is a prudent measure for sterically hindered amino acids like Ocp.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[17]
-
-
Chain Elongation and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
After the final residue is coupled and deprotected, wash the resin and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[16]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via reverse-phase HPLC.
-
Conformational Analysis and Validation
The primary goal of using an Ocp surrogate is to enforce a specific conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for verifying the structural consequences of this substitution in solution.[18][19]
-
1D and 2D NMR: Techniques like TOCSY and NOESY are used for sequential assignment of all protons in the peptide.[20]
-
Nuclear Overhauser Effect (NOE): The presence or absence of specific NOE cross-peaks provides distance constraints between protons. For a peptide containing Ocp, one would expect to see a distinct set of NOEs consistent with a rigid, turn-like structure, and a significant reduction or complete absence of cross-peaks that would indicate conformational averaging seen in a flexible Pro-containing peptide.[19]
-
Amide Proton Temperature Coefficients: Measuring the change in the chemical shift of backbone amide protons with temperature can identify protons involved in stable intramolecular hydrogen bonds (a hallmark of a fixed secondary structure). A low temperature coefficient (< -4.5 ppb/K) is indicative of a hydrogen-bonded proton.[19]
**Table 2: Hypothetical NMR & Stability Data for a Model Hexapeptide (Ac-Gly-Tyr-Xaa-Asn-Gly-His-NH₂) **
| Parameter | Xaa = L-Proline | Xaa = Ocp | Interpretation |
| Tyr(αH) - Pro/Ocp(δH) NOE | Two sets of weak/medium cross-peaks | One set of strong cross-peaks | Indicates a mix of cis and trans isomers for Proline, but a single, fixed conformation for Ocp. |
| Asn(NH) Temp. Coefficient | -5.8 ppb/K | -2.1 ppb/K | The low value for the Ocp peptide suggests the Asn NH is involved in a stable intramolecular H-bond (e.g., in a β-turn), which is absent in the more flexible Pro peptide. |
| Half-life in Chymotrypsin | 45 minutes | > 24 hours | The rigid, non-native conformation induced by Ocp confers remarkable resistance to enzymatic degradation. |
Applications and Future Outlook
The use of this compound and other bicyclic proline analogues is not merely a theoretical exercise. These surrogates have been successfully employed in the development of potent and selective therapeutics.
-
Arginase Inhibitors: Constrained bicyclic proline analogues have been instrumental in developing highly potent inhibitors of arginase, an enzyme implicated in cardiovascular and immune disorders. The rigid scaffold helps to properly orient the key binding motifs.[1]
-
RBP4 Antagonists: An Ocp-containing molecule was identified as a potent antagonist of Retinol Binding Protein 4 (RBP4), a target for treating atrophic age-related macular degeneration and Stargardt disease.[21]
-
Drug Discovery: The Ocp core is recognized as a valuable fragment in drug discovery for enhancing selectivity and optimizing metabolic properties of drugs targeting viruses and tumors.[9]
The continued development of novel synthetic routes to stereochemically pure Ocp derivatives and other constrained proline analogues will further empower medicinal chemists.[3][5] By providing a robust method to control peptide conformation, these building blocks are invaluable tools for transforming flexible peptide leads into drug candidates with enhanced stability, affinity, and therapeutic potential.
References
- 1. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new bicyclic proline-mimetic amino acid (2003) | Andrea Trabocchi | 19 Citations [scispace.com]
- 8. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 11. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 12. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [proteogenix.science]
- 13. bachem.com [bachem.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
- 18. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. ias.ac.in [ias.ac.in]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Conformational Analysis of Octahydrocyclopenta[c]pyrrole
Abstract
Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a pivotal structural motif in medicinal chemistry. Its rigid, three-dimensional framework is a key component in a variety of therapeutic agents, where conformational rigidity can enhance binding affinity and selectivity for biological targets.[1] A profound understanding of its conformational landscape is therefore crucial for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound, delineating the key structural features, computational methodologies, and analytical approaches required to elucidate its conformational preferences. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of conformationally constrained molecules.
Introduction: The Significance of Conformational Rigidity in Drug Design
The this compound core, also known as 3-azabicyclo[3.3.0]octane, is a key intermediate in the synthesis of several important pharmaceuticals.[2] Its bicyclic nature imparts significant conformational constraint compared to more flexible aliphatic amines. This rigidity is a desirable attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.[1] The pyrrolidine ring, a fundamental component of this bicyclic system, is known to adopt distinct puckered conformations which can significantly influence the overall shape of the molecule and its interactions with biological macromolecules.[3][4]
The fusion of the cyclopentane and pyrrolidine rings can result in two diastereomers: cis-octahydrocyclopenta[c]pyrrole and trans-octahydrocyclopenta[c]pyrrole. These isomers are not interconvertible without breaking bonds and possess distinct three-dimensional shapes and thermodynamic stabilities.[5][6] A thorough conformational analysis is essential to understand the preferred spatial arrangements of these isomers and their derivatives, which in turn dictates their pharmacological profiles.
The Conformational Landscape of this compound
The conformational space of this compound is defined by the puckering of both the cyclopentane and pyrrolidine rings, as well as the orientation of the nitrogen atom's lone pair.
Ring Puckering of the Constituent Rings
-
Cyclopentane Ring: The five-membered cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s) and twist (C_2) forms. In the context of the fused system, the puckering of the cyclopentane ring will be influenced by the constraints imposed by the pyrrolidine ring.
-
Pyrrolidine Ring: Similar to cyclopentane, the pyrrolidine ring also adopts non-planar conformations. The puckering of the pyrrolidine ring is often described by two predominant modes: Cγ-exo and Cγ-endo envelope conformers, where the Cγ atom is out of the plane defined by the other four atoms.[3][7] The presence of substituents and fusion to other rings can significantly influence the preferred pucker.[4]
Cis- and Trans-Fusion
The fusion of the cyclopentane and pyrrolidine rings at the bridgehead carbons (C3a and C6a in IUPAC nomenclature) can be either cis or trans.
-
Cis-octahydrocyclopenta[c]pyrrole: In the cis isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule. This fusion generally results in a more compact, V-shaped structure.
-
Trans-octahydrocyclopenta[c]pyrrole: In the trans isomer, the bridgehead hydrogens are on opposite sides. This leads to a more extended and linear molecular shape.
The relative stability of the cis and trans isomers is a key aspect of the conformational analysis and can be determined through computational methods. For analogous systems like decalin, the trans isomer is generally more stable.[6]
Computational Methodology for Conformational Analysis
A robust computational workflow is essential for accurately mapping the potential energy surface (PES) of this compound and identifying its low-energy conformers. The following step-by-step protocol outlines a validated approach.
Workflow for Conformational Search and Analysis
References
- 1. biomedres.us [biomedres.us]
- 2. Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide [ri.conicet.gov.ar]
Illuminating the Privileged Scaffold: A Technical Guide to the Chemical Space of Fused Pyrrolidine Systems
Foreword: The Enduring Allure of the Fused Pyrrolidine Core
In the intricate tapestry of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds, demonstrating a remarkable propensity for biological activity across a spectrum of therapeutic targets. The fused pyrrolidine system is a quintessential example of such a scaffold. Its inherent three-dimensionality, coupled with the stereochemical complexity arising from multiple chiral centers, provides a rich canvas for the design of novel therapeutic agents.[1][2] This guide is conceived not as a rigid protocol, but as a dynamic exploration of the chemical space occupied by these fascinating heterocyclic systems. We will delve into the strategic considerations underpinning their synthesis, the nuanced interpretation of their structure-activity relationships (SAR), and the computational methodologies that empower us to navigate this vast and promising territory. Our journey is intended for the discerning researcher, the scientist at the bench, and the drug development professional who seeks to harness the therapeutic potential of fused pyrrolidine systems.
I. Navigating the Synthetic Landscape: Mastering the [3+2] Cycloaddition
The construction of the fused pyrrolidine core is most elegantly and efficiently achieved through the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[3][4] This powerful transformation allows for the stereocontrolled formation of multiple C-C and C-N bonds in a single, atom-economical step. The causality behind this choice of synthetic strategy lies in its versatility and high degree of control over the resulting stereochemistry, which is paramount in drug design.
A. The Cornerstone Reaction: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile stands as a cornerstone for the synthesis of a diverse array of fused pyrrolidine systems.[3][5] The azomethine ylide, a reactive intermediate, can be generated in situ from various precursors, such as imines derived from α-amino acids or by the thermal or photochemical ring-opening of aziridines.[3] The choice of precursor and reaction conditions dictates the substitution pattern and stereochemical outcome of the resulting cycloadduct.
B. Experimental Protocol: Asymmetric Synthesis of a Spirooxindole-Pyrrolidine Scaffold
The following protocol details the silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a 3-ylideneoxindole, a reaction that yields a pharmacologically relevant spirooxindole-pyrrolidine scaffold.[6] This protocol is presented as a self-validating system, where careful execution and monitoring of reaction parameters will lead to the desired product with high diastereo- and enantioselectivity.
Materials:
-
3-Ylideneoxindole (1.0 mmol, 1.0 equiv)
-
Imine derived from an α-amino ester (e.g., methyl (benzylidene)glycinate) (1.2 mmol, 1.2 equiv)
-
Silver acetate (AgOAc) (0.05 mmol, 5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.06 mmol, 6 mol%)
-
Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (10 mL)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine silver acetate (0.05 mmol) and the chiral phosphine ligand (0.06 mmol) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the 3-ylideneoxindole (1.0 mmol) and the imine (1.2 mmol).
-
Initiation: Add triethylamine (1.5 mmol) to the reaction mixture. The triethylamine acts as a base to facilitate the in situ generation of the azomethine ylide from the imine.
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature (this can range from room temperature to elevated temperatures depending on the specific substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired spirooxindole-pyrrolidine product.
-
Characterization: The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to determine the enantiomeric excess.
II. Charting the Chemical Space: Structure-Activity Relationship (SAR) Insights
The exploration of the chemical space of fused pyrrolidine systems is fundamentally driven by the desire to understand and optimize their biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the scaffold and its substituents influence potency and selectivity.[7][8]
A. Quantitative Data Summary: Anticancer Activity of Fused Pyrrolidine Derivatives
The following table summarizes the in vitro anticancer activity of representative fused pyrrolidine derivatives against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are provided to allow for a quantitative comparison of their potency.
| Fused Pyrrolidine Core | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | R1: 6-Cl, R2: H | MCF-7 (Breast) | 0.24 | [1] |
| Spirooxindole-pyrrolidine | R1: H, R2: 4-Br-phenyl | HepG2 (Liver) | 0.80 | [1] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | C(5)-I | HCT-116 (Colon) | 0.42 | [2] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | C(5)-Br | HCT-116 (Colon) | 1.05 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole | - | HeLa (Cervical) | 0.32 | [9] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | - | PPC-1 (Prostate) | 2.5 | [10] |
| Substituted Pyrrolidine | Diethyl 2,5-dihydroxy-1-(4-chlorophenyl)-3,4-bis((4-chlorophenyl)amino)pyrrolidine-2,5-dicarboxylate | HCT116 (Colon) | 2.9 | [11] |
Caption: Table summarizing the anticancer activity (IC50 values) of various fused pyrrolidine derivatives against different human cancer cell lines.
B. Decoding the SAR: Key Structural Features for Anticancer Activity
Analysis of the data presented in the table and in the broader literature reveals several key SAR trends for fused pyrrolidine-based anticancer agents:
-
Halogen Substitution: The presence and position of halogen atoms on the aromatic rings of the scaffold can significantly impact potency. For instance, in the 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole series, an iodine atom at the C(5) position resulted in the highest potency against HCT-116 cells.[2]
-
Aromatic Substituents: The nature of the aromatic substituents on the pyrrolidine ring plays a crucial role. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the biological target.
-
Spirocyclic Architecture: The rigid, three-dimensional structure of spiro-fused systems, such as the spirooxindole-pyrrolidines, is often associated with high potency.[1][7] This rigidity can pre-organize the molecule into a conformation that is favorable for binding to the target protein.
-
Fusion with Other Heterocycles: The fusion of the pyrrolidine ring with other heterocyclic systems, such as tetrazoles and triazoles, can lead to compounds with potent and selective anticancer activity.[9]
III. In Silico Exploration: Computational Strategies for Navigating Chemical Space
The sheer vastness of the chemical space that can be generated from fused pyrrolidine scaffolds necessitates the use of computational tools to guide synthetic efforts and prioritize compounds for biological evaluation. Virtual screening, quantitative structure-activity relationship (QSAR) modeling, and scaffold hopping are powerful in silico techniques for this purpose.[12][13]
A. A Logical Workflow for Computational Exploration
The following diagram illustrates a logical workflow for the computational exploration of fused pyrrolidine chemical space, starting from a known active compound or a target protein structure.
Caption: A workflow for the computational exploration of fused pyrrolidine chemical space.
B. Key Computational Methodologies
-
Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds against a biological target to identify potential hits.[14] It can be ligand-based, relying on the similarity to known active compounds, or structure-based, where compounds are docked into the binding site of a target protein.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[12] These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
-
Scaffold Hopping: This computational strategy aims to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity.[13] This is a powerful approach for discovering novel chemical matter and circumventing intellectual property issues.
IV. Concluding Remarks and Future Perspectives
The fused pyrrolidine system represents a fertile ground for the discovery of novel therapeutic agents. Its inherent structural complexity and amenability to diverse synthetic modifications provide a rich platform for the exploration of chemical space. The continued development of efficient and stereoselective synthetic methodologies, coupled with the power of computational chemistry, will undoubtedly lead to the discovery of new fused pyrrolidine-based drugs with improved efficacy and safety profiles. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the privileged nature of the fused pyrrolidine scaffold is set to be further solidified in the annals of medicinal chemistry.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Pyrrole Derivatives: A Technical Guide to Unlocking their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of numerous biologically active molecules.[1] Its presence in vital natural compounds like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[2] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of novel therapeutic agents with a wide spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of the significant biological activities of novel pyrrole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. As a senior application scientist, the following sections will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols to empower researchers in their quest to develop the next generation of pyrrole-based therapeutics.
Antimicrobial Activity: Combating Drug Resistance with Novel Pyrrole Scaffolds
The relentless rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent and novel mechanisms of action.[2] Pyrrole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad range of pathogenic bacteria and fungi.[4]
Mechanistic Insights
The antimicrobial action of pyrrole derivatives is often attributed to their ability to disrupt essential cellular processes in pathogens. While the exact mechanisms can vary depending on the specific substitutions on the pyrrole ring, several key modes of action have been identified. Some derivatives have been shown to inhibit critical enzymes involved in microbial survival, such as DNA gyrase or dihydrofolate reductase. Others are believed to exert their effects by compromising the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death. For instance, certain 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains, and are also effective against intracellular bacilli residing within macrophages.[5] This suggests an ability to penetrate host cells and target the pathogen in its niche.
Data Presentation: Antimicrobial Efficacy of Representative Pyrrole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolyl Benzamide Derivative | Staphylococcus aureus | 3.12 - 12.5 | [2] |
| 1,2,3,4-tetrasubstituted pyrrole 4 | Staphylococcus aureus | - (Inhibition zone: 30 mm) | [6] |
| 1,2,3,4-tetrasubstituted pyrrole 11 | Staphylococcus aureus | - (Inhibition zone: 24 mm) | [6] |
| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [5] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of novel pyrrole derivatives against bacterial strains, a fundamental assay in antimicrobial drug discovery.[7]
I. Materials and Reagents:
-
Novel pyrrole derivative (test compound)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland standard 0.5
-
Incubator (37°C)
-
Multichannel pipette
-
Spectrophotometer (optional, for OD reading)
II. Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrrole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add a specific volume of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells. Discard the final 100 µL from the last well in the dilution series. This creates a gradient of compound concentrations.
-
Prepare a separate dilution series for the positive control antibiotic.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds and the positive control. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of uninoculated MHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound in MHB with the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticancer Activity: Targeting Key Pathways in Oncology
The pyrrole scaffold is a prominent feature in several approved anticancer drugs and numerous derivatives are under investigation for their potent cytotoxic and apoptotic effects against various cancer cell lines.[8]
Mechanistic Insights
The anticancer activity of pyrrole derivatives is multifaceted, often involving the modulation of critical signaling pathways that are dysregulated in cancer.[8] A primary mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[3] By competing with ATP for the binding site on these kinases, pyrrole derivatives can block downstream signaling cascades.
Furthermore, many pyrrole-containing compounds induce apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.[9] Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[10]
Data Presentation: Cytotoxicity of Representative Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [8] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [8] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [8] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [8] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds on cancer cell lines.[11]
I. Materials and Reagents:
-
Novel pyrrole derivative (test compound)
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrole derivative in a complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by novel pyrrole derivatives.
Anti-inflammatory Activity: Modulating Key Inflammatory Cascades
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great therapeutic interest. Pyrrole derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of key enzymatic and signaling pathways.[12]
Mechanistic Insights
A prominent mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]
Furthermore, pyrrole derivatives can interfere with pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[14] Inhibition of NF-κB activation by pyrrole derivatives can therefore lead to a broad-spectrum anti-inflammatory effect.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for and characterize the inhibitory activity of novel pyrrole derivatives against the COX-2 enzyme.[16]
I. Materials and Reagents:
-
Novel pyrrole derivative (test inhibitor)
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Heme
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microtiter plates
-
Fluorometric microplate reader
II. Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and the test inhibitor in COX Assay Buffer.
-
Assay Setup:
-
In a 96-well black plate, add the following to designated wells:
-
Test Inhibitor: Diluted test inhibitor.
-
Positive Control: Diluted positive control inhibitor.
-
Enzyme Control (100% activity): Assay buffer (no inhibitor).
-
Blank: Assay buffer (no enzyme).
-
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Add Heme and the fluorometric probe to all wells.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red). The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for the test compound at various concentrations and calculate the IC₅₀ value.
Signaling Pathway: NF-κB and MAPK in Inflammation
Caption: Inhibition of NF-κB and MAPK signaling pathways by novel pyrrole derivatives.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to this neuronal damage. Pyrrole derivatives have shown promise as neuroprotective agents by combating these pathological processes.[17]
Mechanistic Insights
The neuroprotective effects of certain pyrrole derivatives are linked to their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage.[17] Some compounds have been shown to inhibit lipid peroxidation, a detrimental process that damages cell membranes.
In the context of neuroinflammation, the anti-inflammatory mechanisms discussed previously, such as the inhibition of COX-2 and NF-κB, are also relevant to neuroprotection. By reducing the production of pro-inflammatory mediators in the brain, these compounds can create a more favorable environment for neuronal survival.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes an in vitro assay to evaluate the neuroprotective effects of novel pyrrole derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model for neuronal studies.[18][19]
I. Materials and Reagents:
-
Novel pyrrole derivative (test compound)
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
Oxidative stress inducer (e.g., hydrogen peroxide - H₂O₂, 6-hydroxydopamine - 6-OHDA)
-
Sterile 96-well plates
-
MTT assay reagents (as described in the anticancer section)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
II. Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.
-
Pre-treatment with Test Compound:
-
After 24 hours of cell attachment, remove the medium and add fresh medium containing various concentrations of the novel pyrrole derivative.
-
Incubate the cells with the test compound for a pre-treatment period (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Following pre-treatment, add the oxidative stress inducer (e.g., H₂O₂) to the wells at a pre-determined toxic concentration.
-
Include a control group of cells treated only with the oxidative stress inducer and a vehicle control group.
-
-
Incubation: Incubate the plate for an additional 24 hours.
-
Assessment of Cell Viability: Perform the MTT assay as previously described to determine the viability of the SH-SY5Y cells.
-
Data Analysis: Compare the cell viability of the groups pre-treated with the pyrrole derivative to the group treated only with the oxidative stress inducer. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.
Conclusion and Future Directions
The diverse biological activities of novel pyrrole derivatives highlight their immense potential in drug discovery and development. The antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these compounds are rooted in their ability to interact with and modulate key cellular and signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of new pyrrole-based chemical entities.
Future research in this field should focus on elucidating the precise molecular targets of these compounds and understanding their structure-activity relationships to guide the rational design of more potent and selective derivatives. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, ultimately paving the way for their clinical translation. The pyrrole scaffold, with its inherent versatility, will undoubtedly continue to be a source of inspiration for the development of innovative medicines to address a wide range of human diseases.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. assaygenie.com [assaygenie.com]
- 17. fivephoton.com [fivephoton.com]
- 18. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 19. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
Methodological & Application
Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrole Derivatives: Strategies and Methodologies
An Application Note and Protocol Guide for Researchers
Introduction
The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold that constitutes the structural foundation of numerous biologically active molecules and pharmaceutical agents.[1] Its rigid, three-dimensional structure is of significant interest to medicinal chemists for its ability to orient substituents in well-defined spatial arrangements, thereby optimizing interactions with biological targets. This framework is a key intermediate in the synthesis of antiviral drugs like Telaprevir and antidiabetic agents such as Gliclazide.[2][3] The inherent value of this motif in drug discovery has propelled the development of sophisticated synthetic strategies that can control the formation of its multiple stereocenters.[4][5]
This guide provides an in-depth overview of modern stereoselective methods for constructing this compound derivatives. It moves beyond simple procedural descriptions to explain the underlying principles and rationale for catalyst selection, reaction conditions, and mechanistic pathways. The protocols and insights presented herein are designed to equip researchers in organic synthesis and drug development with the knowledge to effectively synthesize these valuable compounds with high stereochemical fidelity.
Strategic Overview: Pathways to the Bicyclic Core
The construction of the this compound skeleton can be approached through several distinct synthetic strategies. The choice of method often depends on the desired substitution pattern, the required level of stereochemical purity, and scalability. Below is a summary of the principal routes that will be explored in this guide.
Caption: Key synthetic strategies for the this compound scaffold.
Strategy 1: Catalytic Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and convergent methods for constructing the pyrrolidine ring with excellent stereocontrol.[6][7] The use of chiral metal catalysts, typically complexes of Silver(I) or Copper(I), allows for high enantio- and diastereoselectivity.[8]
Mechanistic Rationale & Causality
The success of this strategy hinges on the in-situ generation of a planar azomethine ylide from a glycine imine precursor in the presence of a mild base. A chiral ligand coordinated to the metal cation then forms a complex with the ylide. This chiral environment dictates the facial selectivity of the dipolarophile's approach, leading to an enantioenriched product.
The choice of ligand is critical. Bidentate ligands with a defined chiral backbone, such as QUINAP or BOX derivatives, create a rigid C2-symmetric environment that effectively shields one face of the metal-complexed ylide, thereby directing the incoming dipolarophile to the opposite face. The diastereoselectivity (endo/exo) is controlled by minimizing steric interactions in the transition state.
Caption: Mechanism of silver-catalyzed asymmetric [3+2] cycloaddition.
Comparative Data for Asymmetric Cycloaddition
The following table summarizes representative results for the synthesis of substituted pyrrolidines, the core of the target scaffold, using this methodology.[8]
| Entry | Catalyst System | Dipolarophile | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| 1 | AgOAc / (S)-QUINAP | tert-Butyl acrylate | 62 | 90 | >20:1 |
| 2 | Cu(I) / Brucin-OL | tert-Butyl acrylate | 55 | 85 | >20:1 |
| 3 | AgOAc / (S)-QUINAP | Methyl acrylate | 75 | 92 | >20:1 |
| 4 | AgOAc / (S)-QUINAP | N-Phenylmaleimide | 91 | 98 | >20:1 |
Data adapted from representative catalytic asymmetric (1,3)-dipolar cycloaddition reactions.[8]
Protocol 1: Asymmetric Synthesis via Silver-Catalyzed [3+2] Cycloaddition
This protocol describes the synthesis of a highly substituted pyrrolidine precursor to the this compound system.
Materials:
-
Silver Acetate (AgOAc)
-
(S)-QUINAP ligand
-
Glycine imine ester (e.g., Schiff base of glycine tert-butyl ester and benzaldehyde)
-
Dipolarophile (e.g., cyclopent-2-en-1-one)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (AgOAc, 3 mol%) and (S)-QUINAP (3 mol%).
-
Reaction Setup: Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cooling: Cool the flask to the specified reaction temperature (e.g., -45 °C) using a cryocooler or an appropriate cooling bath.
-
Reagent Addition: Add the glycine imine ester (1.0 equiv.), the dipolarophile (cyclopent-2-en-1-one, 1.2 equiv.), and diisopropylethylamine (DIPEA, 10 mol%) sequentially via syringe.
-
Reaction Monitoring: Stir the reaction mixture at -45 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired cycloadduct.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC, ¹H NMR, and ¹³C NMR spectroscopy.
Strategy 2: Diastereoselective Reductive Cyclization
An alternative and industrially relevant approach involves the construction of the bicyclic system through the reduction of a suitable precursor.[2] A highly effective method starts from 1,2-dicyanocyclo-1-pentene, which can be prepared from inexpensive cyclopentanone.[3] The key step is a catalytic hydrogenation that simultaneously reduces the double bond and both nitrile groups, leading to the formation of the fused pyrrolidine ring in a single, atom-economical step.
Rationale for Catalyst and Condition Selection
The choice of catalyst is paramount for achieving high yield and selectivity. Rhodium-on-carbon (Rh/C) or Rhodium-on-alumina (Rh/Al₂O₃) are often superior to Palladium or Platinum catalysts for this transformation.[3] Rhodium is particularly effective at hydrogenating both the C=C double bond and the C≡N triple bonds under reasonably mild conditions.
High hydrogen pressure (e.g., 80 bar) and elevated temperature (e.g., 120 °C) are typically required to drive the complete reduction of the highly stable nitrile groups to primary amines, which then undergo spontaneous intramolecular cyclization. The stereochemistry of the ring fusion is substrate-controlled, generally favoring the formation of the thermodynamically more stable cis-fused isomer.
Protocol 2: Reductive Cyclization of 1,2-Dicyanocyclo-1-pentene
Materials:
-
1,2-Dicyanocyclo-1-pentene
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Anhydrous Tetrahydrofuran (THF)
-
High-pressure autoclave equipped with a magnetic stirrer and heating mantle
Procedure:
-
Autoclave Charging: To the stainless-steel autoclave, add 1,2-dicyanocyclo-1-pentene (1.0 equiv.) and anhydrous THF.
-
Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (approx. 5-10 mol% Rh).
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 80 bar). Begin stirring and heat the reaction mixture to 120 °C.
-
Reaction: Maintain the reaction at 120 °C and 80 bar for 20-24 hours. The pressure may drop as hydrogen is consumed; if so, repressurize as needed.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to obtain the pure this compound.[2][3]
Caption: Experimental workflow for high-pressure reductive cyclization.
Conclusion
The stereoselective synthesis of this compound derivatives is a dynamic field with diverse and powerful methodologies. Asymmetric [3+2] cycloadditions offer an elegant and highly selective route for accessing enantioenriched products with complex substitution patterns, making it ideal for early-stage drug discovery. Conversely, diastereoselective reductive cyclization provides a robust and scalable pathway suitable for process chemistry and the large-scale synthesis of key intermediates. By understanding the mechanistic principles behind these strategies, researchers can make informed decisions to select and optimize the ideal synthetic route for their specific research and development goals.
References
- 1. scispace.com [scispace.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Functionalization of the Octahydrocyclopenta[c]pyrrole Scaffold
Introduction
The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold that serves as a crucial building block in modern medicinal chemistry. Its rigid, three-dimensional structure is featured in a range of biologically active compounds, including antiviral and antidiabetic agents.[1][2][3] The secondary amine inherent to this ring system is a prime handle for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.[4] N-functionalization—the attachment of alkyl, acyl, or aryl groups to this nitrogen atom—is a cornerstone of library synthesis and lead optimization efforts centered on this scaffold.
This guide provides an in-depth exploration of robust and field-proven protocols for the N-functionalization of the this compound ring. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to adapt and troubleshoot these methods effectively. The protocols described herein are categorized by the type of carbon-nitrogen bond being formed: C(sp³)-N (alkylation), C(sp²)-N (acylation), and C(aryl)-N (arylation).
Part 1: N-Alkylation Methodologies
The introduction of alkyl substituents at the nitrogen center is fundamental for modulating properties such as basicity, lipophilicity, and steric profile. Two primary strategies are presented: reductive amination for complex alkyl group installation and direct alkylation for simpler appendages.
Protocol: Reductive Amination
Reductive amination is a highly versatile and reliable method for installing a wide array of primary and secondary alkyl groups. The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent. The choice of sodium triacetoxyborohydride [NaB(OAc)₃H] is deliberate; it is a mild and selective reducing agent that is tolerant of acidic conditions, which favor iminium ion formation, and does not readily reduce the starting carbonyl compound.[5]
Experimental Protocol: Reductive Amination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent: Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equiv). If the carbonyl is less reactive, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation: Reductive Amination Parameters
| Carbonyl Source | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95% | [5] |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 80-90% | [5] |
| Isovaleraldehyde | NaBH(OAc)₃ | DCM | 88-96% | [5] |
Workflow Diagram: Reductive Amination
Protocol: Direct Alkylation with Alkyl Halides
Direct N-alkylation via a nucleophilic substitution (Sₙ2) reaction is a straightforward method for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). The reaction requires a base to deprotonate the product amine salt, driving the reaction to completion. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is critical to prevent side reactions with the alkyl halide. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common solvents due to their ability to dissolve the amine salt intermediates.[6]
Experimental Protocol: Direct Alkylation
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), a suitable solvent (e.g., MeCN or DMF), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter off the inorganic salts (if using K₂CO₃). If using DMF, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Part 2: N-Acylation Protocols
N-acylation converts the secondary amine into a neutral amide, a transformation that significantly impacts the molecule's electronic properties, hydrogen bonding capability, and metabolic stability. This is typically achieved using highly reactive acylating agents.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Setup: Dissolve this compound (1.0 equiv) in an aprotic solvent like DCM or THF in a flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 equiv).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl (to remove excess amine base), saturated NaHCO₃ (to remove excess acid), and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the N-acylated product, which can be further purified by recrystallization or chromatography if necessary.[7]
Workflow Diagram: N-Acylation
Part 3: N-Arylation Methodologies
The formation of an N-aryl bond introduces significant structural and electronic changes, creating derivatives with applications as ligands, materials, and pharmaceuticals. Modern transition-metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation, largely supplanting harsher classical methods.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and broad substrate scope.[8][9] The reaction's success hinges on a catalytic cycle involving a Pd(0) species. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[10]
Catalytic Cycle: Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a flame-dried Schlenk tube or reaction vial.
-
Reagents: Add the this compound (1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-aryl derivative.[11][12]
Data Presentation: Buchwald-Hartwig Reaction Components
| Palladium Source | Ligand | Base | Solvent | Advantage | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | High activity for aryl chlorides | [13] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Good for primary amines | [8] |
| PEPPSI-IPr | N/A (NHC) | K₃PO₄ | t-AmylOH | Air-stable precatalyst | [13] |
Protocol: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[14] Traditional protocols often require harsh conditions, including high temperatures (>180 °C) and stoichiometric amounts of copper.[15] However, modern advancements, particularly the use of ligands like 1,10-phenanthroline or N,N'-disubstituted oxalamides, have enabled these reactions to proceed under significantly milder conditions, improving the substrate scope and yield.[16][17]
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
-
Setup: To an oven-dried reaction tube, add the aryl iodide (1.0 equiv), this compound (1.5 equiv), copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent: Add a high-boiling point polar aprotic solvent such as DMF, NMP, or DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with water, and extract thoroughly with ethyl acetate or toluene.
-
Purification: Wash the combined organic extracts with aqueous ammonia solution (to remove copper salts) followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.[17]
Summary and Outlook
The N-functionalization of the this compound scaffold is a critical step in leveraging its potential in drug discovery and materials science. The choice of protocol depends heavily on the desired substituent. Reductive amination offers unparalleled flexibility for introducing diverse alkyl groups, while direct alkylation is suitable for simple, unhindered halides. N-acylation provides a robust route to amides, fundamentally altering the core's electronic character. For the challenging construction of N-aryl bonds, the Buchwald-Hartwig amination stands as the premier method due to its mildness and broad scope, while modern Ullmann condensations offer a valuable, palladium-free alternative. By understanding the principles and practical details of these key transformations, researchers are well-equipped to synthesize novel and impactful molecules based on this valuable heterocyclic core.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 4. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 17. scispace.com [scispace.com]
Application Notes and Protocols: The Use of Octahydrocyclopenta[c]pyrrole in Asymmetric Organocatalysis
Introduction: The Pursuit of Rigidity and Control in Proline-Type Catalysis
The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to induce enantioselectivity in key chemical transformations. Among these, the amino acid L-proline has emerged as a foundational catalyst, prized for its efficiency, low cost, and accessibility.[1] Proline and its derivatives operate primarily through two key mechanistic pathways: enamine catalysis for reactions involving carbonyl donors (like ketones and aldehydes) and iminium catalysis for reactions with α,β-unsaturated carbonyls.[1]
A significant thrust in the evolution of proline-based catalysts has been the development of conformationally restricted analogues.[2] The rationale behind this strategy is that by locking the pyrrolidine ring into a rigid bicyclic or polycyclic system, one can achieve a more defined and predictable transition state during the catalytic cycle. This enhanced structural rigidity is hypothesized to amplify stereochemical communication between the catalyst and the substrates, leading to higher levels of enantioselectivity and diastereoselectivity.[2]
The octahydrocyclopenta[c]pyrrole scaffold represents a class of these conformationally restricted proline analogues. Its fused five-membered ring system creates a rigid concave structure that is predicted to offer a unique stereochemical environment for asymmetric transformations. While the synthesis of this scaffold is documented, its application in published, peer-reviewed organocatalytic protocols is still an emerging area.[3] Therefore, these application notes are designed to provide a comprehensive guide based on the established principles of proline catalysis, theoretical studies on bicyclic analogues, and exemplary protocols that can serve as a robust starting point for researchers exploring the potential of this compound-based catalysts.
Core Mechanistic Principles: Enamine and Iminium Catalysis
Understanding the fundamental activation modes of proline-type catalysts is crucial for designing experiments and interpreting results. The this compound core, particularly derivatives bearing a carboxylic acid moiety such as (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, is expected to operate through these same pathways.
Enamine Catalysis
In this pathway, the secondary amine of the catalyst condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to attack a wide range of electrophiles. The rigid bicyclic framework of the this compound catalyst is designed to effectively shield one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus controlling the stereochemical outcome of the reaction. The carboxylic acid group plays a crucial role in the proton transfer steps of the catalytic cycle.[1]
Iminium Catalysis
For reactions involving α,β-unsaturated aldehydes or ketones (Michael acceptors), the catalyst forms a chiral iminium ion intermediate. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. Again, the rigid bicyclic structure of the catalyst is expected to block one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby establishing the stereochemistry of the product.
Application Note 1: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Organocatalytic versions allow for the direct, asymmetric synthesis of β-hydroxy carbonyl compounds from unmodified ketones and aldehydes.[4]
Causality Behind Experimental Choices:
-
Catalyst: A bicyclic proline analogue like (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is chosen for its predicted ability to provide a rigid, well-defined transition state, potentially leading to higher enantioselectivity compared to proline itself.[2][5]
-
Solvent: A polar aprotic solvent like DMSO or DMF is often used to ensure the solubility of the catalyst and reactants. However, reactions can sometimes be run neat (solvent-free) or in less polar solvents, which can affect reaction rates and selectivities.[6]
-
Temperature: Reactions are typically run at room temperature or slightly below (e.g., 0 °C) to balance reaction rate with enantioselectivity. Lower temperatures often favor higher selectivity.
-
Catalyst Loading: A catalyst loading of 10-30 mol% is typical for proline-catalyzed aldol reactions. The rigid bicyclic structure might allow for lower catalyst loadings, but this would need to be determined empirically.[1]
Exemplary Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Disclaimer: This protocol is a representative example based on established procedures for proline-type catalysts and has not been specifically validated for this compound derivatives.
-
Reaction Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (e.g., 0.06 mmol, 20 mol%).
-
Solvent and Reagents: Add cyclohexanone (3.0 mmol, 10 equivalents) followed by anhydrous DMSO (0.6 mL).
-
Initiation: Add 4-nitrobenzaldehyde (0.3 mmol, 1.0 equivalent) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 20-25 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 5 mL) and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 24 | TBD | TBD | TBD |
| 2 | Isovaleraldehyde | Acetone | 20 | Neat | 48 | TBD | N/A | TBD |
| 3 | Benzaldehyde | Cyclopentanone | 20 | CH₃CN | 36 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. This table serves as a template for data collection. |
Application Note 2: Asymmetric Michael Addition
The Michael addition is a highly versatile method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalytic variants using chiral secondary amines enable the enantioselective addition of ketones and aldehydes to acceptors like nitroolefins.[7]
Causality Behind Experimental Choices:
-
Catalyst Activation: The reaction proceeds via enamine catalysis. The choice of a rigid bicyclic catalyst is intended to maximize facial discrimination of the enamine intermediate, leading to high stereocontrol.[8]
-
Substrates: Aldehydes or cyclic ketones are common donors. Nitroolefins are excellent Michael acceptors due to their high electrophilicity.
-
Solvent: Non-polar solvents like toluene or dichloromethane are often effective. The choice of solvent can significantly impact the solubility of intermediates and the overall reaction efficiency.
-
Additives: Sometimes, weak acids or bases are used as additives to facilitate catalyst turnover or modulate reactivity, although many modern protocols are additive-free.
Exemplary Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Disclaimer: This protocol is a representative example based on established procedures for proline-type catalysts and has not been specifically validated for this compound derivatives.
-
Reaction Setup: To a dry vial under an inert atmosphere (e.g., nitrogen), add (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous toluene (0.5 mL) and cool the solution to 0 °C in an ice bath.
-
Initiation: Add propanal (0.4 mmol, 2.0 equivalents), followed by β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction for completion by TLC (typically 12-24 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). The resulting γ-nitro aldehyde is often reduced in situ (e.g., with NaBH₄) to the more stable alcohol for easier handling and analysis.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product (or its reduced alcohol derivative) by chiral HPLC analysis.
| Entry | Aldehyde/Ketone Donor | Nitroalkene Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 24 | TBD | TBD | TBD |
| 2 | Cyclohexanone | β-Nitrostyrene | 10 | CHCl₃ | 12 | TBD | TBD | TBD |
| 3 | Isobutyraldehyde | (E)-2-Nitroprop-1-ene | 10 | Neat | 48 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. This table serves as a template for data collection. |
Conclusion and Future Outlook
The this compound scaffold holds considerable promise as a platform for the design of next-generation organocatalysts. Its inherent conformational rigidity is a desirable feature for achieving high levels of stereocontrol in asymmetric transformations. The exemplary protocols provided herein, grounded in the well-established principles of proline catalysis, offer a logical and robust starting point for researchers to explore the catalytic potential of this system.
Future work should focus on the systematic experimental validation of these catalysts in key reactions such as the Aldol, Michael, and Mannich reactions. A thorough investigation of the substrate scope, solvent effects, and catalyst loading will be essential to fully characterize their performance and identify areas where they may offer advantages over existing catalytic systems. The synthesis of various derivatives, modifying substituents on the bicyclic frame, could further tune the steric and electronic properties of the catalyst, unlocking new reactivity and selectivity. As a largely unexplored catalyst class, the octahydrocyclopenta[c]pyrroles represent a fertile ground for discovery in the ongoing quest for more efficient and selective asymmetric catalysts.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Application of Octahydrocyclopenta[c]pyrrole in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. The octahydrocyclopenta[c]pyrrole core, a bicyclic saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its constrained conformational flexibility, a direct result of the fused five-membered ring system, allows for a precise presentation of substituents in three-dimensional space, making it an exceptional building block for targeting a variety of biological macromolecules. This application note provides an in-depth exploration of the this compound scaffold, detailing its application in the development of antiviral and antidiabetic agents, its role as a constrained proline mimetic, and its potential in neuroscience. We further provide detailed protocols for its synthesis and bio-evaluation, offering researchers a comprehensive guide to leveraging this versatile scaffold in their drug discovery endeavors.
The Strategic Advantage of a Constrained Scaffold
The this compound framework can be conceptualized as a constrained analog of proline, a pivotal amino acid in protein structure and function. This structural mimicry allows it to be incorporated into peptidomimetics and small molecules to impart specific conformational biases. The rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the saturated nature of the scaffold provides metabolic stability, a desirable attribute for drug candidates.
Application in Antiviral Drug Discovery: The Case of Telaprevir
One of the most prominent applications of the this compound scaffold is in the development of antiviral agents, exemplified by its incorporation into the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir.[1] The NS3/4A protease is a crucial enzyme for HCV replication, and its inhibition is a key therapeutic strategy.[2]
The this compound moiety in Telaprevir serves as a rigid scaffold that correctly orients the P2 side chain for optimal interaction with the S2 pocket of the protease. This precise positioning is critical for the drug's potent inhibitory activity.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The HCV NS3/4A protease is a serine protease responsible for cleaving the viral polyprotein into mature, functional proteins.[2] Inhibitors like Telaprevir are designed to bind to the active site of the enzyme, preventing this cleavage and thereby halting viral replication. The this compound scaffold plays a crucial role in the binding of Telaprevir to the protease active site.
Caption: Mechanism of HCV NS3/4A protease inhibition.
Quantitative Bioactivity of HCV NS3/4A Protease Inhibitors
The following table summarizes the in vitro activity of various HCV NS3/4A protease inhibitors, highlighting the potency of compounds incorporating constrained scaffolds.
| Compound | Scaffold | Target Genotype | IC50 (nM) | EC50 (nM) | Reference |
| Telaprevir (VX-950) | This compound | 1b | 354 | 139 (120h) | [3] |
| Boceprevir | Azapolycyclic | 1b | - | - | |
| Danoprevir | Macrocyclic | 1 | - | - | [4] |
| MK-5172 | Macrocyclic | 1a, 1b | sub-nanomolar | - | [4] |
| Compound X (BMS) | - | - | 1.0 | 6.6 | [5] |
Application in Antidiabetic Drug Discovery: The Gliclazide Intermediate
The this compound scaffold is also a key building block in the synthesis of the second-generation sulfonylurea antidiabetic drug, Gliclazide.[6] Gliclazide stimulates insulin secretion from pancreatic β-cells and is widely used in the management of type 2 diabetes. The this compound moiety in Gliclazide is crucial for its pharmacokinetic and pharmacodynamic properties.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition: A Modern Approach
While Gliclazide acts as an insulin secretagogue, a more recent approach to managing type 2 diabetes involves the inhibition of dipeptidyl peptidase-IV (DPP-4).[7] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin release and inhibiting glucagon secretion.[7] The constrained nature of the this compound scaffold makes it an attractive starting point for the design of novel DPP-4 inhibitors. By presenting key pharmacophoric features in a pre-organized conformation, this scaffold can lead to potent and selective inhibitors.
| Compound Class | Scaffold | IC50 (µM) | Reference |
| Pyrrole-2-carbonitrile derivatives | Pyrrole | 0.004 - 113.6 | [4] |
| Beta-amino pyrrole-2-carbonitrile derivatives | Pyrrolidine | 0.05 | [4] |
This compound as a Constrained Proline Mimetic
Proline and its derivatives are integral components of many biologically active peptides and small molecules. The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone. The this compound scaffold serves as a highly effective constrained proline mimetic, offering even greater rigidity. This property is particularly valuable in the design of peptidomimetics where precise control over conformation is desired to enhance target affinity and biological activity.
Application in Neuroscience
The development of therapeutics for central nervous system (CNS) disorders is a formidable challenge, in part due to the stringent requirements for crossing the blood-brain barrier. The physicochemical properties of the this compound scaffold, including its relatively low molecular weight and potential for lipophilicity modulation through substitution, make it an interesting platform for the design of CNS-active agents. While quantitative bioactivity data for specific this compound derivatives in CNS targets is an area of active research, the scaffold's ability to mimic proline suggests potential applications in targeting proline-rich domains of CNS proteins.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-octahydrocyclopenta[c]pyrrole (Gliclazide Intermediate)
This protocol describes a two-step synthesis of the key intermediate for Gliclazide, starting from this compound.[6]
Step A: Nitrosation of this compound
-
To a stirred solution of this compound (1.0 mol) in dehydrated alcohol (750 g), cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mol) in water.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitroso-octahydrocyclopenta[c]pyrrole.
Step B: Reduction of 2-Nitroso-octahydrocyclopenta[c]pyrrole
-
Dissolve the crude 2-nitroso-octahydrocyclopenta[c]pyrrole from the previous step in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as zinc powder, in portions while stirring.
-
Carefully add an acid, such as acetic acid, to facilitate the reduction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove any solids.
-
Basify the filtrate with a strong base (e.g., NaOH solution) to a pH of >12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-octahydrocyclopenta[c]pyrrole.
Protocol 2: In Vitro Assay for HCV NS3/4A Protease Inhibition
This protocol outlines a general workflow for screening compounds containing the this compound scaffold for their ability to inhibit HCV NS3/4A protease.[1]
Caption: Experimental workflow for HCV protease inhibitor screening.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a cornerstone in the development of impactful therapeutics. Its unique conformational constraints and synthetic accessibility have enabled the creation of potent and selective modulators of challenging biological targets. The successful examples of Telaprevir and Gliclazide underscore the clinical relevance of this scaffold.
Looking ahead, the application of the this compound core is poised for expansion. Its utility as a constrained proline mimetic opens avenues for the design of novel peptidomimetics targeting a wide array of protein-protein interactions. Furthermore, its potential in the CNS domain remains an exciting and underexplored frontier. As our understanding of disease biology deepens and synthetic methodologies evolve, the this compound scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists, contributing to the discovery of the next generation of innovative medicines.
References
- 1. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 714194-68-0|(1S,3aR,6aS)-tert-Butyl this compound-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Octahydrocyclopenta[c]pyrrole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold
The this compound core, a bicyclic pyrrolidine derivative, is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective enzyme inhibitors. This structural motif is a key component in a variety of therapeutic agents, targeting enzymes implicated in conditions ranging from type 2 diabetes to viral infections and depression.[1][3][4]
The pyrrolidine ring is a common feature in numerous natural products and synthetic bioactive compounds, valued for its diverse pharmacological profiles.[2][5] The fusion of a cyclopentane ring to form the this compound system (also known as 3-azabicyclo[3.3.0]octane) introduces conformational constraints that can enhance binding affinity and selectivity for a target enzyme.[3] Notably, this scaffold is a crucial intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes management and protease inhibitors for antiviral therapies.[3][4][6]
This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and critical considerations for the synthesis of this compound-based enzyme inhibitors.
Retrosynthetic Analysis and Core Synthetic Strategies
The construction of the this compound core can be approached through several strategic disconnections. The most common strategies involve either forming the pyrrolidine ring onto a pre-existing cyclopentane structure or constructing both rings concurrently.
Key Synthetic Approaches Include:
-
Reductive Amination/Amide Reduction: A robust method starting from cyclopentane precursors bearing two functional groups (e.g., dicarboxylic acids, diesters, or dinitriles) that can be transformed into the bicyclic imide or lactam, followed by reduction.
-
[3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions involving azomethine ylides and cyclopentene derivatives offer a powerful and often stereoselective route to the core structure.[7]
-
Intramolecular Cyclization: Strategies based on the cyclization of functionalized cyclopentylamines or pyrrolidine precursors.
Below is a generalized retrosynthetic diagram illustrating these concepts.
References
- 1. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 5. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Octahydrocyclopenta[c]pyrrole as a Versatile Scaffold for Antiviral Drug Discovery
Abstract
The octahydrocyclopenta[c]pyrrole core represents a privileged bicyclic scaffold in medicinal chemistry, offering a rigid and sterically defined framework for the development of potent therapeutic agents. Its unique three-dimensional structure allows for precise orientation of substituents, which can significantly enhance target selectivity and optimize pharmacokinetic properties.[1] This guide provides an in-depth exploration of the this compound scaffold as a building block for novel antiviral agents, with a particular focus on inhibitors of Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). We will detail synthetic protocols for the core structure, discuss structure-activity relationships (SAR) for key derivatives, and provide standardized workflows for evaluating antiviral efficacy.
Introduction: The Strategic Advantage of the Bicyclic Scaffold
In the quest for novel antiviral therapies, the structural design of small molecules is paramount. The this compound scaffold has emerged as a valuable starting point for several reasons. As a pharmaceutical intermediate, it can enhance a drug's selectivity for its target and optimize its metabolic kinetics.[1] This is particularly crucial in the development of antiviral drugs where off-target effects can lead to significant toxicity.[1]
The fused ring system locks the molecule into a constrained conformation, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity. This structural rigidity is a key feature in the design of potent HBV capsid assembly modulators and has been utilized as a key intermediate in the synthesis of HCV protease inhibitors like Telaprevir.[2][3] This document serves as a practical guide for researchers aiming to leverage this powerful scaffold in their antiviral drug discovery programs.
Synthesis of the this compound Core Scaffold
Multiple synthetic routes to the this compound core have been reported, each with distinct advantages.[1][4][5] A common and efficient strategy involves the reduction of a readily available cyclopentimide compound.[3] This approach is advantageous due to its high yield and scalability, making it suitable for producing the quantities of the core scaffold needed for a medicinal chemistry campaign.[1][3]
Logical Flow of the Synthesis
The synthesis begins with a precursor dicarboximide, which is then subjected to a powerful reduction step to remove the carbonyl groups, yielding the desired saturated bicyclic amine.
Caption: General synthetic pathway to the core scaffold.
Protocol 1: Synthesis via Reduction of Cyclopentimide
This protocol is adapted from a patented, high-yield procedure.[3] It utilizes a boron reducing agent promoted by a Lewis acid, which offers a safer and often more selective alternative to other reducing agents like LiAlH₄.
Materials:
-
Cyclopentimide compound (e.g., Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione)
-
Sodium borohydride (NaBH₄)
-
Zinc chloride (ZnCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Dilute Hydrochloric Acid (1N HCl)
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Nitrogen atmosphere setup
-
Reaction flask with reflux condenser and mechanical stirrer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous THF (50 mL), anhydrous toluene (150 mL), sodium borohydride (2.5 eq.), and anhydrous zinc chloride (1.3 eq.). Stir to create a suspension.
-
Heating: Heat the suspension to reflux.
-
Addition of Starting Material: Slowly add a solution of the cyclopentimide compound (1.0 eq.) in anhydrous THF (50 mL) to the refluxing mixture.
-
Reaction: Continue refluxing and slowly distill off the THF to maintain a reaction temperature of approximately 90 ± 5 °C. Monitor the reaction by TLC until the starting material is consumed. The formation of a black solid may be observed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully add 1N HCl to neutralize the mixture to a pH of 2-3.
-
Extraction (Acidic): Transfer the mixture to a separatory funnel. The organic phase is separated. Extract the aqueous phase three times with ethyl acetate. The initial organic phase and the extracts are set aside (they contain byproducts).
-
Basification and Extraction (Basic): To the acidic aqueous layer, add saturated sodium carbonate solution until the pH is 8-9.
-
Final Extraction: Extract the basified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the basic organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the this compound product, typically as a white solid.[3]
Data Summary: Synthesis Conditions
| Reducing Agent System | Solvent | Temperature | Typical Yield | Reference |
| NaBH₄ / ZnCl₂ | THF / Toluene | 90-95 °C | ~91% | [3] |
| LiAlH₄ | THF | Reflux | ~51% | [3] |
Application in Antiviral Development: A Case Study on HBV
The this compound scaffold and its close analogs are potent modulators of Hepatitis B Virus (HBV) capsid assembly.[2] The HBV core protein (Cp) is essential for multiple stages of the viral life cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and virion assembly.[2] Small molecules that bind to Cp can disrupt these processes, leading to potent antiviral activity.
Mechanism of Action: Capsid Assembly Modulation
HBV capsid assembly modulators (CAMs) bind to pockets between Cp dimers, inducing allosteric changes that lead to the formation of non-functional or empty capsids, thereby preventing the packaging of the viral genome and halting replication.
Caption: Mechanism of HBV capsid assembly modulators.
Structure-Activity Relationship (SAR) Insights
Research into tetrahydrocyclopenta[c]pyrrole-based HBV inhibitors has provided valuable SAR data.[2] Optimization of a clinical candidate, AB-506, revealed that substitutions on the pyrrole ring system are critical for potency.
-
Electron-withdrawing groups: The addition of electron-withdrawing substituents like chlorine or bromine at the 2-position of the pyrrole ring significantly increased antiviral potency. This suggests that these groups may engage in favorable interactions within the binding pocket of the core protein or alter the electronic properties of the scaffold beneficially.[2]
-
Steric Tolerance: The fact that the sterically demanding bromine atom was well-tolerated and effective indicates a degree of flexibility and space within this region of the binding site.[2]
Data Summary: SAR of Tetrahydrocyclopenta[c]pyrrole Analogs against HBV
| Compound ID | R-Group at 2-Position | Antiviral Potency (EC₅₀, nM) | Reference |
| Parent Compound | H | 77 | [2] |
| 11 | Cl | 13 | [2] |
| 12 | Br | 12 | [2] |
| 13 | CH₃ | (Less Potent) | [2] |
Experimental Protocols for Compound Evaluation
Once novel derivatives are synthesized, they must be evaluated for antiviral activity and cytotoxicity.
Protocol 2: General Procedure for N-Arylation of the Scaffold
This protocol describes a typical cross-coupling reaction to attach aryl groups to the nitrogen atom of the scaffold, a common step in building diversity for SAR studies.
Materials:
-
This compound scaffold
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vial, add the this compound (1.2 eq.), aryl halide (1.0 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-arylated derivative.
Protocol 3: Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing
This outlines a standard workflow for assessing the synthesized compounds against an HBV-producing cell line.
Caption: Workflow for in vitro antiviral evaluation.
Methodology:
-
Cell Culture: Culture HepDE19 cells (a stable cell line that replicates HBV upon tetracycline withdrawal) under standard conditions.
-
Plating: Seed the cells in 96-well plates at an appropriate density.
-
Compound Application: Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium. Add the compounds to the cells. Include a positive control (e.g., an established HBV inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 6 days).
-
Efficacy Measurement (EC₅₀): After incubation, collect the cell culture supernatant. Isolate viral DNA and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR). The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.
-
Cytotoxicity Measurement (CC₅₀): In parallel plates, measure cell viability using a standard assay such as MTS or CellTiter-Glo. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Conclusion and Future Outlook
The this compound scaffold is a proven and highly effective building block for the creation of novel antiviral agents. Its rigid structure provides a reliable platform for designing molecules with high target affinity and optimized pharmacological profiles. The synthetic protocols provided herein offer robust methods for accessing the core and its derivatives, while the outlined biological assays establish a clear path for evaluating their potential. Future research should continue to explore novel substitutions on this scaffold, not only for HBV and HCV but also for other viral targets where a constrained, ligand-efficient core could provide a significant advantage in drug design.
References
- 1. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. The identification of highly efficacious functionalised tetrahydrocyclopenta[c]pyrroles as inhibitors of HBV viral replication through modulation of HBV capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Octahydrocyclopenta[c]pyrrole Hydrochloride
Introduction
Octahydrocyclopenta[c]pyrrole, also known as 2-azabicyclo[3.3.0]octane, is a crucial saturated bicyclic amine that serves as a versatile building block in medicinal chemistry and drug development. Its rigid conformational structure is a valuable scaffold for the synthesis of a wide range of biologically active compounds, including antiviral agents like Telaprevir and antidiabetic drugs such as Gliclazide[1][2]. The ability to efficiently and safely synthesize this intermediate on a large scale is of significant interest to researchers in both academic and industrial settings.
This guide provides detailed, field-proven protocols for two robust methods for the synthesis of this compound, followed by a standardized procedure for its conversion to the stable and highly pure hydrochloride salt. The methodologies have been selected for their scalability, efficiency, and avoidance of hazardous reagents commonly associated with older synthetic routes.
Method 1: Catalytic Hydrogenation of 1,2-Dicyanocyclo-1-pentene
This approach offers a streamlined, modern alternative to classical methods that often rely on stoichiometric amounts of expensive and hazardous metal hydride reducing agents like lithium aluminum hydride (LiAlH₄)[1]. By employing catalytic hydrogenation, this process achieves a reductive cyclization from a readily available starting material, 1,2-dicyanocyclo-1-pentene, in a single, high-pressure step. This method is particularly well-suited for industrial-scale production due to its efficiency and more favorable safety profile.
Causality and Experimental Rationale
The core of this transformation is the simultaneous reduction of two nitrile groups and the carbon-carbon double bond, followed by an intramolecular cyclization to form the bicyclic amine. The choice of a noble metal catalyst, such as Rhodium or Palladium, is critical for achieving high conversion under manageable conditions. The reaction is typically performed under high hydrogen pressure and elevated temperature to ensure the complete reduction of the stable nitrile functionalities. The solvent system, often an alcohol or an ether like tetrahydrofuran (THF), is selected for its ability to dissolve the starting material and for its stability under the harsh reaction conditions[3]. A low water content is preferred to prevent side reactions and catalyst deactivation[3].
Experimental Workflow: Hydrogenation Route
References
Application Notes and Protocols: Catalytic Hydrogenation Routes to Octahydrocyclopenta[c]pyrrole
Introduction: The Strategic Importance of the Octahydrocyclopenta[c]pyrrole Scaffold in Modern Drug Discovery
The this compound core is a conformationally constrained bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure allows for the precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for various biological targets.[3] This structural motif is a key component in a range of therapeutic agents, including antiviral and anti-tumor drugs, where it often serves to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] The synthesis of this compound and its derivatives is, therefore, a critical endeavor for drug development professionals seeking to create novel therapeutics with improved efficacy and safety.[4][5] This application note provides a detailed overview of catalytic hydrogenation strategies for the synthesis of this valuable scaffold, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Considerations in the Hydrogenation of Pyrrole-Based Precursors
The catalytic hydrogenation of a pyrrole ring to its corresponding pyrrolidine is a seemingly straightforward transformation, yet it involves a complex interplay of factors including the catalyst, solvent, and substrate electronics. The aromaticity of the pyrrole ring presents a significant energy barrier to reduction, necessitating the use of active catalysts and often forcing reaction conditions.
The generally accepted mechanism for the heterogeneous hydrogenation of pyrroles involves the chemisorption of the aromatic ring onto the catalyst surface. Hydrogen molecules also adsorb and dissociate into atomic hydrogen on the metal surface. The reaction proceeds through a series of stepwise hydrogen atom transfers to the adsorbed pyrrole ring, leading to partially hydrogenated intermediates before the final saturated product is formed.
In acidic media, a proposed mechanism involves the protonation of the pyrrole ring, which can facilitate the hydrogenation process.[6] However, this can also lead to competing ring-opening reactions, a critical consideration in process development.[6]
Visualizing the General Hydrogenation Pathway
Caption: General workflow for heterogeneous catalytic hydrogenation of a pyrrole precursor.
Catalytic Hydrogenation Strategies
The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivities in the synthesis of this compound. Both heterogeneous and homogeneous catalytic systems have been successfully employed.
Heterogeneous Catalysis: The Workhorse of Industrial Synthesis
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and generally lower cost. For the hydrogenation of pyrrole-containing precursors, noble metal catalysts are typically the most effective.
-
Rhodium (Rh): Often considered the most active metal for the hydrogenation of pyrrole rings.[6][7] Rhodium-on-carbon (Rh/C) and rhodium-on-alumina (Rh/Al₂O₃) are common choices, demonstrating high activity under relatively mild conditions.[6][7]
-
Ruthenium (Ru): Ruthenium catalysts, such as ruthenium-on-carbon (Ru/C), are also highly effective for pyrrole hydrogenation and can sometimes offer different selectivity profiles compared to rhodium.[7][8]
-
Palladium (Pd): While generally less active than Rh or Ru for the saturation of the pyrrole ring, palladium-on-carbon (Pd/C) is a cost-effective and versatile catalyst that can be effective under more forcing conditions (higher pressure and temperature).[7][9] Its performance can be influenced by the presence of oxygen-containing groups on the carbon support.[9]
Homogeneous Catalysis: Precision and Enantioselectivity
Homogeneous catalysts offer the advantage of high selectivity, often operating under milder conditions than their heterogeneous counterparts. For the synthesis of chiral this compound derivatives, asymmetric hydrogenation using chiral homogeneous catalysts is the method of choice.
-
Chiral Rhodium and Ruthenium Complexes: Complexes of rhodium and ruthenium with chiral phosphine ligands have been successfully used for the enantioselective hydrogenation of pyrrole derivatives.[10][11] These systems can provide access to enantiomerically enriched products, which is crucial for the development of stereochemically pure active pharmaceutical ingredients.[12][13]
Comparative Overview of Catalytic Systems
| Catalyst Type | Common Catalysts | Advantages | Disadvantages | Typical Conditions |
| Heterogeneous | 5% Rh/C, 5% Ru/C, 5% Pd/C, Rh/Al₂O₃ | Easy separation, reusable, robust, cost-effective | Lower selectivity, may require harsh conditions, potential for metal leaching | 20-100 bar H₂, 25-150 °C |
| Homogeneous | [Rh(COD)(DIPAMP)]BF₄, Ru(BINAP)Cl₂ | High selectivity, high enantioselectivity, mild conditions | Difficult to separate from product, catalyst cost and sensitivity | 1-50 bar H₂, 20-80 °C |
Protocols for the Synthesis of this compound
The following protocols are representative examples of catalytic hydrogenation routes to the this compound scaffold.
Protocol 1: Heterogeneous Hydrogenation of 1,2-Dicyanocyclo-1-pentene
This protocol is based on a method for preparing this compound from 1,2-dicyanocyclo-1-pentene, which involves the reductive cyclization of the dinitrile.[14][15]
Workflow Diagram
Caption: Workflow for the heterogeneous hydrogenation of 1,2-dicyanocyclo-1-pentene.
Materials:
-
1,2-Dicyanocyclo-1-pentene
-
Tetrahydrofuran (THF), anhydrous
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inerting)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave with magnetic stirring and temperature control
-
Glassware for solution preparation and filtration
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: In a separate flask, dissolve 1.10 g (9.31 mmol) of 1,2-dicyanocyclo-1-pentene in 90 mL of anhydrous THF.[15] Transfer this solution to the autoclave. Carefully add 0.39 g of 5% Rh on alumina to the reactor.[15]
-
Reaction Execution: Seal the autoclave. Pressurize and vent with hydrogen gas three times to remove residual nitrogen. Pressurize the autoclave to 80 bar with hydrogen.[15] Begin stirring and heat the reaction mixture to 120 °C.[15] Maintain these conditions for 22 hours.[15]
-
Work-up and Isolation: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess hydrogen pressure. Purge the autoclave with nitrogen.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of THF to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the THF.[15]
-
Purification: The resulting residual oil can be purified by distillation to yield this compound.[15]
Protocol 2: Two-Step Reduction of a Cyclopentapyrrole-1,3-dione Precursor
This approach involves the initial reduction of the carbonyl groups of a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative, followed by the hydrogenation of the pyrrole ring.[3]
Step A: Carbonyl Reduction
-
Reaction Setup: In a nitrogen-purged round-bottom flask equipped with a reflux condenser, suspend sodium borohydride in a mixture of anhydrous THF and toluene.[5] Add zinc chloride portion-wise.[5]
-
Addition of Substrate: Heat the suspension to reflux. Slowly add a solution of the 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative in THF.[5]
-
Reaction and Quenching: Maintain the reaction at reflux overnight.[5] Cool the reaction mixture and carefully quench by adding dilute hydrochloric acid until the pH is acidic (pH 2-3).[5]
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hexahydrocyclopenta[c]pyrrole intermediate.[3]
Step B: Hydrogenation of the Pyrrole Ring
-
Catalyst and Substrate: Charge a hydrogenation vessel with the hexahydrocyclopenta[c]pyrrole intermediate dissolved in a suitable solvent such as acetic acid or an alcohol. Add a catalytic amount of 5% Rh/Al₂O₃.[6]
-
Hydrogenation: Seal the vessel and purge with hydrogen. Pressurize the reactor to 3-5 bar with hydrogen and stir vigorously at room temperature.[6]
-
Work-up: Monitor the reaction by TLC or GC-MS until completion. Filter the reaction mixture to remove the catalyst.
-
Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic extracts, concentrate, and purify the resulting this compound by distillation or chromatography.
Advancements in Catalyst Screening
The discovery of novel and more efficient catalysts for hydrogenation reactions is being accelerated by high-throughput screening (HTS) and machine learning techniques.[16][17][18][19][20] These approaches allow for the rapid evaluation of large libraries of catalysts and reaction conditions, leading to the identification of optimal systems with improved activity, selectivity, and stability.[16][19]
Conclusion
The synthesis of this compound via catalytic hydrogenation is a versatile and scalable strategy for accessing this important pharmaceutical building block. The choice between heterogeneous and homogeneous catalysis will depend on the specific requirements of the synthesis, including cost, scalability, and the need for stereochemical control. The protocols provided in this application note serve as a practical guide for researchers in the field, while ongoing advancements in catalyst development continue to refine and improve these essential transformations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles | Department of Chemistry [chem.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. youtube.com [youtube.com]
- 13. Enantioselective hydrogenations with chiral titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 16. High-throughput screening of bimetallic catalysts enabled by machine learning - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. High-Throughput Screening of Catalytic H2 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. upubscience.com [upubscience.com]
- 20. Research Progress in High-Throughput Screening of CO2 Reduction Catalysts | NSF Public Access Repository [par.nsf.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] Traditional methods for synthesizing substituted pyrroles often require harsh conditions and long reaction times. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of substituted pyrroles, a modern technique that offers significant advantages in terms of speed, efficiency, and yield.[4][5][6] By leveraging the principles of microwave heating, researchers can accelerate reaction rates, improve product purity, and adopt greener synthetic strategies.[7][8][9] This document explores the theoretical underpinnings of microwave-assisted organic synthesis (MAOS) and provides detailed, field-proven protocols for key synthetic routes to substituted pyrroles, including the Paal-Knorr, Hantzsch, and multicomponent reactions.
Part 1: The Rationale for Microwave-Assisted Synthesis
The Limitations of Conventional Heating
Traditional organic synthesis relies on conventional heating methods, such as oil baths or heating mantles. This process transfers thermal energy indirectly and inefficiently, from the heat source, through the vessel walls, and finally to the reaction mixture. This often results in slow heating, uneven temperature distribution, and the potential for localized overheating at the vessel surface, which can lead to byproduct formation and degradation of sensitive compounds.[4] For many pyrrole syntheses, this translates to extended reaction times, often spanning several hours or even days, and frequently results in lower yields of the desired product.[10]
The Microwave Advantage: Principles of Dielectric Heating
Microwave-assisted synthesis represents a paradigm shift from conventional methods by utilizing the ability of microwave radiation to directly heat the reaction mixture.[4][5] Microwaves, a form of electromagnetic radiation, interact with polar molecules and ions within the reaction medium.[4] This interaction induces rapid rotation of the polar molecules as they attempt to align with the oscillating electric field, generating heat through intermolecular friction.[4] This mechanism, known as dielectric heating, leads to rapid, uniform, and volumetric heating of the reaction mixture.[4][5]
The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]
-
Increased Yields and Purity: Uniform heating minimizes thermal degradation and side reactions, leading to higher yields and cleaner product profiles.[5][8]
-
Enhanced Reaction Control: Precise temperature monitoring and control are features of modern microwave reactors, allowing for high reproducibility.[4][5]
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or environmentally benign solvents like water, reduces energy consumption, and minimizes waste, making it an eco-friendly approach.[7][8][9]
Part 2: Key Synthetic Routes to Substituted Pyrroles via Microwave Irradiation
Several classical methods for pyrrole synthesis have been successfully adapted and significantly improved using microwave irradiation.[1][11] This section details the protocols for the most prominent and versatile of these reactions.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[10] Microwave irradiation dramatically accelerates this cyclization.[10][12]
Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amine. Microwave energy efficiently overcomes the activation barriers for both the initial condensation and the final dehydration steps, leading to rapid product formation. The use of solvent-free conditions or high-boiling point, polar solvents is particularly effective as they can absorb microwave energy efficiently.
Workflow: Microwave-Assisted Paal-Knorr Synthesis
Caption: General workflow for Paal-Knorr pyrrole synthesis.
Protocol 2.1.1: Iodine-Catalyzed Solvent-Free Synthesis of N-Substituted Pyrroles
This protocol is adapted from a solventless method utilizing molecular iodine as a mild Lewis acid catalyst.[13]
-
Step 1: Reagent Preparation: In a dedicated microwave process vial, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (5 mol%).
-
Step 2: Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture according to the parameters optimized for the specific substrate (see Table 1 for examples). Power is typically set to an initial 150-250 W to reach the target temperature.
-
Step 3: Work-up: After the reaction is complete (monitored by TLC) and the vial has cooled to a safe temperature, add diethyl ether (~10 mL) to the reaction mixture.
-
Step 4: Purification: Filter the resulting solution. The filtrate contains the desired pyrrole product. Evaporate the solvent under reduced pressure to isolate the pure product. Further purification via column chromatography may be performed if necessary.
Table 1: Examples of Microwave-Assisted Paal-Knorr Synthesis [1][10][13][14]
| Starting Amine | 1,4-Dicarbonyl Source | Catalyst/Solvent | Temp (°C) | Time (min) | Yield (%) |
| Aniline | 2,5-Hexanedione | Acetic Acid | 150 | 5 | 85 |
| Benzylamine | 2,5-Hexanedione | Acetic Acid | 150 | 2 | 89 |
| p-Toluidine | 2,5-Dimethoxytetrahydrofuran | Iodine (solvent-free) | 120 | 2 | 96 |
| 4-Fluoroaniline | 2,5-Dimethoxytetrahydrofuran | Iodine (solvent-free) | 120 | 2 | 95 |
| Cyclohexylamine | Tricyclic Diketone | Acetic Acid/Ethanol | 80 | 15 | 94 |
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a route to polysubstituted pyrroles through a three-component reaction involving an α-halo ketone, a β-ketoester, and an amine (or ammonia).[15] Microwave assistance has been shown to facilitate this reaction, often under solvent-free conditions.[1][15]
Causality and Mechanistic Insight: The reaction typically begins with the formation of an enamine intermediate from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-halo ketone. A subsequent intramolecular cyclization followed by dehydration yields the substituted pyrrole. The microwave heating accelerates each of these steps, enabling a "one-pot" procedure where all components can be mixed and irradiated together, drastically improving the efficiency and atom economy of the synthesis.[1]
Workflow: Microwave-Assisted Hantzsch Synthesis
Caption: One-pot workflow for Hantzsch pyrrole synthesis.
Protocol 2.2.1: Solvent-Free Hantzsch-Type Synthesis of Polysubstituted Pyrroles
This protocol is based on reports of solvent-free, one-pot microwave synthesis of pyrroles.[1]
-
Step 1: Reagent Preparation: In a microwave-safe vial, combine the α-bromoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and a primary amine (1 mmol).
-
Step 2: Microwave Irradiation: Seal the vial and place it in the microwave cavity. Irradiate the solvent-free mixture at 100-130°C for 10-16 minutes.
-
Step 3: Initial Purification: After cooling, dissolve the resulting mixture in a suitable organic solvent like dichloromethane (DCM).
-
Step 4: Final Purification: Purify the crude product using column chromatography on silica gel to afford the desired polysubstituted pyrrole.
Table 2: Examples of Microwave-Assisted Hantzsch Synthesis [1][16]
| α-Halo Ketone | β-Dicarbonyl | Amine | Temp (°C) | Time (min) | Yield (%) |
| Phenacyl bromide | Ethyl acetoacetate | Aniline | 130 | 15 | Good |
| Phenacyl bromide | Ethyl acetoacetate | Benzylamine | 130 | 12 | Excellent |
| 2-Bromo-1-(p-tolyl)ethanone | Ethyl acetoacetate | Aniline | 130 | 16 | Good |
Multicomponent Reactions (MCRs)
Microwave-assisted multicomponent reactions are a highly efficient strategy for generating molecular diversity and synthesizing complex heterocyclic structures like pyrroles in a single step.[17] These reactions combine three or more starting materials in one pot, forming the final product in a cascade of reactions where the intermediates are consumed in situ.
Causality and Mechanistic Insight: The efficiency of MCRs under microwave irradiation stems from the rapid heating that promotes multiple sequential reaction steps without the need to isolate intermediates. For example, a four-component reaction might involve an aldehyde, an amine, a 1,3-diketone, and nitromethane.[17] The microwave energy drives the initial condensations (e.g., Knoevenagel condensation) and subsequent cyclization and aromatization steps that would otherwise require stepwise additions and prolonged heating. This convergence of efficiency and complexity makes MA-MCRs a powerful tool in drug discovery.[17]
Protocol 2.3.1: Four-Component Synthesis of Tetra-Substituted Pyrroles
This protocol is based on an eco-friendly MCR for synthesizing highly substituted pyrroles.[17]
-
Step 1: Reagent Preparation: In a microwave vial, mix the aldehyde (1 mmol), amine (1 mmol), 1,3-diketone (1 mmol), nitromethane (1 mmol), and a solid-supported catalyst (e.g., silica-gel-supported polyphosphoric acid).
-
Step 2: Microwave Irradiation: Irradiate the neat (solvent-free) mixture in a microwave reactor. A typical condition is 4-6 minutes of irradiation, which is significantly faster than the 3 hours required under conventional heating.[17]
-
Step 3: Work-up and Purification: After cooling, extract the product with an appropriate solvent and purify via recrystallization or column chromatography to yield the tetra-substituted pyrrole. This microwave-assisted protocol has been shown to enhance yields from 87-95%.[17]
Part 3: Safety, Equipment, and Best Practices
3.1 Equipment: The protocols described herein require a dedicated, laboratory-grade microwave reactor. Domestic microwave ovens should not be used for chemical synthesis due to the lack of temperature and pressure feedback control, the potential for spark generation, and uneven heating, which pose significant safety risks.[5] Modern scientific microwave reactors offer precise control over temperature, pressure, and power delivery, ensuring reproducible and safe operation.
3.2 Safety Precautions:
-
Always use sealed, pressure-rated reaction vessels designed specifically for microwave chemistry.
-
Never exceed the recommended fill volume for the reaction vessel (typically one-third to one-half of the total volume) to allow for expansion.
-
Always consult the Material Safety Data Sheet (MSDS) for all reagents before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.
Part 4: Conclusion
Microwave-assisted synthesis has established itself as a superior alternative to conventional heating for the synthesis of substituted pyrroles.[11][14] The technology offers unparalleled advantages in speed, efficiency, and scalability, while promoting the principles of green chemistry.[6][7][9] The protocols outlined in this guide for Paal-Knorr, Hantzsch, and multicomponent reactions provide a robust starting point for researchers in medicinal chemistry and drug development to rapidly generate libraries of pyrrole-based compounds for biological screening and lead optimization. The significant reduction in reaction times and increase in yields make MAOS an indispensable tool for accelerating the discovery process.[5][17]
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. scilit.com [scilit.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave-induced Reactions for Pyrrole Synthesis | Bentham Science [benthamscience.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 17. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octahydrocyclopenta[c]pyrrole
Welcome to the technical support center for the synthesis of octahydrocyclopenta[c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable bicyclic amine scaffold found in various biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals like the antidiabetic drug gliclazide and antivirals such as telaprevir.[1] This guide provides in-depth, experience-based insights to ensure the successful and reproducible synthesis of this important molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve this?
Low to no yield is a common frustration in heterocyclic synthesis and can often be traced back to a few critical factors.[2][3] A systematic approach is the most effective way to diagnose and solve the problem.[2]
Possible Cause 1: Suboptimal Reaction Conditions The temperature, reaction time, and concentration of reactants are crucial parameters.[2] For instance, in reductions of imide precursors using complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄), temperature control is critical to prevent side reactions.
-
Expert Insight & Solution:
-
Temperature Control: For LiAlH₄ reductions, the initial addition of the reagent should be performed at 0 °C to manage the exothermic reaction.[4] Subsequently, the reaction is often heated to reflux to ensure complete conversion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.[2]
-
Concentration: Ensure that the concentration of your reactants is appropriate. Highly dilute conditions may slow down the reaction rate, while overly concentrated mixtures can lead to side reactions and purification difficulties.
-
Possible Cause 2: Purity of Reagents and Solvents Impurities in starting materials or the presence of water in solvents can significantly impact the reaction outcome, especially when using moisture-sensitive reagents like LiAlH₄ or sodium borohydride.[2]
-
Expert Insight & Solution:
-
Reagent Purity: Use reagents from a reputable supplier and of an appropriate grade. If the purity is questionable, consider recrystallization or distillation of the starting materials.
-
Solvent Purity: For reactions requiring anhydrous conditions, use freshly distilled and dried solvents. For example, THF for LiAlH₄ reductions should be dried over sodium/benzophenone until the characteristic blue/purple color persists.[4]
-
Inert Atmosphere: Many reactions in organic synthesis are sensitive to air and moisture.[2] Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, especially when handling pyrophoric or highly reactive reagents.[4]
-
Possible Cause 3: Inefficient Reduction of Precursors The choice of reducing agent and the reaction conditions are paramount for the successful conversion of precursors like cyclopentyl imides or dinitriles to the desired this compound.
-
Expert Insight & Solution:
-
LiAlH₄ Reduction: This is a powerful reducing agent for converting amides and imides to amines.[4][5] A typical procedure involves the slow addition of the imide to a suspension of LiAlH₄ in a dry ether solvent like THF.[4]
-
Catalytic Hydrogenation: An alternative route involves the hydrogenation of precursors like 1,2-dicyanocyclo-1-pentene.[1] This method avoids the use of expensive and hazardous metal hydrides.[1] The choice of catalyst (e.g., Raney Nickel, Rhodium on carbon) and reaction conditions (pressure, temperature) will need to be optimized for your specific substrate.
-
Sodium Borohydride with Lewis Acid: A milder and often more scalable approach is the use of sodium borohydride in the presence of a Lewis acid promoter (e.g., zinc chloride, ferric chloride) to reduce cyclic imines.[5]
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
The formation of side products is a common issue that can complicate purification and lower the overall yield. Understanding the potential side reactions is key to mitigating them.
Possible Side Reaction 1: Incomplete Reduction In the reduction of a cyclic imide, incomplete reaction can lead to the formation of hydroxylactams or other partially reduced intermediates.
-
Expert Insight & Solution:
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For LiAlH₄ reductions of imides, at least 2 equivalents are theoretically required, but a larger excess (e.g., 3-4 equivalents) is often used to drive the reaction to completion.
-
Reaction Time and Temperature: As mentioned previously, ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature.
-
Possible Side Reaction 2: Over-reduction or Ring Opening Under harsh conditions, some bicyclic systems can be prone to over-reduction or ring-opening reactions.
-
Expert Insight & Solution:
-
Milder Reducing Agents: If over-reduction is an issue, consider switching to a milder reducing agent. For example, borane-THF complex (B₂H₆-THF) can sometimes offer better selectivity than LiAlH₄.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to stop the reaction once the desired product is formed and before significant degradation occurs.
-
Possible Side Reaction 3: Polymerization Some starting materials or intermediates may be prone to polymerization under acidic or basic conditions, or at elevated temperatures.
-
Expert Insight & Solution:
-
pH Control: During workup, carefully control the pH. For instance, after a LiAlH₄ reduction, the quench procedure (e.g., Fieser workup) should be performed at low temperatures to avoid excessive heat generation that could promote side reactions.
-
Temperature: Avoid unnecessarily high reaction temperatures.
-
Q3: I am having difficulty with the isolation and purification of my final product. What strategies can I employ?
The physical properties of this compound (a relatively low molecular weight, polar amine) can present challenges during workup and purification.
Challenge 1: Product Loss During Aqueous Workup Being a water-soluble amine, the product can be lost to the aqueous phase during extraction.
-
Expert Insight & Solution:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH of 8-9 with a suitable base like sodium carbonate or sodium hydroxide.[5] This will ensure the amine is in its freebase form, which is more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride before extraction. This will decrease the solubility of the amine in the aqueous phase and drive it into the organic layer.
-
Choice of Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.[5] Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery of the product.[5]
-
Challenge 2: Difficulty with Chromatographic Purification Amines can streak on silica gel columns, leading to poor separation and low recovery.
-
Expert Insight & Solution:
-
Treated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system. This deactivates the acidic sites on the silica gel and prevents streaking.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which is often more suitable for the purification of basic compounds.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method of purification, especially on a larger scale.
-
Key Experimental Protocol: Reduction of a Cyclic Imide Precursor
This section provides a generalized, step-by-step protocol for the synthesis of this compound via the reduction of a suitable cyclic imide precursor using LiAlH₄. This protocol should be adapted and optimized for your specific substrate and scale.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a calculated amount of LiAlH₄ (typically 2-4 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Starting Material:
-
Dissolve the cyclic imide precursor in anhydrous THF.
-
Add the solution of the imide dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the rate of addition to maintain the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup (Quench):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic step and requires caution.
-
Next, add a 15% aqueous solution of sodium hydroxide, followed by more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation:
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (treated with triethylamine) or by vacuum distillation.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential effects of various reaction parameters on the yield of this compound. This is a generalized guide for optimization.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Reducing Agent | LiAlH₄ | High reactivity, potential for over-reduction | NaBH₄ / Lewis Acid | Milder, may require higher temperatures/longer times |
| Solvent | Anhydrous THF | Good for LiAlH₄, standard | Dichloromethane | May be suitable for other reducing agents |
| Temperature | 0 °C to Reflux | Drives reaction to completion | Room Temperature | May result in incomplete reaction |
| Workup pH | Acidic (pH < 7) | Product protonated, stays in aqueous layer | Basic (pH > 8) | Product as free base, extracts into organic layer |
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields.
General Reaction Pathway: Imide Reduction
This diagram illustrates the general transformation from a cyclic imide to the target bicyclic amine.
Caption: Generalized pathway for imide reduction.
References
- 1. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. biomedres.us [biomedres.us]
- 5. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
Technical Support Center: Purification of Octahydrocyclopenta[c]pyrrole Isomers
<
Introduction: The Octahydrocyclopenta[c]pyrrole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Synthesizing this bicyclic amine often results in a mixture of stereoisomers, including diastereomers (e.g., cis and trans) and their respective enantiomers. The purification of these isomers presents a significant challenge due to their similar physical and chemical properties. This guide provides practical, in-depth troubleshooting advice and protocols to help researchers navigate the complexities of isolating the desired stereoisomer with high purity.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound isomers so difficult?
A: The difficulty arises from the subtle structural differences between stereoisomers. Diastereomers (cis/trans) may have small differences in polarity and shape, while enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques like conventional HPLC or column chromatography. Their separation requires the creation of a chiral environment to induce diastereomeric interactions, which can be achieved using chiral stationary phases (CSPs) or chiral additives.
Q2: What is the primary difference between separating diastereomers and enantiomers of this scaffold?
A:
-
Diastereomers (cis vs. trans): These isomers have different spatial arrangements and, consequently, different physical properties (e.g., boiling point, polarity, NMR spectra). They can often be separated using standard (achiral) separation techniques like silica gel chromatography or reversed-phase HPLC, although optimization is usually required.
-
Enantiomers: These are non-superimposable mirror images with identical physical properties in the absence of a chiral influence. To separate them, you must use a chiral method, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Q3: Is HPLC or SFC better for purifying these isomers?
A: While both are powerful techniques, Supercritical Fluid Chromatography (SFC) is often superior for chiral separations. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations, higher efficiency, reduced organic solvent consumption, and the ability to couple columns in series for enhanced resolution of complex isomer mixtures.
Q4: How can I confirm the stereochemistry of my purified isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Techniques like 1D/2D NOESY/EXSY can help determine relative stereochemistry (cis vs. trans) by observing through-space proton correlations. To determine the absolute configuration of an enantiomer, you may need to use chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers that are distinguishable by NMR, or rely on X-ray crystallography if a suitable crystal can be obtained.
Troubleshooting Guide: Chromatographic Purification
Issue 1: Poor or No Separation of Diastereomers (cis/trans) on Silica Gel
Question: I'm running flash chromatography on silica gel, but my cis and trans isomers are co-eluting. How can I improve the separation?
Answer: Co-elution of diastereomers on silica is common when their polarity difference is minimal. The key is to amplify these small differences.
-
Causality: Separation on silica gel relies on polar interactions (primarily hydrogen bonding) between the stationary phase and the analyte. The amine functionality of the this compound is the primary interaction point. The different spatial arrangements of the cis and trans isomers can lead to subtle differences in how this amine is presented to the silica surface, affecting retention.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
Decrease Polarity: Start with a less polar mobile phase (e.g., reduce the percentage of methanol or ethanol in your dichloromethane or ethyl acetate). This forces the isomers to interact more strongly with the silica, potentially exaggerating small differences in polarity.
-
Introduce a Modifier: Add a small amount of a tertiary amine (e.g., 0.1-1% triethylamine or diisopropylethylamine) to the mobile phase. This deactivates acidic sites on the silica surface, preventing peak tailing of the basic amine and often sharpening peaks, which can improve resolution.
-
-
Change the Stationary Phase: If silica fails, consider using a different achiral stationary phase.
-
Alumina (basic or neutral): Can offer different selectivity for amines compared to acidic silica.
-
C18 Reversed-Phase: Separation is based on hydrophobicity. The different shapes of the cis and trans isomers may lead to different hydrophobic interactions. You would use a polar mobile phase like acetonitrile/water or methanol/water.
-
-
Issue 2: No Enantiomeric Separation on a Chiral Column (HPLC/SFC)
Question: I've screened my racemic mixture on a polysaccharide-based chiral column (e.g., Chiralpak® AD-H), but I only see one peak. What's wrong?
Answer: Achieving chiral separation is a process of finding the right combination of a chiral stationary phase (CSP) and a mobile phase that facilitates differential interaction with the enantiomers.
-
Causality: Chiral recognition occurs when the enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. If no separation is observed, it means that under your current conditions, the energy difference between these interactions is negligible.
-
Troubleshooting Workflow: The most effective approach is a systematic screening of columns and mobile phases.
-
Primary Screening - Stationary Phase:
-
Select a diverse set of 3-4 chiral columns. A good starting point includes:
-
An amylose-based CSP (e.g., Chiralpak® IA, IB, IC).
-
A cellulose-based CSP (e.g., Chiralcel® OD, OJ).
-
A cyclodextrin-based CSP, which is effective for including hydrophobic groups.
-
-
-
Secondary Screening - Mobile Phase (SFC):
-
For each column, screen a set of alcohol modifiers. The most common are Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).
-
Run a generic gradient (e.g., 5% to 40% modifier over 5-10 minutes).
-
Rationale: The alcohol modifier plays a crucial role in the separation. It competes with the analyte for interaction sites on the CSP. Changing the alcohol can significantly alter the selectivity (separation factor, α). IPA, being bulkier, often provides different selectivity than MeOH or EtOH.
-
-
Tertiary Screening - Additives:
-
For basic compounds like this compound, an acidic or basic additive is often essential for good peak shape and selectivity.
-
Screen common additives at low concentrations (e.g., 0.1-0.3%):
-
Basic Additives: Diethylamine (DEA), Isopropylamine (IPA).
-
Acidic Additives: Trifluoroacetic Acid (TFA), Formic Acid (FA).
-
-
Rationale: Additives can protonate or deprotonate the analyte or interact with the stationary phase, fundamentally changing the chiral recognition mechanism.
-
| Column | Modifier | Additive (0.2%) | Resolution (Rs) | Notes |
| Chiralpak IA | Methanol | None | 0.0 | No separation |
| Chiralpak IA | Methanol | DEA | 1.8 | Baseline separation achieved |
| Chiralpak IA | Ethanol | DEA | 1.5 | Good separation, longer run time |
| Chiralcel OD-H | Methanol | DEA | 0.9 | Partial separation |
| Chiralcel OD-H | Isopropanol | TFA | 1.2 | Partial separation, inverted elution order |
This systematic approach maximizes the chances of finding a successful separation condition.
Issue 3: Poor Peak Shape (Tailing) in Chiral SFC/HPLC
Question: I have some separation of my enantiomers, but the peaks are broad and tailing severely, which prevents accurate quantification and preparative purification.
Answer: Peak tailing for basic amines is a classic problem in both normal phase and SFC. It is typically caused by strong, non-specific interactions with the stationary phase or system components.
-
Causality:
-
Acidic Sites: Residual acidic silanol groups on the silica backbone of the CSP can interact very strongly with the basic nitrogen of your compound, causing delayed elution and tailing.
-
Solubility: The analyte may have poor solubility in the mobile phase, leading to tailing and potential sample precipitation on the column.
-
Mass Overload: Injecting too much sample can saturate the stationary phase.
-
-
Troubleshooting Steps:
-
Use an Additive: This is the most effective solution. Add a basic modifier like Diethylamine (DEA) or a similar amine to your mobile phase (0.1% to 0.5%). The additive will compete for and block the acidic sites on the stationary phase, resulting in symmetrical peaks for your basic analyte.
-
Check Solubility: Ensure your sample is fully dissolved in the injection solvent. The injection solvent should ideally be the same as, or weaker than, the initial mobile phase.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to confirm if you are overloading the column.
-
Increase Temperature: Raising the column temperature (e.g., from 35°C to 40°C or 45°C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
-
Visualization of Workflows
Troubleshooting Logic for Chiral SFC Method Development
Caption: A decision-making workflow for chiral SFC method development.
Technical Support Center: Optimization of Paal-Knorr Synthesis for Pyrrole Derivatives
Welcome to the technical support center dedicated to the optimization of the Paal-Knorr synthesis for pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet powerful reaction. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that address specific issues you may encounter during your experiments.
Q1: My reaction is yielding a significant amount of a furan byproduct. How can I suppress this side reaction?
A1: The formation of a furan byproduct is a classic competitive side reaction in the Paal-Knorr pyrrole synthesis.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed intramolecular cyclization before reacting with the amine.[1] The key to minimizing this is to control the reaction's acidity.
Causality and Strategic Solutions:
-
pH Control: Strongly acidic conditions (pH < 3) favor furan formation.[2] It is crucial to maintain neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, can accelerate the desired pyrrole synthesis without excessively promoting the furan cyclization.[2]
-
Catalyst Choice: While traditional methods often employ strong Brønsted acids, modern protocols have demonstrated the efficacy of milder Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃, which can enhance selectivity for the pyrrole product.[3] Heterogeneous catalysts such as montmorillonite clay can also promote the reaction under milder conditions.[3]
-
Amine Nucleophilicity: The rate of pyrrole formation is dependent on the nucleophilicity of the amine. If the amine is a weak nucleophile (e.g., an aniline with strong electron-withdrawing groups), the rate of its addition to the dicarbonyl may be slow, allowing the competing furan synthesis to dominate.[1] In such cases, consider using a more potent catalyst or a higher reaction temperature to accelerate the amine addition.
Q2: The reaction is sluggish, showing incomplete conversion even after extended reaction times. What factors could be responsible, and how can I drive the reaction to completion?
A2: A slow or incomplete Paal-Knorr synthesis can be attributed to several factors, including the reactivity of your starting materials and suboptimal reaction conditions.[1]
Root Causes and Optimization Strategies:
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or bulky primary amines can significantly slow down the reaction rate.[1]
-
Insufficient Catalysis: The choice and concentration of the acid catalyst are critical.[1] If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, be mindful that excessive acidity can lead to side reactions.[4]
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the thermal stability of your substrates, as higher temperatures can also lead to degradation.[1] Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Paal-Knorr reaction, often leading to higher yields in significantly shorter reaction times.[3][5]
-
Water Removal: The reaction involves a dehydration step.[3] In some cases, the removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent can help drive the equilibrium towards the pyrrole product.
Q3: My final product is a dark, tarry substance, and the yield of the desired pyrrole is very low. What is causing this, and how can I obtain a cleaner product?
A3: The formation of tar and char is a common issue, particularly when using harsh reaction conditions such as high temperatures and strong acids.[4] This is often due to the degradation of sensitive functional groups on the starting materials or the product itself.[6][7]
Preventative Measures:
-
Milder Reaction Conditions: The most effective way to prevent tar formation is to employ milder reaction conditions. This includes using weaker acids, lower temperatures, and shorter reaction times.[5][6]
-
Solvent Selection: Performing the reaction in a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[4]
-
Modern Catalysts: As mentioned previously, the use of modern catalysts, including various Lewis acids and heterogeneous catalysts, can facilitate the reaction under much gentler conditions, thereby minimizing substrate and product degradation.[3][6] Ionic liquids have also been explored as alternative reaction media that can promote the reaction at room temperature without an added acid catalyst.[3]
Q4: I am having difficulty purifying my crude pyrrole product. What are the most effective purification strategies?
A4: The purification of pyrroles can be challenging due to their potential for polymerization and sensitivity to air and light. The choice of purification method will depend on the nature of the impurities.
Purification Protocols:
-
Distillation: For volatile pyrroles, distillation is a common purification method. To minimize thermal degradation, it is often performed under reduced pressure.[8]
-
Acid Treatment for Basic Impurities: If your crude product is contaminated with basic impurities like unreacted amines, a wash with a dilute acid solution can help remove them.[9]
-
Chromatography: Column chromatography is a versatile technique for separating the desired pyrrole from byproducts and unreacted starting materials. A variety of stationary and mobile phases can be employed depending on the polarity of your compound.
-
Recrystallization: If your pyrrole derivative is a solid, recrystallization can be an effective method for achieving high purity.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Paal-Knorr pyrrole synthesis.
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
A1: The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of investigation. The currently accepted pathway involves the initial attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5][10] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3][5] The ring-closing step is often considered the rate-determining step of the reaction.[3]
Q2: How do substituents on the 1,4-dicarbonyl and amine starting materials affect the reaction?
A2: The electronic and steric nature of the substituents on both the 1,4-dicarbonyl compound and the amine can significantly influence the reaction's outcome.
-
On the 1,4-Dicarbonyl: Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial amine attack. Conversely, bulky substituents can introduce steric hindrance, slowing down the reaction.
-
On the Amine: The nucleophilicity of the amine is a key factor. Amines with electron-donating groups are more nucleophilic and will generally react faster. Amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions.[1] A wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully employed in this synthesis.[3]
Q3: What are some of the "greener" modifications to the traditional Paal-Knorr synthesis?
A3: In recent years, there has been a significant effort to develop more environmentally friendly protocols for the Paal-Knorr synthesis.[6] These "green" approaches aim to reduce the use of harsh reagents and solvents and improve the overall efficiency of the reaction.
Green Chemistry Approaches:
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[3][5]
-
Use of Greener Solvents: Water has been successfully used as a solvent for the Paal-Knorr reaction, offering an environmentally benign alternative to traditional organic solvents.[11]
-
Catalyst Innovations: The development of reusable heterogeneous catalysts, such as silica sulfuric acid, not only simplifies product purification but also reduces waste.[6]
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials.[6][12]
Section 3: Data and Protocols
Comparative Catalyst Performance
The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table provides a comparative overview of various catalysts used in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.
| Catalyst | Reaction Time | Yield (%) |
| Acetic Acid | 24 h | >60[13] |
| p-Toluenesulfonic acid | 15 min - 24 h | 80-95[13] |
| CATAPAL 200 (Alumina) | 45 min | 68-97[12] |
| Bismuth Nitrate | - | - |
| Montmorillonite KSF Clay | 1-25 h | 69-96[12] |
Note: Reaction conditions such as temperature and solvent may vary between different catalysts.
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a general procedure for the microwave-assisted synthesis of a substituted pyrrole.
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and a catalytic amount of a suitable acid (e.g., acetic acid, 0.1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol, 2 mL).
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conventional Heating with Dean-Stark Trap
This protocol is suitable for reactions where water removal is beneficial.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol) in a suitable solvent (e.g., toluene, 20 mL). Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.05 mmol).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected or TLC indicates the completion of the reaction.
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Section 4: Visualizations
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
"overcoming side reactions in fused pyrrolidine synthesis"
Technical Support Center: Fused Pyrrolidine Synthesis
Welcome to the technical support center for fused pyrrolidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Here, we address common challenges and side reactions encountered during experimental work, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition to synthesize a fused pyrrolidine, but I'm obtaining a mixture of diastereomers with low selectivity. How can I improve the exo/endo selectivity?
Answer: Low diastereoselectivity in [3+2] cycloadditions involving azomethine ylides is a frequent challenge, often stemming from the comparable energy levels of the transition states leading to the exo and endo products. The stereochemical outcome is highly sensitive to the reaction conditions. Here’s a systematic approach to enhancing diastereoselectivity:
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The catalyst is paramount in controlling the facial selectivity of the cycloaddition.
-
Mechanism Insight: Chiral catalysts or ligands create a chiral environment around the reacting species, favoring one transition state over the other. For metal-catalyzed reactions, the ligand's steric and electronic properties dictate the orientation of the dipole and dipolarophile.
-
Recommended Action: For metal-based systems, employing chiral ligands such as (S)-DM- or (S)-DTBM-Segphos with copper(I) and silver(I) can enable diastereodivergent synthesis of exo- or endo-cycloadducts[1]. In organocatalysis, proline-based catalysts are known to be highly effective in promoting stereoselectivity[1][2]. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, can also significantly enhance stereoselectivity[1][2].
-
-
Solvent Polarity: The solvent can influence the stability of the transition states.
-
Mechanism Insight: Less polar solvents may enhance π-π stacking or other non-covalent interactions in the desired transition state, leading to greater energy differentiation between the pathways to the two diastereomers.
-
Recommended Action: Screen a range of solvents with varying polarities. In some cases, less polar solvents have been shown to favor higher stereoselectivity[1]. Start with common solvents like toluene, THF, and dichloromethane and assess the impact on the diastereomeric ratio (dr).
-
-
Temperature Control: Lowering the reaction temperature is a classic strategy for improving selectivity.
-
Mechanism Insight: According to the Eyring equation, the difference in the rate constants for the formation of the two diastereomers becomes more pronounced at lower temperatures, provided there is a sufficient difference in their activation energies. This minimizes side reactions and favors the transition state of the desired stereoisomer[1].
-
Recommended Action: Conduct the reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction progress, as the rate will be significantly slower.
-
-
Substrate Modification: The steric bulk of the substituents on your reactants can play a crucial role.
-
Mechanism Insight: Increasing the steric hindrance on the azomethine ylide or the dipolarophile can create a stronger steric bias, favoring the less hindered transition state.
-
Recommended Action: If synthetically feasible, consider increasing the steric demand of a substituent on the amide nitrogen of your precursor. For example, switching from a methyl to a benzyl group has been shown to improve diastereocontrol[3].
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Issue 2: Competing Aza-Cope Rearrangement
Question: My reaction is yielding a significant amount of a rearranged product, which I suspect is due to an Aza-Cope rearrangement. How can I favor the desired fused pyrrolidine product?
Answer: The cationic 2-aza-Cope rearrangement is a common competitive pathway in the synthesis of nitrogen-containing heterocycles, as it is often thermally allowed and can have a low activation barrier[4]. This rearrangement competes with other desired cyclization pathways. The key to suppressing it is to create a thermodynamic bias towards your desired product.
Causality and Troubleshooting Steps:
-
Reaction Design: The Aza-Cope/Mannich Cascade: A powerful strategy is to design your synthesis to take advantage of a subsequent, irreversible reaction that traps the desired intermediate.
-
Mechanism Insight: The aza-Cope rearrangement itself can be reversible. By coupling it with a rapid and irreversible Mannich cyclization, you can create a thermodynamic sink that drives the equilibrium towards the formation of the desired pyrrolidine ring system[4][5]. The Mannich cyclization is typically irreversible and forms a more stable acyl-substituted pyrrolidine[4].
-
Recommended Action: Ensure your substrate is designed for a tandem aza-Cope/Mannich reaction. This often involves having a nucleophilic group, such as an enol or its equivalent, positioned to attack the iminium ion formed after the rearrangement[4][6].
-
-
Stability of Intermediates: The reaction can be diverted by the stability of carbocation intermediates.
-
Mechanism Insight: In some cases, the zwitterionic intermediate formed after the initial conjugate addition can undergo C-N bond dissociation. The stability of the resulting carbocation can determine whether the reaction proceeds through the desired rearrangement or an alternative pathway[7].
-
Recommended Action: Analyze your substrate for its potential to form a stable carbocation. If this is a likely side reaction, you may need to modify the substrate to disfavor carbocation formation. This could involve changing substituents on an aromatic ring, for example[8][9].
-
Reaction Pathway: Aza-Cope Rearrangement vs. Desired Cyclization
Caption: Competing pathways in fused pyrrolidine synthesis.
Issue 3: Epimerization and Loss of Stereochemical Integrity
Question: I am synthesizing a chiral fused pyrrolidine, but I'm observing epimerization at one of the stereocenters during the reaction or workup. What are the likely causes and how can I prevent this?
Answer: Epimerization, the change in configuration at a single stereocenter, is a significant issue that can undermine the stereochemical purity of your product. It is often caused by the presence of acidic or basic conditions that can deprotonate a stereogenic carbon, leading to racemization or inversion of configuration.
Causality and Troubleshooting Steps:
-
Base-Induced Epimerization: The presence of a strong base can lead to the removal of a proton at a stereocenter, especially if it is adjacent to a carbonyl group or other electron-withdrawing group.
-
Mechanism Insight: The resulting enolate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of epimers.
-
Recommended Action: Avoid strong bases if possible. If a base is required, consider using a milder, non-nucleophilic base and carefully control the reaction temperature and time. In some cases, epimerization has been observed when treating pyrrolidine derivatives with bases[10].
-
-
Protecting Group Strategy: The choice of protecting groups can influence the stability of adjacent stereocenters.
-
Mechanism Insight: Certain protecting groups can be removed under conditions that also promote epimerization.
-
Recommended Action: Employ orthogonal protecting group strategies that allow for deprotection under mild conditions that do not affect the stereochemical integrity of your molecule[11]. For example, if you have a base-sensitive stereocenter, avoid using a base-labile protecting group elsewhere in the molecule.
-
-
Purification Conditions: Epimerization can also occur during purification, for example, on silica gel.
-
Mechanism Insight: The slightly acidic nature of standard silica gel can sometimes be sufficient to cause epimerization of sensitive compounds.
-
Recommended Action: If you suspect this is happening, you can neutralize the silica gel by treating it with a solution of triethylamine in your eluent system before use. Alternatively, consider other purification methods like flash chromatography with neutral alumina or reverse-phase chromatography.
-
Experimental Protocol: Screening for Optimal Non-Epimerizing Conditions
-
Setup: Prepare multiple small-scale reactions in parallel.
-
Variable Screening:
-
Base: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, DBU, Proton Sponge).
-
Solvent: Evaluate different solvents (e.g., THF, Toluene, Acetonitrile).
-
Temperature: Run reactions at different temperatures (e.g., RT, 0 °C, -20 °C).
-
-
Monitoring: Use chiral HPLC or SFC to monitor the formation of the desired product and the epimeric byproduct over time.
-
Analysis: Determine the conditions that provide the best conversion to the desired product with the minimal formation of the epimer.
Data Summary Table:
| Base | Solvent | Temp (°C) | Conversion (%) | Diastereomeric Ratio (desired:epimer) |
| DBU | THF | 25 | 95 | 80:20 |
| K₂CO₃ | ACN | 0 | 88 | 95:5 |
| Cs₂CO₃ | Toluene | 0 | 92 | >98:2 |
Issue 4: Over-Oxidation and Other Oxidative Side Reactions
Question: I am attempting to functionalize the pyrrolidine ring via oxidation, but I am getting over-oxidation to a γ-lactam or other undesired byproducts. How can I achieve selective oxidation?
Answer: Selective oxidation of pyrrolidines can be challenging due to the multiple reactive sites. Over-oxidation to the corresponding γ-lactam is a common side reaction. Achieving selectivity often requires careful choice of the oxidant and reaction conditions.
Causality and Troubleshooting Steps:
-
Choice of Oxidant: The nature of the oxidant is critical.
-
Mechanism Insight: Some strong, non-selective oxidants will readily oxidize the α-C-H bond of the pyrrolidine ring to form an N-acyliminium ion, which can then be further oxidized or trapped by a nucleophile.
-
Recommended Action: Consider using milder and more selective oxidizing agents. For instance, o-benzoquinones have been used for the oxidation of pyrrolidines to γ-lactams under mild conditions, proceeding through an N,O-acetal intermediate[12]. Molecular iodine has also been used to mediate the preferential oxidation of secondary over tertiary α-C-H bonds to form cyclic N,O-acetals[13].
-
-
Reaction Conditions: Stoichiometry and temperature can influence the outcome.
-
Mechanism Insight: Using an excess of the oxidizing agent can drive the reaction towards the over-oxidized product.
-
Recommended Action: Carefully control the stoichiometry of the oxidant. Start with one equivalent and monitor the reaction closely. Running the reaction at lower temperatures can also help to improve selectivity.
-
-
Substrate Directing Groups: The presence of certain functional groups on the pyrrolidine ring can direct the oxidation to a specific position.
-
Mechanism Insight: Functional groups can influence the electronic properties or sterically hinder certain positions, making other sites more susceptible to oxidation.
-
Recommended Action: Analyze your substrate for any inherent directing effects. If necessary, you may need to introduce a temporary directing group to achieve the desired regioselectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Iodine-Mediated α-C-H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin by Late-Stage 2,5-Difunctionalizations of Pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
"scalability issues in the production of Octahydrocyclopenta[c]pyrrole"
Welcome to the technical support center for the synthesis and scale-up of octahydrocyclopenta[c]pyrrole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during production. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including antidiabetics like Gliclazide and antivirals such as Telaprevir.[1][2][3] As its demand grows, so does the need for robust and scalable manufacturing processes.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific scalability issues, from reaction conditions to purification. Our goal is to equip you with the expertise to optimize your synthesis, ensuring efficiency, safety, and high yield as you move from laboratory-scale experiments to industrial production.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in scaling up the synthesis of this compound?
-
Are there safer alternatives to hazardous reagents like lithium aluminum hydride (LiAlH₄) for the reduction step?
-
How can I improve the yield and purity of my final product?
-
What are the key considerations for catalyst selection in the hydrogenation process?
-
-
Troubleshooting Guides
-
Issue 1: Poor Yields and Incomplete Reactions in Reduction of the Lactam Intermediate.
-
Issue 2: Difficulties with Reaction Control and Exothermic Events.
-
Issue 3: Challenges in Purification and Isolation of the Final Product.
-
Issue 4: Catalyst Deactivation and Low Efficiency in Hydrogenation Reactions.
-
-
Experimental Protocols
-
Protocol 1: Scalable Reduction of Cyclopentyl Imide using Sodium Borohydride and a Lewis Acid.
-
Protocol 2: Continuous Flow Synthesis of a Pyrrole Intermediate.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the lab bench to industrial production presents several significant challenges. Historically, many synthetic routes relied on methods that are not amenable to large-scale manufacturing.[1] Key issues include:
-
Harsh Reaction Conditions: Some established methods require cryogenic temperatures (e.g., -78°C) and the use of highly reactive and pyrophoric reagents like n-butyllithium, making them difficult and hazardous to implement on a large scale.[4][5]
-
Hazardous Reagents: The use of potent reducing agents such as lithium aluminum hydride (LiAlH₄) is common in laboratory-scale syntheses. However, LiAlH₄ reacts violently with water and can lead to dangerous exothermic events, making its large-scale handling a significant safety risk.[1]
-
Reaction Control: Certain synthetic pathways involve free-radical reactions, which can be challenging to control and may lead to inconsistent product quality and the formation of numerous byproducts.[4]
-
Raw Material Accessibility and Cost: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of the starting materials. Some routes may require expensive or difficult-to-source precursors.[4]
-
Purification and Isolation: As the scale of the reaction increases, so does the difficulty of purifying the final product. Techniques that are straightforward in the lab, such as column chromatography, are often impractical and costly for large quantities. Distillation, crystallization, and extraction become the methods of choice, and the process must be optimized for these techniques.[2]
Q2: Are there safer alternatives to hazardous reagents like lithium aluminum hydride (LiAlH₄) for the reduction step?
A2: Yes, significant progress has been made in developing safer and more scalable alternatives to LiAlH₄ for the reduction of the precursor imides or amides. One of the most promising approaches is the use of sodium borohydride (NaBH₄) in combination with a Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[1] This combination provides a reducing power comparable to more hazardous hydrides but with a much better safety profile.
Another scalable alternative is catalytic hydrogenation. This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or rhodium on charcoal (Rh/C).[2][6] Catalytic hydrogenation is a well-established industrial process and avoids the use of stoichiometric metal hydride reagents, reducing waste and improving process safety.
Q3: How can I improve the yield and purity of my final product?
A3: Improving yield and purity requires a multi-faceted approach that addresses various stages of the synthesis:
-
Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and solvent. For instance, in catalytic hydrogenations, the choice of solvent can significantly impact reaction rate and selectivity.
-
Control of Stoichiometry: Ensure the precise addition of reagents. In the case of the NaBH₄/Lewis acid reduction, the molar equivalents of each component are critical for achieving high conversion and minimizing side reactions.[1]
-
Efficient Work-up and Extraction: The work-up procedure is crucial for separating the product from the reaction mixture. This often involves pH adjustments to facilitate extraction. For example, after reduction, the reaction mixture is typically acidified to quench excess reagents and then basified to extract the amine product into an organic solvent.[1][7]
-
Crystallization for Purification: If the final product is a solid, developing a robust crystallization procedure is one of the most effective methods for achieving high purity on a large scale. This involves selecting an appropriate solvent system and carefully controlling the cooling profile.
-
Consider Continuous Flow Processes: For certain steps, transitioning from batch to continuous manufacturing using microreactors can offer superior control over reaction conditions, leading to higher yields and purity.[8]
Q4: What are the key considerations for catalyst selection in the hydrogenation process?
A4: The choice of catalyst is critical for the success of a catalytic hydrogenation reaction. Key factors to consider include:
-
Activity: The catalyst must be active enough to drive the reaction to completion under reasonable temperature and pressure conditions. For the synthesis of this compound from 1,2-dicyanocyclo-1-pentene, catalysts based on palladium, nickel, platinum, cobalt, ruthenium, iridium, and rhodium have been investigated.[2]
-
Selectivity: The catalyst should selectively promote the desired transformation without leading to the formation of byproducts. For example, it should efficiently reduce the nitrile groups and the double bond without causing unwanted side reactions.
-
Stability and Reusability: In an industrial setting, the ability to recover and reuse the catalyst is economically important. The catalyst should be stable under the reaction conditions and not leach metal into the product.
-
Cost: The cost of the catalyst, particularly those based on precious metals like platinum, palladium, and rhodium, is a significant consideration for large-scale production.
-
Ease of Separation: The catalyst should be easily separated from the reaction mixture. Heterogeneous catalysts, such as metals on a solid support (e.g., carbon), are generally preferred for ease of filtration.[2][6]
Troubleshooting Guides
Issue 1: Poor Yields and Incomplete Reactions in Reduction of the Lactam Intermediate.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reducing agent: The stoichiometry of the reducing agent may be too low. | 1. Carefully check the molar equivalents of the reducing agent (e.g., NaBH₄) and Lewis acid.[1]2. Increase the equivalents of the reducing agent in small increments and monitor the reaction progress. |
| Poor quality of reagents: The reducing agent may have degraded due to improper storage. | 1. Use freshly opened or properly stored reagents.2. Verify the activity of the reducing agent with a known standard reaction. | |
| Presence of water: Water can quench the reducing agent, especially hydrides. | 1. Ensure all solvents and reagents are anhydrous.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of multiple byproducts | Reaction temperature is too high: High temperatures can lead to side reactions. | 1. Maintain the recommended reaction temperature. For some reductions, this may involve cooling the reaction vessel.2. Consider a slower, controlled addition of the reducing agent to manage any exotherm. |
| Incorrect choice of solvent: The solvent can influence the reactivity and selectivity of the reduction. | 1. Experiment with different solvents. For NaBH₄/Lewis acid reductions, mixtures of THF and toluene are often effective.[1] |
Issue 2: Difficulties with Reaction Control and Exothermic Events.
Caption: Logic diagram for managing exothermic reactions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase | Rapid addition of a highly reactive reagent: Adding reagents like LiAlH₄ or even NaBH₄ too quickly can lead to a dangerous exotherm.[1] | 1. Add the reactive reagent slowly and in a controlled manner, either dropwise for liquids or portion-wise for solids.2. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a chiller). |
| Insufficient solvent: A low solvent volume provides less of a heat sink, allowing the temperature to rise more rapidly. | 1. Use an appropriate amount of solvent to ensure good heat transfer and to absorb the heat generated.2. Ensure efficient stirring to prevent localized "hot spots." | |
| Pressure build-up in the reactor | Gas evolution: Some reactions, particularly hydrogenations or quenching of hydrides, produce gaseous byproducts. | 1. Ensure the reactor is properly vented or equipped with a pressure-release system.2. For hydrogenations, carefully control the hydrogen pressure. |
Issue 3: Challenges in Purification and Isolation of the Final Product.
Caption: Typical extraction workflow for purification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery after extraction | Incorrect pH during extraction: The product is an amine, which is soluble in the aqueous phase at low pH and in the organic phase at high pH. | 1. Carefully monitor the pH during the work-up. After quenching, the solution should be acidic (pH 2-3) to remove non-basic impurities.[1][7]2. The aqueous layer should then be made basic (pH 8-9) to deprotonate the amine product, allowing for its extraction into an organic solvent.[1][7] |
| Emulsion formation: The presence of salts or other impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult. | 1. Add a saturated brine solution to help break the emulsion.2. Consider filtering the mixture through a pad of Celite. | |
| Product is an oil instead of a solid | Presence of impurities: Residual solvent or byproducts can prevent the product from crystallizing. | 1. Ensure the product is thoroughly dried under vacuum to remove all solvent.2. Attempt to purify a small sample by another method (e.g., distillation) to see if a solid can be obtained.3. If impurities are the issue, revisit the reaction and work-up conditions to minimize their formation. |
| Low purity by HPLC | Inefficient purification method: A single extraction or crystallization may not be sufficient. | 1. Perform multiple extractions to ensure complete transfer of the product.[1][7]2. For crystallization, experiment with different solvent systems and consider a recrystallization step.3. If feasible for the scale, consider distillation as a purification method.[2] |
Issue 4: Catalyst Deactivation and Low Efficiency in Hydrogenation Reactions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Stalled or slow reaction | Catalyst poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. | 1. Ensure the starting materials and solvent are of high purity.2. Consider passing the substrate through a plug of activated carbon or silica gel to remove potential poisons. |
| Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction. | 1. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | |
| Poor mixing: If the catalyst is not well-suspended in the reaction mixture, the reaction rate will be limited by mass transfer. | 1. Ensure vigorous and efficient stirring to keep the catalyst suspended. | |
| Inconsistent reaction times | Variability in catalyst activity: Different batches of catalyst can have different levels of activity. | 1. Test each new batch of catalyst on a small scale before use in a large-scale reaction.2. If possible, purchase catalyst from a reliable supplier and request a certificate of analysis. |
Experimental Protocols
Protocol 1: Scalable Reduction of Cyclopentyl Imide using Sodium Borohydride and a Lewis Acid
This protocol is adapted from a patented, scalable method for the preparation of this compound.[1]
Materials:
-
Cyclopentyl imide (starting material)
-
Sodium borohydride (NaBH₄)
-
Zinc chloride (ZnCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add THF and toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium borohydride and zinc chloride to the solvent mixture.
-
Heating: Heat the resulting suspension to reflux.
-
Substrate Addition: Dissolve the cyclopentyl imide in THF and add it dropwise to the refluxing mixture.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding dilute hydrochloric acid until the pH is between 2 and 3.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the acidic aqueous layers and neutralize to a pH of 8-9 with a saturated sodium carbonate solution.
-
-
Extraction of Product: Extract the product from the basified aqueous layer with ethyl acetate (perform multiple extractions).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or crystallization.
Protocol 2: Continuous Flow Synthesis of a Pyrrole Intermediate
This conceptual protocol is based on the principles of using microreactors for rapid and scalable synthesis.[8]
System:
-
Microreactor system with pumps for reagent delivery, a heated reaction coil, and a back-pressure regulator.
Reagents:
-
A suitable diketone precursor.
-
An amine.
-
Solvent (e.g., methanol or ethanol).
Procedure:
-
Solution Preparation: Prepare separate solutions of the diketone precursor and the amine in the chosen solvent.
-
System Priming: Prime the microreactor system with the solvent.
-
Pumping Reagents: Pump the reagent solutions into the microreactor at controlled flow rates to achieve the desired stoichiometry and residence time.
-
Reaction: The reagents mix and react in the heated coil of the microreactor. The temperature is precisely controlled to optimize the reaction.
-
Collection: The product stream exits the reactor through the back-pressure regulator and is collected.
-
Analysis and Scale-up: The collected product can be analyzed for purity and yield. To scale up production, the system can be run for longer periods, or multiple reactors can be operated in parallel.
References
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102167680B - Preparation method of this compound carboxylic acid derivative - Google Patents [patents.google.com]
- 6. EP2344455A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 7. CN103601666B - The preparation method of octahydro pentamethylene [C] pyrroles - Google Patents [patents.google.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: A Troubleshooting Guide for the Reduction of Cyclic Imides
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting for the reduction of cyclic imides, a critical transformation in the synthesis of various biologically active molecules. We understand that while the reduction of cyclic imides is a widely used reaction, it can present numerous challenges, from achieving the desired level of reduction to managing selectivity and yield. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Understanding the Landscape of Cyclic Imide Reduction
The reduction of cyclic imides can lead to a variety of products, primarily hydroxylactams, lactams, and cyclic amines. The choice of reducing agent and reaction conditions is paramount in steering the reaction towards the desired outcome.
Imide [pos="0,1.5!", label="Cyclic Imide"]; Hydroxylactam [pos="2.5,2.5!", label="Hydroxylactam"]; Lactam [pos="5,1.5!", label="Lactam"]; Amine [pos="2.5,0.5!", label="Cyclic Amine"];
Imide -- Hydroxylactam [label="Partial Reduction\n(e.g., NaBH4, Zn/AcOH)"]; Hydroxylactam -- Lactam [label="Further Reduction/\nDehydroxylation"]; Imide -- Amine [label="Complete Reduction\n(e.g., LiAlH4, BH3)"]; }
Caption: Possible reduction pathways of a cyclic imide.Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the reduction of cyclic imides, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Imide
Question: I am attempting to reduce my cyclic imide, but I am observing very low conversion, or the starting material remains unreacted. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion in the reduction of a cyclic imide can be attributed to several factors, primarily related to the reactivity of the substrate and the reducing agent, as well as the reaction conditions.
Potential Causes and Solutions:
-
Insufficiently Reactive Reducing Agent: Cyclic imides are generally less reactive than ketones or aldehydes. A mild reducing agent like sodium borohydride (NaBH₄) may not be potent enough, especially for sterically hindered or electron-rich imides.[1]
-
Solution:
-
Increase the reactivity of NaBH₄: The reactivity of NaBH₄ can be enhanced by the addition of additives like lithium chloride (LiCl) or by performing the reaction at a higher temperature.[2]
-
Switch to a stronger reducing agent: Consider using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3][4] However, be aware that these reagents are less chemoselective and can lead to over-reduction.[5]
-
-
-
Poor Solubility of the Starting Material: If your cyclic imide is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution:
-
Choose an appropriate solvent: Ensure your imide is soluble in the chosen solvent at the reaction temperature. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are common. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are required.
-
Increase the reaction temperature: Gently heating the reaction mixture can improve both solubility and reaction rate.
-
-
-
Deactivation of the Reducing Agent: Protic solvents (like water or alcohols) can react with and decompose strong reducing agents like LiAlH₄.[3] Moisture in the reaction setup can also be a significant issue.
-
Solution:
-
Ensure anhydrous conditions: When using moisture-sensitive reagents like LiAlH₄, ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Use a suitable solvent for the chosen reagent: Use aprotic solvents like THF or diethyl ether for LiAlH₄ reductions.
-
-
-
Steric Hindrance: A sterically hindered carbonyl group on the imide can be difficult for the hydride to access.
-
Solution:
-
Use a less sterically demanding reducing agent: Reagents like borane-THF complex (BH₃·THF) can sometimes be more effective for hindered substrates.
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature may be necessary.
-
-
Summary of Reagent Choices and Conditions:
| Reducing Agent | Typical Solvents | Temperature | Reactivity & Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to reflux | Mild, generally selective for one carbonyl.[1] |
| NaBH₄ with additives (e.g., LiCl) | THF, Methanol | Room temp. to reflux | Enhanced reactivity.[2] |
| Zinc Dust / Acetic Acid | Acetic Acid | Room temp. to 60 °C | Good for partial reduction of aryl imides. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | -78 °C to reflux | Very strong, often leads to complete reduction.[3][4] |
| Borane (BH₃·THF) | THF | 0 °C to reflux | Strong, can also lead to complete reduction. |
Issue 2: Over-reduction to the Lactam or Cyclic Amine
Question: I am trying to synthesize a hydroxylactam, but my reaction is proceeding to the corresponding lactam or even the fully reduced cyclic amine. How can I control the selectivity of the reduction?
Answer:
Over-reduction is a common problem, especially when using powerful reducing agents. Achieving the desired partial reduction to a hydroxylactam requires careful control over the reaction parameters and a judicious choice of reagents.
Troubleshooting Flowchart for Over-reduction:
Start [label="Problem: Over-reduction\n(Hydroxylactam to Lactam/Amine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="What reducing agent are you using?"]; LiAlH4 [label="LiAlH4 or BH3"]; NaBH4 [label="NaBH4"]; SwitchReagent [label="Switch to a milder reagent\n(e.g., NaBH4, Zn/AcOH)"]; ControlConditions [label="Control reaction conditions"]; LowerTemp [label="Lower the reaction temperature\n(e.g., 0 °C or -78 °C)"]; ReduceEquivalents [label="Reduce equivalents of reducing agent\n(e.g., use 1-1.5 eq.)"]; MonitorReaction [label="Monitor the reaction closely by TLC"]; Quench [label="Quench the reaction as soon as the\nstarting material is consumed"];
Start -> CheckReagent; CheckReagent -> LiAlH4 [label="Strong"]; CheckReagent -> NaBH4 [label="Mild"]; LiAlH4 -> SwitchReagent; NaBH4 -> ControlConditions; ControlConditions -> LowerTemp; LowerTemp -> ReduceEquivalents; ReduceEquivalents -> MonitorReaction; MonitorReaction -> Quench; }
Caption: Decision-making process to address over-reduction.Detailed Strategies to Prevent Over-reduction:
-
Choice of Reducing Agent: The most critical factor is the choice of the reducing agent.
-
For Hydroxylactam Synthesis: Milder reagents are preferred. Sodium borohydride is a good starting point.[1] For aryl cyclic imides, activated zinc dust in acetic acid can be a highly regioselective method for obtaining hydroxylactams.
-
Avoid Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) are generally too reactive for the selective synthesis of hydroxylactams and will often lead to the fully reduced amine.[3][4][5]
-
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or even -78 °C) to decrease the reaction rate and improve selectivity.
-
Stoichiometry: Use a controlled amount of the reducing agent. For the synthesis of a hydroxylactam, typically 1 to 1.5 equivalents of NaBH₄ are sufficient. Using a large excess will promote over-reduction.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting imide has been consumed to prevent further reduction of the desired hydroxylactam.
-
-
Substrate-Dependent Reactivity: The structure of your cyclic imide can influence the outcome. Imides with electron-withdrawing groups are generally more reactive and may be more prone to over-reduction.
Issue 3: Unexpected Side Reactions and Products
Question: My reaction is giving me unexpected products alongside, or instead of, my desired reduced imide. What are some common side reactions and how can I avoid them?
Answer:
Side reactions can arise from the reactivity of other functional groups in your molecule or from the inherent reactivity of the intermediates.
Common Side Reactions and Their Mitigation:
-
Reduction of Other Functional Groups: If your molecule contains other reducible functional groups (e.g., esters, nitriles, nitro groups), they may also be reduced, especially with strong reducing agents like LiAlH₄.
-
Solution:
-
Chemoselective Reduction: Choose a reducing agent that is selective for the imide carbonyls. Sodium borohydride is generally selective for aldehydes and ketones over esters and amides.[1]
-
Protecting Groups: If a selective reducing agent is not available or effective, you may need to protect the other sensitive functional groups before carrying out the reduction.[6][7][8] Common protecting groups for amines include Boc and Cbz, which are stable to many reducing conditions.[7]
-
-
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles or bases, the cyclic imide or the resulting hydroxylactam can undergo ring-opening.
-
Solution:
-
Mild Reaction Conditions: Use milder reducing agents and avoid excessively high temperatures.
-
Control of pH: Maintain a neutral or slightly acidic pH during workup to minimize base-catalyzed ring opening.
-
-
-
Dehydration of Hydroxylactam: The intermediate hydroxylactam can sometimes dehydrate to form a cyclic enamine, especially under acidic conditions or at elevated temperatures.
-
Solution:
-
Mild Workup: Use a gentle workup procedure, avoiding strong acids.
-
Low Temperature: Keep the reaction and workup temperatures as low as possible.
-
-
Experimental Protocols
Protocol 1: Selective Reduction of an N-Substituted Phthalimide to a Hydroxylactam using NaBH₄
This protocol provides a general procedure for the selective partial reduction of a cyclic imide.
Materials:
-
N-substituted phthalimide (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted phthalimide in a mixture of methanol and DCM (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and continue stirring for 15 minutes.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude hydroxylactam.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Direct Heteroarylation Polymerization (DHAP)
Welcome to the technical support center for Direct Heteroarylation Polymerization (DHAP). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing DHAP for the synthesis of conjugated polymers. As an environmentally friendly and atom-economical alternative to traditional cross-coupling methods, DHAP has gained significant traction.[1][2][3][4][5] However, like any advanced synthetic methodology, it presents its own set of challenges. This center provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your DHAP reactions.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding DHAP.
1. What is the fundamental advantage of DHAP over traditional cross-coupling polymerizations like Suzuki or Stille?
The primary advantage of DHAP lies in its atom economy and reduced number of synthetic steps.[4][5][6] It facilitates the formation of C-C bonds between halogenated (hetero)arenes and (hetero)arenes with active C-H bonds, thereby eliminating the need for pre-functionalization with organometallic reagents (e.g., boronic acids/esters or organotins).[1][2][3][4] This not only simplifies monomer synthesis but also reduces the generation of toxic organometallic byproducts.[6][7]
2. What are the most critical parameters to control in a DHAP reaction?
Successful DHAP hinges on the careful optimization of several parameters. These include the choice of catalyst (typically palladium-based), ligand, base, solvent, temperature, and reaction time.[8][9][10][11] The interplay between these factors determines the reaction's selectivity, reactivity, and ultimately, the molecular weight and purity of the resulting polymer.[3]
3. What are the common structural defects encountered in polymers synthesized by DHAP?
The main challenge in DHAP is controlling C–H bond selectivity.[8][9][11] Common defects include:
-
Homocoupling: The reaction of two identical monomers (e.g., two C-H containing monomers or two halogenated monomers).[12][13]
-
Regioselectivity Issues (β-defects): In heteroaromatics like thiophene, reaction at an undesired position (the β-position instead of the α-position) can occur, leading to kinks in the polymer backbone.[12]
-
Branching or Cross-linking: This can happen if a monomer has multiple reactive C-H bonds, leading to insoluble materials.[8][9][11]
4. How does the choice of monomer impact the success of DHAP?
Monomer structure is critical. The acidity of the C-H bond plays a significant role in its reactivity. Electron-deficient heteroaromatics generally have more acidic C-H bonds, making them more reactive. Conversely, electron-rich heteroaromatics require more forcing conditions. The steric environment around the C-H bond also influences selectivity.[14]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during DHAP experiments.
Symptom: Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and a high polydispersity index (PDI).
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Catalyst/Ligand System | The catalytic species may not be active enough or may decompose under the reaction conditions. The ligand plays a crucial role in stabilizing the catalyst and promoting the desired C-H activation pathway.[12] | Screen Catalysts and Ligands: Experiment with different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and various phosphine ligands. Bulky, electron-rich ligands often improve performance.[12][15][16] A mixed-ligand approach can sometimes be effective in preventing side reactions.[17] |
| Incorrect Reaction Temperature | The temperature might be too low for efficient C-H activation or too high, leading to catalyst decomposition or side reactions. | Optimize Temperature: Perform a temperature screen. While higher temperatures can increase reaction rates, they may also promote defect formation.[9][11] |
| Ineffective Base | The base is crucial for the concerted metalation-deprotonation (CMD) mechanism, which is believed to be the primary pathway for C-H activation.[8][9][10][11] | Vary the Base: Test different bases such as carbonates (e.g., K2CO3, Cs2CO3) and carboxylates (e.g., potassium pivalate). The solubility and strength of the base can significantly impact the reaction. |
| Poor Monomer Purity | Impurities in the monomers can poison the catalyst or act as chain terminators. | Purify Monomers: Ensure high purity of monomers through techniques like recrystallization, sublimation, or column chromatography. |
| Inappropriate Solvent | The solvent affects the solubility of the monomers, polymer, and catalyst, as well as the reaction mechanism. Polar aprotic solvents can sometimes coordinate to the metal center.[18] | Solvent Screening: Test a range of solvents. Common choices include DMAc, NMP, toluene, and dioxane.[18][19] |
Symptom: The reaction mixture becomes a gel, or an insoluble solid is obtained after precipitation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Lack of C-H Bond Selectivity | The monomer possesses multiple reactive C-H bonds, leading to branching and cross-linking. This is a significant issue, especially with certain thiophene derivatives.[8][9][11] | Monomer Design: If possible, block the undesired reactive C-H positions with unreactive groups (e.g., alkyl or halogen).[8][9] |
| Reaction Temperature is Too High | High temperatures can overcome the activation barrier for less reactive C-H bonds, leading to a loss of selectivity. | Lower the Reaction Temperature: This can help to favor the activation of the most acidic C-H bond. |
| Prolonged Reaction Time | Extended reaction times can lead to the activation of less reactive C-H bonds after the primary polymerization is complete. | Monitor Reaction Progress: Use techniques like GPC or NMR to monitor the reaction and stop it once the desired molecular weight is reached, before significant cross-linking occurs. |
Symptom: NMR spectroscopy reveals signals corresponding to homocoupled units within the polymer backbone.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Side Reactions of the Catalytic Cycle | Homocoupling can occur through various side pathways, which compete with the desired cross-coupling reaction. | Fine-tune Reaction Conditions: The addition of a bulky carboxylic acid, such as pivalic acid, has been shown to suppress homocoupling.[12] Adjusting the ligand-to-metal ratio can also be beneficial. |
| Incorrect Stoichiometry of Monomers | An excess of one monomer can increase the likelihood of its self-coupling. | Ensure Equimolar Amounts: Use precise measurements to ensure a 1:1 stoichiometry of the comonomers. |
III. Experimental Protocols
This protocol provides a starting point for optimizing a new DHAP reaction.
-
Monomer and Reagent Preparation:
-
Ensure all monomers are of the highest possible purity.
-
Thoroughly dry all solvents and reagents.
-
Degas all solvents prior to use.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst, ligand, and base to the flask.
-
Add the monomers, followed by the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., GPC, NMR).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction to remove residual catalyst and oligomers.
-
IV. Visualizing Reaction Logic
Caption: Troubleshooting workflow for low molecular weight in DHAP.
Caption: Simplified catalytic cycle for DHAP.
V. References
-
Pouliot, J. R., Grenier, F., Blaskovits, J. T., Beaupré, S., & Leclerc, M. (2016). Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis. Chemical Reviews, 116(22), 14225-14274. --INVALID-LINK--
-
Leclerc, M., et al. (2019). Direct (Hetero)Arylation Polymerization for the Preparation of Conjugated Polymers. In Title of Book (pp. chapter pages). Publisher. --INVALID-LINK--
-
Mercier, L. G., & Leclerc, M. (2013). Direct (Hetero)Arylation: A New Tool for Polymer Chemists. Accounts of Chemical Research, 46(7), 1597-1605. --INVALID-LINK--
-
Pouliot, J. R., Grenier, F., Blaskovits, J. T., Beaupré, S., & Leclerc, M. (2016). Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis. PubMed, 27809495. --INVALID-LINK--
-
Leclerc, M., et al. (2017). Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers. Chemical Science, 8(5), 3913-3925. --INVALID-LINK--
-
Bohra, H., & Wang, M. (2017). Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. Journal of Materials Chemistry A, 5(23), 11550-11571. --INVALID-LINK--
-
Leclerc, M., et al. (2016). Direct (Hetero)arylation Polymerization: Trends and Perspectives. Journal of the American Chemical Society. --INVALID-LINK--
-
Thompson, B. C., et al. (2015). Optimization of direct arylation polymerization (DArP) through the identification and control of defects in polymer structure. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 135-147. --INVALID-LINK--
-
Leclerc, M., et al. (2019). Direct (Hetero)arylation: A Tool for Low-Cost and Eco-Friendly Organic Photovoltaics. ACS Applied Polymer Materials. --INVALID-LINK--
-
Chang, S. W., et al. (2012). Pd-catalysed direct arylation polymerisation for synthesis of low-bandgap conjugated polymers and photovoltaic performance. Macromolecular Rapid Communications, 33(22), 1927-1932. --INVALID-LINK--
-
Zhang, S., et al. (2018). Eco-friendly direct (hetero)-arylation polymerization: scope and limitation. Journal of Materials Chemistry C. --INVALID-LINK--
-
Welch, G. C., et al. (2017). Recycling Heterogenous Catalysts for Multi-Batch Conjugated Polymer Synthesis via Direct Arylation Polymerization. ACS Macro Letters. --INVALID-LINK--
-
Ozawa, F., et al. (2016). Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation Polymerization: Synthesis of Donor–Acceptor Polymers with Dithienosilole (DTS) and Thienopyrroledione (TPD) Units. Macromolecules. --INVALID-LINK--
-
Leclerc, M., et al. (2013). CHAPTER 19: Direct Arylation/Heteroarylation Polycondensation Reactions. In Title of Book. Royal Society of Chemistry. --INVALID-LINK--
-
Kumar, R., et al. (2021). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization. Polymers, 13(16), 2758. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Eco-friendly direct (hetero)-arylation polymerization: scope and limitation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct (hetero)arylation: a new tool for polymer chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00589J [pubs.rsc.org]
- 13. Optimization of direct arylation polymerization (DArP) through the identification and control of defects in polymer structure | Semantic Scholar [semanticscholar.org]
- 14. Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Pd-catalysed direct arylation polymerisation for synthesis of low-bandgap conjugated polymers and photovoltaic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to control stereoselectivity in pyrrolidine synthesis"
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the formation of one of modern pharmaceuticals' most vital heterocyclic scaffolds.[1][2][3] Pyrrolidine rings are ubiquitous in FDA-approved drugs, natural products, and are central to the field of organocatalysis.[1][4]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and strategically selecting a synthetic route. Here, you will find answers to critical questions, detailed experimental workflows, and the rationale behind key procedural choices.
Section 1: Troubleshooting Poor Stereoselectivity
This section addresses the most common challenge in pyrrolidine synthesis: achieving high diastereoselectivity and enantioselectivity.
FAQ 1: My reaction yields the desired pyrrolidine, but with low diastereoselectivity (dr) or enantioselectivity (ee). What are the primary factors to investigate?
Low stereoselectivity is a frequent hurdle that can often be resolved by systematically optimizing reaction conditions. The initial and most impactful parameters to investigate are solvent, temperature, and the nature of the catalyst or auxiliary.
Root Cause Analysis:
-
Transition State Energetics: The stereochemical outcome of a reaction is determined by the energy difference between competing diastereomeric transition states. Solvent polarity, temperature, and catalyst structure all play a direct role in stabilizing or destabilizing these transition states.
-
Catalyst/Auxiliary Performance: The chiral environment created by an organocatalyst, metal complex, or chiral auxiliary is directly responsible for facial discrimination. Inefficient catalysts or poor substrate-catalyst interactions lead to a loss of stereocontrol.
Troubleshooting Workflow:
-
Temperature Optimization: Lowering the reaction temperature is often the first and most effective step. Reduced thermal energy can amplify the small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product. However, be mindful of significantly reduced reaction rates.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence catalyst activity and the conformation of reactants in the transition state. A systematic screen of solvents is crucial.
-
Catalyst/Ligand Modification: If temperature and solvent optimization are insufficient, modifying the chiral catalyst or ligand is the next logical step. Subtle steric or electronic changes can have a profound impact on stereoselectivity.[5]
Experimental Protocol: General Workflow for Optimizing a Proline-Catalyzed Michael Addition
This protocol outlines a systematic approach to optimizing the stereoselectivity of a Michael addition of an aldehyde to a nitroolefin, a classic organocatalytic route to substituted pyrrolidines.[6]
1. Initial Reaction Setup:
- In a clean, dry vial, dissolve the nitroolefin (1.0 equiv.) and the aldehyde (2.0 equiv.) in the initial screening solvent (e.g., Toluene).
- Add the pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).[4][6]
- Stir the reaction at room temperature.
2. Monitoring and Analysis:
- Monitor the reaction progress via Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
- Upon completion, purify the crude product using column chromatography.
- Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
3. Optimization Matrix:
- Systematically vary the temperature (e.g., RT, 0 °C, -20 °C, -40 °C) and solvent (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, DMSO).
- Record the yield, dr, and ee for each condition.
Data Presentation: Impact of Solvent and Temperature on Stereoselectivity
| Catalyst (20 mol%) | Aldehyde | Nitroalkene | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 25 | 95 | 95:5 | 97 |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | CH₂Cl₂ | 25 | 92 | 93:7 | 95 |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 0 | 96 | 98:2 | >99 |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | -20 | 90 | >99:1 | >99 |
Data is illustrative and based on trends reported in organocatalysis literature.[6]
Logical Workflow for Troubleshooting Stereoselectivity
Caption: A stepwise workflow for optimizing stereoselectivity.
Section 2: Strategic Selection of Synthesis Route
The optimal strategy for constructing a stereodefined pyrrolidine depends heavily on the target molecule's substitution pattern. This section provides guidance on choosing the most effective method.
FAQ 2: How do I choose between a chiral pool approach, asymmetric catalysis, or a chiral auxiliary-based synthesis?
This decision involves a trade-off between the availability of starting materials, step economy, scalability, and the desired substitution pattern.
-
Chiral Pool Synthesis:
-
Concept: Utilizes readily available, enantiopure starting materials like L-proline, D-pyroglutamic acid, or amino acids.[1][2] The inherent stereochemistry of the starting material is transferred to the final product through a series of stereospecific or stereoselective reactions.
-
Best For: Targets where the desired stereocenters map directly onto the chiral pool molecule. It is often robust and reliable for producing optically pure compounds.[2][7]
-
Drawbacks: Can involve lengthy synthetic sequences and may lack flexibility if diverse substitution patterns are required.
-
-
Asymmetric Catalysis:
-
Concept: Employs a small amount of a chiral catalyst (organocatalyst or metal complex) to generate a large amount of enantiomerically enriched product from achiral or racemic starting materials.[4] Key methods include catalytic 1,3-dipolar cycloadditions of azomethine ylides and aza-Michael additions.[8][9]
-
Best For: Highly efficient, step-economical synthesis of diverse pyrrolidines. Organocatalysis, in particular, avoids the use of sensitive organometallic reagents.[1][3]
-
Drawbacks: Catalyst development and reaction optimization can be time-consuming. Catalyst cost can be a factor for large-scale synthesis.
-
-
Chiral Auxiliary-Based Synthesis:
-
Concept: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.[10] Common auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.[11]
-
Best For: Situations where catalytic methods fail or when a reliable, substrate-controlled diastereoselective reaction is needed.[10][12]
-
Drawbacks: Requires additional steps for attachment and removal of the auxiliary, reducing overall atom economy. Stoichiometric use of the chiral auxiliary can be expensive.
-
Decision-Making Diagram: Choosing a Synthetic Strategy
Caption: Decision tree for selecting a primary synthetic strategy.
Section 3: Key Methodologies & Mechanistic Insights
Understanding the mechanism of stereocontrol is paramount for troubleshooting and rational design. This section delves into two of the most powerful strategies: 1,3-Dipolar Cycloaddition and Aza-Michael Addition.
FAQ 3: I am using a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. How is stereoselectivity controlled?
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing highly substituted pyrrolidines with multiple stereocenters in a single step.[13] Stereocontrol is achieved through the formation of a chiral metal-ylide complex.
Mechanism of Stereocontrol:
-
Ylide Formation: An α-iminoester reacts with a metal salt (e.g., Cu(I), Ag(I)) and a chiral ligand to form a metal-chelated azomethine ylide.[14]
-
Chiral Environment: The chiral ligand creates a rigid, asymmetric environment around the metal center. This complexation locks the azomethine ylide into a specific conformation.
-
Facial Selectivity: The bulky groups of the chiral ligand shield one face of the ylide. Consequently, the incoming dipolarophile can only approach from the less sterically hindered face, leading to high enantioselectivity.[13][15]
-
Diastereoselectivity (Endo/Exo): The relative orientation of the dipole and dipolarophile in the transition state determines the diastereoselectivity. The endo approach is often favored due to secondary orbital interactions, but this can be influenced by the specific ligand and substrates used.[9]
Catalytic Cycle: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Caption: Generalized catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
FAQ 4: My aza-Michael/Michael cascade reaction is giving poor diastereoselectivity. How can I improve the outcome?
The organocatalytic cascade involving an aza-Michael addition followed by an intramolecular Michael addition is a highly effective route to functionalized pyrrolidines.[8] Diastereoselectivity is governed by the stereochemistry of the initial aza-Michael addition and the subsequent cyclization.
Troubleshooting Diastereoselectivity:
-
Catalyst Choice: Bifunctional catalysts, such as squaramides or thioureas, are often employed.[8] These catalysts possess both a basic site (e.g., tertiary amine) to activate the nucleophile and a hydrogen-bond donor site to activate the electrophile and organize the transition state. Switching between different bifunctional catalysts can alter the transition state geometry and improve diastereoselectivity.
-
Substrate Control: The steric bulk of the substituents on both the amine nucleophile and the Michael acceptor can significantly influence the facial selectivity of the initial addition and the preferred conformation for cyclization.
-
Reaction Conditions: As with other stereoselective reactions, solvent and temperature are critical. Non-polar solvents often enhance the effect of hydrogen bonding from the catalyst, leading to better organization and higher selectivity.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 15. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Protocols for Polar Bicyclic Amine Compounds
Welcome to the Technical Support Center for the purification of polar bicyclic amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these complex molecules. Bicyclic amines are prevalent scaffolds in pharmaceuticals and bioactive molecules, and their inherent polarity and structural rigidity often complicate purification.[1] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why are polar bicyclic amines so challenging to purify?
A1: The purification of polar bicyclic amines is often complicated by a combination of factors:
-
High Polarity: The presence of the amine group, often in conjunction with other polar functionalities, leads to high water solubility and strong interactions with polar stationary phases like silica gel. This can result in poor retention in reversed-phase chromatography and streaking or irreversible binding in normal-phase chromatography.[2][3]
-
Basicity: The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can cause significant peak tailing, streaking, and in some cases, complete retention of the compound on the column.[4][5][6]
-
Structural Rigidity: The bicyclic scaffold restricts conformational flexibility, which can influence how the molecule interacts with stationary phases and crystallization solvents.
-
Potential for Multiple Amine Groups: The presence of multiple amine functionalities within the bicyclic structure further increases polarity and the potential for strong interactions with stationary phases.[7]
Q2: What is the first purification technique I should consider for a crude polar bicyclic amine?
A2: For a preliminary purification or to remove significant amounts of non-basic or acidic impurities, acid-base extraction is an excellent and straightforward first step.[8] This technique leverages the basicity of the amine to selectively move it into an aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[9][10][11]
Q3: My bicyclic amine is streaking badly on my silica gel TLC plate. What does this indicate and how can I fix it?
A3: Streaking on a silica gel TLC plate is a classic sign of strong, undesirable interactions between your basic amine and the acidic silica gel.[2][6][7] This is a strong indicator that you will face similar issues during column chromatography. To address this, you can:
-
Add a basic modifier to your mobile phase: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, can be added to the eluent (typically 0.1-2%).[4][6][12] This modifier will interact with the acidic sites on the silica, reducing their interaction with your target compound.
-
Pre-treat your TLC plate: You can run the plate in a solvent system containing a base before spotting your compound.[12]
-
Consider an alternative stationary phase: Alumina (basic or neutral) or amine-functionalized silica TLC plates are excellent alternatives that mitigate the acidic interactions.[2][5][13]
Q4: Can I use crystallization to purify my polar bicyclic amine?
A4: Yes, crystallization can be a very effective method, especially for obtaining highly pure material. However, the high polarity of these compounds can make finding a suitable single-solvent system challenging. Often, these compounds are oils or low-melting solids at room temperature. A common and highly effective strategy is to convert the amine into a salt (e.g., a hydrochloride or tartrate salt) by reacting it with the corresponding acid.[14][15] These salts are often more crystalline and have different solubility profiles than the freebase, making them easier to crystallize.[14][16][17]
Troubleshooting Guides
Issue 1: Severe Peak Tailing and Low Recovery in Normal-Phase Flash Chromatography
Root Cause: Strong acid-base interactions between the basic bicyclic amine and acidic silanol groups on the silica gel stationary phase.[4][5]
Solutions & Step-by-Step Protocols:
Option A: Mobile Phase Modification
This is often the quickest and easiest solution to implement. The addition of a small amount of a competing base can dramatically improve peak shape and recovery.
-
Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent System Selection: Develop a suitable solvent system using TLC (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that provides a retention factor (Rf) of approximately 0.2-0.4 for your compound.
-
Mobile Phase Preparation: To your chosen eluent, add triethylamine to a final concentration of 0.5-2% (v/v).
-
Column Equilibration: Equilibrate your silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the stationary phase is fully "deactivated."[12]
-
Sample Loading and Elution: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the chromatography as usual.
-
Option B: Alternative Stationary Phases
If mobile phase modification is insufficient or if your compound is sensitive to basic conditions, changing the stationary phase is the next logical step.
| Stationary Phase | Advantages | Disadvantages | Recommended for... |
| Alumina (Basic or Neutral) | Basic surface prevents strong interactions with basic compounds.[13] | Can have lower resolving power than silica for some compounds. | Simple purifications of basic compounds where silica fails. |
| Amine-Functionalized Silica | Provides a basic surface, excellent for purifying amines with minimal tailing.[4][5] Often allows for simpler solvent systems (e.g., hexanes/ethyl acetate) without basic additives.[5] | More expensive than standard silica gel. | Difficult separations of basic compounds where high resolution is needed. |
| Reversed-Phase Silica (C18) | Excellent for highly polar compounds. Separation is based on hydrophobicity. | Requires aqueous mobile phases, which can be more difficult to remove post-purification. | Highly polar bicyclic amines that are poorly retained on normal-phase media. |
-
Protocol: Purification using an Amine-Functionalized Silica Column
-
Column Selection: Choose an appropriate-sized pre-packed amine-functionalized silica column based on your sample mass.
-
Solvent System Development: Use TLC with amine-functionalized plates to determine a suitable mobile phase, typically a mixture of hexanes and ethyl acetate or dichloromethane and methanol. No basic modifier is usually needed.[5]
-
Column Chromatography: Equilibrate the column with your chosen mobile phase and proceed with the purification.
-
Issue 2: Compound is not Retained on Reversed-Phase (C18) Chromatography
Root Cause: The polar bicyclic amine is too hydrophilic to effectively partition into the nonpolar C18 stationary phase and elutes in the solvent front.[3]
Solutions & Step-by-Step Protocols:
Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for very polar compounds that are not retained by reversed-phase chromatography.[18] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[3][18]
-
Protocol: HILIC Purification on a Silica Column
-
Column: Use a standard silica gel column.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or 0.1% formic acid). The buffer is crucial for reproducible results.[18]
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B to elute your compounds. A typical gradient might be from 95:5 to 80:20 A:B over 20-30 column volumes.
-
Equilibration: It is critical to thoroughly equilibrate the column with the initial mobile phase conditions.
-
Option B: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[19] Since amines are basic and can be protonated to form positive ions (cations), cation-exchange chromatography is a powerful purification tool.[20]
-
Protocol: Cation-Exchange Chromatography
-
Resin Selection: Choose a strong or weak cation exchange resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your bicyclic amine is protonated and carries a net positive charge (typically pH < pKa of the amine).
-
Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column. Your positively charged amine will bind to the negatively charged resin.
-
Elution: Elute your compound by increasing the ionic strength of the buffer (e.g., by creating a salt gradient with NaCl) or by changing the pH to neutralize the charge on the amine, causing it to detach from the resin.[20]
-
Issue 3: Difficulty in Crystallizing a Polar Bicyclic Amine Oil
Root Cause: The compound may be a low-melting solid or an oil at room temperature, or impurities may be inhibiting crystal formation. The high polarity can also make it challenging to find a suitable single-solvent system.[14][21]
Solutions & Step-by-Step Protocols:
Option A: Salt Formation for Crystallization
This is the most common and effective method for inducing crystallization in basic amines.[14][16]
-
Protocol: Formation and Recrystallization of a Hydrochloride Salt
-
Dissolution: Dissolve your purified (as much as possible by chromatography) bicyclic amine freebase in a suitable organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution as a solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Isolation: Collect the solid salt by filtration and wash it with the solvent used for the precipitation (e.g., diethyl ether) to remove any remaining impurities.
-
Recrystallization: Find a suitable solvent or solvent system for recrystallization. This often involves a polar solvent in which the salt is soluble when hot but insoluble when cold (e.g., methanol, ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or acetone).
-
| Acid for Salt Formation | Common Solvents for Formation | Potential Advantages |
| Hydrochloric Acid (HCl) | Diethyl ether, Ethyl acetate, Dioxane | Often forms stable, crystalline salts.[14][17] |
| Sulfuric Acid (H₂SO₄) | Isopropanol, Ethanol | Can form di- or mono-salts depending on stoichiometry. |
| Tartaric Acid | Methanol, Ethanol | Useful for chiral resolutions if the amine is racemic. |
| Trichloroacetic Acid (TCA) | Acetonitrile | Can form salts that, upon heating, decarboxylate to yield the pure amine, simplifying recovery.[22] |
Option B: Two-Solvent Crystallization
If you wish to crystallize the freebase directly, a two-solvent system can be effective.
-
Protocol: Two-Solvent Recrystallization
-
Dissolve your amine in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, dichloromethane).
-
Heat the solution gently.
-
Slowly add a "poor" solvent in which the amine is insoluble (e.g., hexanes, diethyl ether, water) dropwise until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer, to promote the formation of crystals.
-
Visual Workflows
References
- 1. enamine.net [enamine.net]
- 2. reddit.com [reddit.com]
- 3. labex.hu [labex.hu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. esisresearch.org [esisresearch.org]
- 22. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Stability Studies of Octahydrocyclopenta[c]pyrrole
Welcome to the technical support center for stability studies of Octahydrocyclopenta[c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this saturated bicyclic amine under acidic conditions. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concern for this compound, a saturated bicyclic amine, is its susceptibility to acid-catalyzed degradation. The nitrogen atom in the pyrrolidine ring is basic and will be protonated in an acidic medium. This protonation can activate adjacent carbon-nitrogen (C-N) bonds, making them susceptible to nucleophilic attack by water (hydrolysis), which can lead to ring-opening.[1][2] The fused cyclopenta ring introduces some strain, which could potentially influence the rate and regioselectivity of such reactions.
Q2: What are the likely degradation pathways for this compound in an acidic solution?
Based on the principles of amine and pyrrolidine chemistry, the most probable degradation pathway is an acid-catalyzed hydrolytic ring-opening of the pyrrolidine ring.[1][3] This process would likely proceed through the formation of a cyclic iminium ion intermediate, which is then attacked by water.[3] Cleavage of either C-N bond adjacent to the nitrogen could occur, leading to the formation of one or more amino alcohol degradants. The specific site of cleavage may be influenced by steric and electronic factors within the bicyclic system.
Q3: What are the standard acidic conditions for conducting forced degradation studies on this type of molecule?
Forced degradation studies, as outlined by ICH guidelines, aim to generate a modest level of degradation (typically 5-20%) to demonstrate the specificity of analytical methods.[4][5][6][7] For a novel amine like this compound, a good starting point would be:
-
Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[6][8]
-
Temperature: Start at ambient temperature and increase to 50-80°C if no degradation is observed.[4][8]
-
Time: Monitor at several time points (e.g., 2, 8, 24, 48 hours) to track the degradation kinetics.[5]
It is critical to adjust these conditions based on the observed stability to achieve the target degradation level.
Q4: Why is a stability-indicating analytical method crucial for these studies?
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[6][9] For this compound, this means your HPLC or GC method must be able to separate the parent compound from any potential ring-opened degradants or other byproducts, ensuring that the measured stability is accurate.[10][11]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your stability studies.
Guide 1: No Degradation Observed Under Initial Stress Conditions
Issue: You have exposed this compound to 0.1 M HCl at 40°C for 24 hours, but your HPLC analysis shows no significant decrease in the parent peak area.
Root Cause Analysis and Solutions:
Saturated bicyclic amines can be relatively stable, and the initial stress conditions may not be sufficiently harsh to induce degradation.
Troubleshooting Workflow:
Caption: Sequential stress escalation workflow.
Step-by-Step Protocol:
-
Increase Acid Concentration: Prepare fresh samples using a higher concentration of acid, such as 0.5 M or 1.0 M HCl. Maintain the same temperature and time points for initial comparison.
-
Increase Temperature: If increasing the acid concentration alone is insufficient, raise the temperature in increments (e.g., to 60°C, then 80°C). Be cautious, as higher temperatures can lead to more complex degradation profiles.
-
Extend Duration: If degradation is slow even at higher temperatures and acid concentrations, extend the duration of the study.
-
Confirm Analyte Stability: Ensure that the lack of degradation is not due to an analytical artifact. Verify your HPLC method's performance and the stability of your stock solutions.
Guide 2: Poor Chromatographic Resolution Between Parent and Degradant Peaks
Issue: Your HPLC chromatogram shows new, small peaks eluting very close to the main this compound peak, resulting in poor resolution (Rs < 1.5).
Root Cause Analysis and Solutions:
The degradation products of a ring-opening reaction may have polarities very similar to the parent compound, making separation challenging. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is common, which can lead to baseline noise and interference.
Data Summary: Typical Starting HPLC Conditions for Amines
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good first choice for reverse-phase separation. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Provides acidic pH to ensure amine is protonated and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential to elute both polar degradants and the parent compound.[9] |
| Detection | UV at 205 nm or CAD/ELSD/MS | Low UV for compounds without strong chromophores. Mass-based detectors offer universality. |
| Column Temp. | 30 - 40°C | Controls retention time and can improve peak shape. |
Troubleshooting Workflow:
Caption: HPLC method optimization workflow.
Detailed Method Development Protocol:
-
Initial Setup:
-
Prepare a stressed sample that exhibits partial degradation (ideally 5-10% conversion). This "cocktail" of the parent and degradants is essential for method development.
-
Use a high-resolution C18 column as a starting point.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of the amine and its potential amino-alcohol degradants is critical for retention. Systematically adjust the pH of the aqueous mobile phase (Mobile Phase A) from 2.5 to 4.0 using a buffer like potassium phosphate with phosphoric acid. This can significantly alter the selectivity between the parent and degradants.
-
Organic Modifier: If pH adjustment is insufficient, try switching the organic modifier (Mobile Phase B) from acetonitrile to methanol, or vice versa. The different solvent properties can change elution patterns.
-
-
Gradient Modification:
-
If peaks are still co-eluting, flatten the gradient around the elution time of the critical pair. For example, if the peaks elute at 40% B, modify the gradient to go from 30% to 50% B over a longer period (e.g., 15 minutes instead of 5).
-
-
Alternative Detection:
-
If UV detection proves problematic due to the lack of a chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or coupling the HPLC to a Mass Spectrometer (LC-MS). LC-MS is particularly powerful as it can help in the tentative identification of the degradant peaks based on their mass-to-charge ratio.[10][11]
-
Guide 3: Identifying Unknown Peaks in the Chromatogram
Issue: The forced degradation study generated several new peaks, and you need to identify them to understand the degradation pathway.
Root Cause Analysis and Solutions:
Forced degradation can sometimes lead to secondary degradation products or unexpected reactions. A combination of chromatographic and spectroscopic techniques is required for structural elucidation.
Workflow for Degradant Identification:
Caption: Degradant identification workflow using LC-MS.
Experimental Protocol for Degradant Identification:
-
High-Resolution LC-MS Analysis:
-
Analyze the stressed sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the accurate mass of the parent ion for each unknown peak.
-
Interpretation: For a hydrolytic ring-opening, the expected degradant would have a molecular weight corresponding to the parent molecule plus one molecule of water (M + H₂O). For this compound (C₇H₁₃N, MW ≈ 111.18), the hydrolytic degradant would have the formula C₇H₁₅NO (MW ≈ 129.20).
-
-
LC-MS/MS Fragmentation Analysis:
-
Perform tandem mass spectrometry (MS/MS) on the parent and the unknown degradant ions.
-
Isolate the parent ion of interest and fragment it. Analyze the resulting fragmentation pattern.
-
Interpretation: Compare the fragmentation pattern of the degradant to that of the parent compound. The loss of specific fragments (e.g., loss of water, cleavage at certain bonds) can provide strong evidence for the proposed structure. The fragmentation of the ring-opened structure will be significantly different from the bicyclic parent.
-
-
Confirmation (if necessary):
-
For regulatory filings, definitive structural confirmation may require isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
By following these structured guides, researchers can effectively plan and execute stability studies for this compound, troubleshoot common experimental and analytical challenges, and confidently characterize its degradation profile under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Octahydrocyclopenta[c]pyrrole: An In-Depth Analysis for Chemical Researchers
The octahydrocyclopenta[c]pyrrole scaffold, a key structural motif in a variety of pharmacologically active compounds, presents a compelling target for synthetic chemists. Its prevalence in medicinal chemistry, including as an intermediate for antiviral and antidiabetic drugs, necessitates efficient and scalable synthetic routes. This guide provides a comprehensive comparative analysis of the most prominent synthetic strategies leading to this bicyclic amine, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.
At a Glance: Performance Comparison of Synthetic Routes
The selection of a synthetic strategy is a critical decision guided by factors such as overall yield, step economy, cost and availability of starting materials, scalability, and stereochemical control. The following table summarizes the key performance indicators for the primary synthetic routes to this compound.
| Synthetic Route | Key Starting Materials | Typical Reagents/Catalysts | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Reduction of Cyclopentimide | 1,2-Cyclopentanedicarboximide | Boron reducing agents (e.g., NaBH4), Lewis acids (e.g., ZnCl2) | 81-92%[1] | High yield, one-pot procedure, uses inexpensive reagents, scalable.[1] | Requires synthesis of the starting imide. |
| Route 2: Hydrogenation of Dicyanocyclopentene | 1,2-Dicyanocyclo-1-pentene | H2, various catalysts (e.g., Pt/C, Rh/C, Raney Ni) | Up to 73%[2] | Single-step conversion, avoids hazardous reducing agents.[2] | Requires high pressure and temperature, catalyst selection is crucial. |
| Route 3: Multi-step from Dimethylmaleimide | 2,3-Dimethylmaleimide | NBS, β-difunctional compounds, reducing agents, hydrogenation catalysts | Moderate (multi-step) | Utilizes readily available starting materials.[3] | Long synthetic sequence, potential for lower overall yield.[3] |
| Route 4: Paal-Knorr Type Synthesis | Cyclopentane-1,2-dicarbaldehyde | Ammonia or primary amine, reducing agent (for reductive amination) | Variable | Potentially a direct route from a commercially available dialdehyde. | Limited specific literature for this target, potential for side reactions. |
In-Depth Analysis of Synthetic Strategies
Route 1: One-Pot Reduction of 1,2-Cyclopentanedicarboximide
This approach stands out for its efficiency and high yields. The direct reduction of the cyclic imide to the corresponding bicyclic amine in a single step offers significant advantages in terms of process simplification and cost-effectiveness.
Causality Behind Experimental Choices: The use of a combination of a boron-based reducing agent, such as sodium borohydride, and a Lewis acid, like zinc chloride, is crucial for the success of this transformation. The Lewis acid coordinates to the carbonyl oxygens of the imide, activating them towards nucleophilic attack by the hydride from the borohydride. This synergistic activation allows for the complete reduction of both carbonyl groups under relatively mild conditions, which would be sluggish with the borohydride alone. The choice of solvent and temperature is also optimized to ensure complete reaction and minimize side products.
Diagram 1: One-pot reduction of 1,2-cyclopentanedicarboximide.
Route 2: Catalytic Hydrogenation of 1,2-Dicyanocyclo-1-pentene
This method provides a direct route to the this compound core from a readily accessible unsaturated dinitrile.[4] The simultaneous reduction of the carbon-carbon double bond and the two nitrile groups into the fused pyrrolidine ring is an elegant example of tandem catalysis.
Causality Behind Experimental Choices: The choice of catalyst is paramount in this reaction. Noble metal catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) are often employed due to their high activity in hydrogenating both alkenes and nitriles.[2] The reaction is typically carried out under elevated hydrogen pressure and temperature to drive the reaction to completion. The solvent system is chosen to ensure good solubility of the starting material and to facilitate the interaction with the heterogeneous catalyst. This method avoids the use of stoichiometric, and often hazardous, metal hydride reducing agents like LiAlH4.[2]
Diagram 2: Catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene.
Route 3: Multi-step Synthesis from 2,3-Dimethylmaleimide
This linear synthesis provides a flexible approach where intermediates can be isolated and purified at each stage.[3] The strategy relies on building the cyclopentane ring onto the maleimide core followed by a series of reduction steps.
Causality Behind Experimental Choices: The initial halogenation of the methyl groups of 2,3-dimethylmaleimide with N-bromosuccinimide (NBS) provides reactive handles for the subsequent cyclization with a difunctional nucleophile.[3] This is followed by a degradation step to form the 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative. The final steps involve the reduction of the carbonyl groups and the hydrogenation of any remaining unsaturation to yield the target molecule. While this route is longer, it allows for the introduction of substituents on the cyclopentane ring through the choice of the difunctional cyclization partner.
References
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. WO2013102634A1 - Method for preparation of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Senior Application Scientist's Guide to Validating the Biological Activity of New Pyrrole Derivatives
Introduction: The Versatile Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] From the chlorophyll that powers plant life to the complex structures of cutting-edge pharmaceuticals, the pyrrole moiety consistently appears in molecules that modulate critical biological processes. This has led to the development of a vast library of pyrrole derivatives with promising therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
However, the journey from a newly synthesized pyrrole derivative to a viable drug candidate is a rigorous one, demanding meticulous validation of its biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded framework for assessing the therapeutic potential of novel pyrrole compounds. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each step contributes to a robust and reliable evaluation. This guide will objectively compare the performance of new pyrrole derivatives with established alternatives, supported by experimental data and detailed methodologies.
I. Validating Anticancer Activity: A Focus on Cytotoxicity
A significant area of interest for pyrrole derivatives is their potential as anticancer agents.[6][7] Many exhibit potent cytotoxic effects against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival, such as those involving protein kinases like EGFR and VEGFR.[8][9][10]
The Rationale Behind the MTT Assay
To quantify the cytotoxic potential of a new pyrrole derivative, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method. The principle of this assay is elegantly simple: it measures the metabolic activity of cells, which in most cases, correlates directly with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The intensity of this purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable, metabolically active cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for a compound's potency.
Experimental Workflow: A Visual Guide
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the new pyrrole derivative and the positive control, Doxorubicin, in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Add 100 µL of each concentration to the designated wells in triplicate. Include a vehicle control (media with the same concentration of DMSO) and a blank (media only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Comparative Performance Data: Pyrrole Derivatives vs. Doxorubicin
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative 14a | MCF-7 | 1.7 µg/mL | [11] |
| Pyrrolo[2,3-d]pyrimidine Derivative 16b | MCF-7 | 5.7 µg/mL | [11] |
| Pyrrolo[2,3-d]pyrimidine Derivative 18b | MCF-7 | 3.4 µg/mL | [11] |
| Doxorubicin | MCF-7 | 2.50 ± 1.76 | [12] |
| Dihydropyrimidone Substituted Pyrrole | HeLa | 9.90 | [6] |
| Doxorubicin | HeLa | 2.92 ± 0.57 | [12] |
| Pyrrole Derivative | A549 | >100 | [6] |
| Doxorubicin | A549 | > 20 | [12] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Anticancer Mechanism: Targeting Kinase Signaling Pathways
Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[10] A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[8][9]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrrole derivative.
II. Validating Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[3][4][13][14]
The Rationale Behind the Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique to assess the antimicrobial activity of a compound. The principle is based on the diffusion of the antimicrobial agent from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: A Visual Guide
Caption: Workflow for assessing antimicrobial activity using the agar well diffusion assay.
Detailed Protocol: Agar Well Diffusion Assay
-
Preparation:
-
Prepare Mueller-Hinton agar plates.
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Uniformly swab the surface of the agar plates with the microbial inoculum.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the pyrrole derivative solution, positive controls (Gentamicin for bacteria, Fluconazole for fungi), and a negative control (solvent) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Comparative Performance Data: Pyrrole Derivatives vs. Standard Antimicrobials
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Tetrasubstituted Pyrrole 4 | S. aureus | 20 | [4] |
| Tetrasubstituted Pyrrole 11 | S. aureus | 22 | [4] |
| Tetrasubstituted Pyrrole 12 | S. aureus | 24 | [4] |
| Gentamicin | S. aureus | 15.5 - 18.5 | [15] |
| Pyrrole Derivative | E. coli | - | [4] |
| Gentamicin | E. coli | 17 - 22.5 | [15] |
| Pyrrole Derivative 3c | C. albicans | 23 | [3] |
| Fluconazole | C. albicans | 18-22 | [16][17] |
| Pyrrole Derivative 5a | A. niger | - | [3] |
| Fluconazole | A. niger | 15-20 | [16] |
Note: The absence of a zone of inhibition is denoted by "-".
III. Validating Anti-inflammatory Activity: Measuring Nitric Oxide Inhibition
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Pyrrole derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of key inflammatory pathways.[18][19][20][21]
The Rationale Behind the Griess Assay
A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying one of its stable breakdown products, nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be used to assess the inhibitory effect of a compound on NO production.
Experimental Workflow: A Visual Guide
Caption: Workflow for assessing anti-inflammatory activity using the Griess assay.
Detailed Protocol: Griess Assay
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrrole derivative and the positive control, Indomethacin, for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of nitric oxide inhibition:
-
% Inhibition = [(NO in LPS group - NO in Treated group) / NO in LPS group] * 100
-
-
Comparative Performance Data: Pyrrole Derivatives vs. Indomethacin
| Compound | Concentration | % Nitric Oxide Inhibition | Reference |
| Pyridylpyrazole Derivative 1m | 10 µM | 37.19% | [22] |
| Epimuqubilin A (Norsesterterpene peroxide) | IC50 = 7.4 µM | 50% | [23] |
| Indomethacin | 10 µM | ~40-60% | (Typical expected range) |
Note: Data for pyrrole derivatives' direct NO inhibition is varied in the literature; the provided examples showcase the potential for significant activity. The IC50 for Indomethacin can vary based on experimental conditions.
Anti-inflammatory Mechanism: Modulation of Inflammatory Pathways
Pyrrole derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as the NF-κB pathway.[18][19][20] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes, including iNOS.
Caption: Inhibition of the NF-κB signaling pathway by a pyrrole derivative.
Conclusion: A Data-Driven Approach to Validating Pyrrole Derivatives
The validation of the biological activity of new pyrrole derivatives is a multi-faceted process that requires a combination of robust experimental techniques, careful data analysis, and a deep understanding of the underlying biological mechanisms. This guide has provided a comprehensive framework for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these promising compounds. By employing the detailed protocols and comparative data presented, researchers can objectively evaluate the performance of their novel pyrrole derivatives against established standards. The provided visualizations of experimental workflows and signaling pathways aim to enhance the understanding of the causality behind the experimental choices. Ultimately, a rigorous and data-driven approach is paramount to unlocking the full therapeutic potential of the versatile pyrrole scaffold in the ongoing quest for new and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Navigating the Conformational Labyrinth of Pyrrolidine: A Comparative Guide to Computational and Experimental Approaches
The pyrrolidine ring, a ubiquitous scaffold in numerous pharmaceuticals and natural products, presents a fascinating and challenging conformational landscape.[1][2] Its non-planar, five-membered structure undergoes rapid puckering, leading to a dynamic equilibrium of conformers that significantly influences molecular recognition, biological activity, and pharmacokinetic properties. For researchers in drug discovery and chemical sciences, accurately characterizing these conformations is paramount. This guide provides an in-depth comparison of the two primary avenues for this exploration: computational modeling and experimental analysis, offering insights into their synergies and divergences.
The Dynamic Nature of the Pyrrolidine Ring: Pseudorotation
Unlike rigid aromatic rings, the saturated five-membered ring of pyrrolidine is in a constant state of flux, a phenomenon known as pseudorotation. This process involves a continuous series of out-of-plane atomic displacements that allow the ring to adopt various puckered conformations, most notably the "envelope" and "twist" forms. These conformers can be further distinguished by the orientation of substituents, for instance, the N-H bond in unsubstituted pyrrolidine can be in either an axial or equatorial position.[3][4] The subtle energy differences between these conformers make their individual characterization a non-trivial task.
Experimental Determination of Pyrrolidine Conformations: Capturing Molecular Reality
Experimental techniques provide a direct window into the conformational preferences of pyrrolidine derivatives in different physical states. The choice of method is critical and depends on the nature of the sample and the desired level of detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-Phase Snapshot
NMR spectroscopy is a powerful tool for studying the solution-phase conformations of pyrrolidine-containing molecules.[5][6][7][8] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-couplings), and chemical shifts, researchers can deduce the relative populations of different conformers in solution.[6][8]
Key Strengths:
-
Provides data on conformational equilibria in solution, which is often more biologically relevant than the solid state.
-
Can be used to study dynamic processes like ring inversion and nitrogen inversion.[5]
-
Applicable to a wide range of molecules.
Limitations:
-
Provides an averaged picture of the conformational landscape, making it challenging to characterize minor conformers.
-
The interpretation of NMR data can be complex and may require computational support for accurate structural elucidation.
Experimental Protocol: 1D 19F-1H Heteronuclear NOE (HOESY) for Fluorinated Pyrrolidines [6]
This protocol is optimized for determining the solution-phase conformation of fluorinated pyrrolidines by measuring through-space interactions between fluorine and proton nuclei.
-
Sample Preparation: Dissolve the fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl3) to a concentration of 10-20 mM.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a probe capable of 19F and 1H observation and decoupling.
-
Tune and match the probe for both 19F and 1H frequencies.
-
Set the sample temperature as required for the experiment.
-
-
Acquisition of 1D 19F-{1H} HOESY Spectra:
-
Employ a standard 1D HOESY pulse sequence.
-
Selectively irradiate a specific 1H resonance using a shaped pulse.
-
Acquire the 19F spectrum while observing for NOE enhancements.
-
Repeat the experiment for all relevant 1H resonances.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) with appropriate window functions and Fourier transformation.
-
Integrate the enhanced 19F signals to quantify the NOE effects.
-
Relate the observed NOE intensities to the internuclear distances between the fluorine and proton atoms to infer conformational preferences.
-
X-Ray Crystallography: The Solid-State Blueprint
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single, often low-energy, conformation.[6][9][10][11][12][13] This technique is invaluable for validating computational models and understanding intermolecular interactions in the crystalline environment.
Key Strengths:
-
Provides precise atomic coordinates and bond parameters.
-
Offers a definitive picture of the solid-state conformation.[14]
-
Can reveal details about intermolecular packing and hydrogen bonding.[9]
Limitations:
-
The conformation observed in the crystal may not be the most relevant one in solution or in a biological environment due to packing forces.
-
Requires a suitable single crystal, which can be challenging to obtain for some compounds.
Experimental Workflow: Single-Crystal X-Ray Diffraction
The following diagram outlines the typical workflow for determining the crystal structure of a pyrrolidine derivative.
Caption: Workflow for X-ray crystallography.
Microwave Spectroscopy: Probing Gas-Phase Conformations
Microwave spectroscopy is a high-resolution technique that provides information about the rotational constants of molecules in the gas phase. These constants are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. This method is particularly useful for studying the intrinsic conformational preferences of isolated molecules, free from solvent or crystal packing effects.
Key Strengths:
-
Provides highly accurate geometric parameters for gas-phase molecules.
-
Can distinguish between different conformers and even isotopologues.
-
Offers a benchmark for high-level computational methods.[3]
Limitations:
-
Applicable only to molecules that are volatile and have a permanent dipole moment.
-
The complexity of the spectra increases significantly with molecular size.
Computational Modeling of Pyrrolidine Conformations: The In Silico Approach
Computational chemistry offers a powerful and complementary approach to studying pyrrolidine conformations. These methods allow for the exploration of the entire potential energy surface, the calculation of relative energies of different conformers, and the prediction of various spectroscopic properties.
Quantum Mechanics (QM) Methods: High Accuracy for Deeper Insights
Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous theoretical framework for describing the electronic structure and geometry of molecules.[3][15][16][17][18] These methods are essential for obtaining accurate conformational energies and barriers to interconversion.
Key Strengths:
-
Can achieve high accuracy in predicting geometries and relative energies.[3][8]
-
Can be used to study systems where experimental data is unavailable.
-
Provide insights into the electronic factors governing conformational preferences.
Limitations:
-
Computationally expensive, especially for large molecules and high levels of theory.
-
The choice of functional and basis set can significantly impact the results.[3]
Molecular Mechanics (MM) Methods: Efficiency for Large-Scale Exploration
Molecular mechanics methods employ classical force fields to model the potential energy of a molecule as a function of its atomic coordinates.[19][20][21] These methods are computationally much less demanding than QM methods, making them suitable for conformational searches of large molecules and for running molecular dynamics simulations.
Key Strengths:
-
Computationally efficient, allowing for the exploration of large conformational spaces.
-
Can be used to study large systems, such as proteins with embedded pyrrolidine rings.
-
Force fields are continuously being improved and validated against experimental data.
Limitations:
-
The accuracy is dependent on the quality of the force field parameters.
-
Less reliable for describing systems with complex electronic effects or for which parameters are not well-established.
Computational Workflow: Conformational Analysis
The following diagram illustrates a typical computational workflow for the conformational analysis of a pyrrolidine derivative.
Caption: Workflow for computational conformational analysis.
Bridging the Gap: A Comparative Analysis
The true power in understanding pyrrolidine conformations lies in the synergy between computational and experimental methods. Computational studies can guide the interpretation of complex experimental data, while experimental results provide crucial benchmarks for validating and refining computational models.
| Feature | Experimental Methods | Computational Methods |
| Nature of Data | Direct measurement of molecular properties in a specific state (solid, solution, gas). | Theoretical prediction of molecular properties based on physical principles. |
| Strengths | Provides a "real-world" view of the molecule. Can capture the effects of the environment (solvent, crystal packing).[6][9] | Allows for the exploration of the entire potential energy surface. Can study unstable or transient species. Provides detailed energetic information.[3][15] |
| Limitations | Often provides an averaged or static picture. Can be limited by sample availability and physical state. | Accuracy is dependent on the level of theory and the quality of the parameters. Can be computationally expensive. |
| Typical Applications | Determining the dominant conformer in solution or the solid state. Measuring barriers to conformational exchange. | Predicting the relative stability of all possible conformers. Guiding the interpretation of spectroscopic data. Designing molecules with specific conformational properties. |
Studies have shown that while computational methods can often predict the general conformational preferences of pyrrolidines, discrepancies with experimental data can arise. For example, the choice of the density functional and basis set in DFT calculations can influence the predicted energy difference between axial and equatorial conformers of the N-H group.[3] Similarly, the solid-state conformation determined by X-ray crystallography may not be the lowest energy conformer in the gas phase or in solution, highlighting the importance of considering environmental effects.[22]
Conclusion: An Integrated Approach for a Comprehensive Understanding
The determination of pyrrolidine conformations is a multifaceted challenge that requires a judicious combination of experimental and computational techniques. While experimental methods provide the ground truth, computational approaches offer a powerful lens to explore the full conformational landscape and to rationalize the observed behaviors. For researchers in drug discovery and materials science, an integrated strategy that leverages the strengths of both worlds will undoubtedly pave the way for the rational design of novel molecules with tailored three-dimensional structures and desired functional properties.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 9. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DFT calculation Data From the Computational Investigations of Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines. [repository.cam.ac.uk]
- 18. Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ks.uiuc.edu [ks.uiuc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Octahydrocyclopenta[c]pyrrole Analogs as Neuraminidase Inhibitors
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold
The this compound core, a fused bicyclic system consisting of a cyclopentane ring and a pyrrolidine ring, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. While derivatives of this scaffold have been explored for various biological activities, this guide will focus on a particularly successful application: the inhibition of influenza neuraminidase (NA), a critical enzyme for the proliferation of the influenza virus.[1][2]
Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antiviral agents.[1] Neuraminidase inhibitors (NAIs), such as Oseltamivir and Zanamivir, are a cornerstone of anti-influenza therapy.[2] They function by blocking the active site of the NA enzyme, which prevents the release of new virus particles from infected host cells, thereby halting the spread of infection.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related pyrrolidine-based analogs, offering field-proven insights and experimental data to guide future drug discovery efforts in this domain.
Comparative Analysis of Neuraminidase Inhibitory Activity
The potency of this compound and its analogs as neuraminidase inhibitors is highly dependent on the nature, position, and stereochemistry of various substituents. The core scaffold mimics the transition state of sialic acid, the natural substrate of the neuraminidase enzyme. Key interactions within the enzyme's active site involve a highly conserved catalytic pocket, which includes charged arginine residues (Arg118, Arg292, Arg371) and a hydrophobic pocket.[3][4]
Core Scaffold and Key Substitution Points
The fundamental structure of the this compound scaffold allows for substitutions at several key positions. However, SAR studies have largely focused on analogs of the closely related pyrrolidine and carbocyclic (cyclohexene) cores, which provide foundational principles directly applicable to the design of cyclopentane-fused systems. The critical functional groups required for potent inhibition are a carboxylic acid (or a bioisostere) to interact with the arginine triad, a basic group (amino or guanidino), and a lipophilic side chain to occupy the hydrophobic pocket.
Caption: Key substitution points on a generic pyrrolidine-based scaffold relevant to this compound design.
Quantitative SAR Data Comparison
The following table summarizes the inhibitory activities of representative pyrrolidine and carbocyclic neuraminidase inhibitors. The insights from these analogs are instrumental in predicting the SAR for the this compound series.
| Compound ID | Core Scaffold | R1 (Basic Group) | R2 (Acyl Group) | R3 (Lipophilic Group) | Target NA | IC50 (µM) | Reference |
| Oseltamivir Carboxylate | Cyclohexene | 5-Amino | 4-Acetamido | 3-(1-ethylpropoxy) | Influenza A | ~0.001 (1 nM) | [5] |
| Analog 6e | Pyrrolidine | 3-Amino | 2-(trifluoroacetamido)methyl | 1-(N-ethyl-N-isopropylcarbamyl) | Influenza A | 0.2 | [3] |
| Analog 9c | Pyrrolidine | 4-Guanidino | N-Benzoyl | 2-Carboxylate | Influenza A (H3N2) | 2.15 | [6] |
| Analog 9e | Pyrrolidine | 4-Guanidino | N-(4-chlorobenzoyl) | 2-Carboxylate | Influenza A (H3N2) | 1.83 | [6] |
| Analog 10e | Pyrrolidine | 4-Guanidino | N-(4-methoxybenzoyl) | 2-Carboxylate | Influenza A (H3N2) | 1.56 | [6] |
Analysis of Structure-Activity Relationships
-
The Carboxylate Group : The presence of a carboxylic acid is paramount for high-affinity binding. This group forms strong salt bridges with the positively charged guanidinium groups of three arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site, anchoring the inhibitor.[3] Its removal or replacement with a non-acidic group typically leads to a dramatic loss of activity.
-
The Basic Group (R1) : An amino or guanidino group is another critical feature. This group engages in hydrogen bonding interactions within the active site, often with glutamate residues like Glu119 and Glu227. While both amino and guanidino groups are effective, the choice can influence potency and selectivity between different influenza strains.
-
The Acyl Group (R2) : An acetyl or trifluoroacetyl group at a position adjacent to the basic group often enhances potency. X-ray crystallography has shown that this group can form hydrogen bonds with active site residues and occupy a small hydrophobic pocket.[3] The trifluoroacetamido group in analog 6e , for instance, was found to interact with a hydrophobic pocket defined by Ile222 and Trp178.[3]
-
The Lipophilic Side Chain (R3) : This is the most variable region and a key determinant of potency and selectivity. The discovery of a hydrophobic pocket near the active site, which is not occupied by the glycerol side chain of the natural substrate, was a breakthrough in NAI design.[5]
-
Size and Branching : SAR studies on Oseltamivir's carbocyclic core revealed that a 3-pentyloxy group was optimal.[5] Increasing the steric bulk of this side chain can lead to a loss of activity, particularly against Influenza B neuraminidase, which appears to have a less accommodating pocket than Influenza A.[4]
-
Induced Fit : In some pyrrolidine analogs, bulky lipophilic groups on the ring nitrogen (like the N-ethyl-N-isopropylcarbamyl group in analog 6e ) were found to induce a conformational change in the enzyme, particularly with residue Glu276.[3] This reshapes the active site from a hydrophilic pocket into a hydrophobic one, creating a new, favorable interaction that significantly boosts inhibitory potency.[3]
-
Experimental Methodologies
Reproducibility and validation are the cornerstones of trustworthy research. The following protocols outline the general synthesis of the this compound scaffold and the standard bioassay used to determine neuraminidase inhibitory activity.
General Synthetic Protocol for this compound
The synthesis of the core this compound structure can be achieved via the reduction of a hexahydrocyclopenta[c]pyrrole-1,3-dione intermediate. This method offers a reliable pathway to the saturated bicyclic system.[7]
Step 1: Synthesis of Hexahydrocyclopenta[c]pyrrole-1,3-dione
-
To a solution of cyclopentane-1,2-dicarboxylic acid in a suitable solvent (e.g., acetic anhydride), add an amine source (e.g., urea or a primary amine) and heat to reflux for 4-6 hours to form the cyclic imide.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting dione intermediate by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., NaBH₄/ZnCl₂), in an anhydrous ether solvent like tetrahydrofuran (THF).[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the hexahydrocyclopenta[c]pyrrole-1,3-dione (from Step 1) in anhydrous THF to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum or boron salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by distillation or column chromatography.[7]
Protocol for Fluorometric Neuraminidase Inhibition Assay
This assay quantifies the enzymatic activity of neuraminidase by measuring the fluorescence of a product released from a fluorogenic substrate. It is a standard high-throughput method for screening potential inhibitors.[8][9]
Principle: The enzyme cleaves the non-fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release the highly fluorescent product, 4-methylumbelliferone. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence.[10]
Procedure:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).
-
Prepare a stock solution of recombinant influenza neuraminidase (e.g., from H1N1) in assay buffer.
-
Prepare a stock solution of the MUNANA substrate in assay buffer.
-
Prepare serial dilutions of the test compounds (analogs) and a positive control inhibitor (e.g., Oseltamivir Carboxylate) in assay buffer.
-
-
Assay Execution (96-well plate format) :
-
To each well of a black, flat-bottom 96-well plate, add 25 µL of the test compound dilution (or vehicle for control wells).
-
Add 25 µL of the diluted neuraminidase enzyme solution to all wells.
-
Incubate the plate for 30 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37 °C, protected from light.
-
-
Data Acquisition and Analysis :
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence intensity on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
-
Visualizing SAR and Experimental Workflows
Key Structure-Activity Relationships
The following diagram illustrates the critical chemical features of a pyrrolidine-based neuraminidase inhibitor, which are directly translatable to the design of this compound analogs.
Caption: Key SAR features for pyrrolidine-based NA inhibitors.
Drug Discovery and Development Workflow
The process of identifying and optimizing novel inhibitors follows a logical, multi-stage workflow.
Caption: Workflow for neuraminidase inhibitor discovery.
Conclusion and Future Outlook
The structure-activity relationships of this compound and related pyrrolidine analogs provide a clear roadmap for the design of potent influenza neuraminidase inhibitors. The key to success lies in optimizing the interplay between a negatively charged anchor (carboxylate), a basic hydrogen-bonding group, and a well-fitted lipophilic side chain that can exploit hydrophobic pockets within the enzyme's active site. The ability of certain bulky substituents to induce a favorable conformational change in the enzyme highlights a sophisticated strategy for enhancing potency.
Future work should focus on exploring novel lipophilic side chains to improve selectivity and overcome resistance. Furthermore, fusing the cyclopentane ring to the pyrrolidine core, as in the this compound scaffold, offers a way to reduce conformational flexibility. This pre-organization of substituents into a bioactive conformation can decrease the entropic penalty of binding, potentially leading to inhibitors with even greater potency and improved pharmacokinetic profiles. This guide provides the foundational data and methodologies to empower researchers to pursue these next-generation antiviral agents.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 8. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes [mdpi.com]
- 9. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Novel Pyrrolidine Catalysts in Asymmetric Aldol Reactions
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules prevalent in pharmaceuticals and natural products.[1] For decades, chemists have pursued catalysts that can mimic the efficiency and selectivity of nature's own enzymes, aldolases.[2][3] The advent of organocatalysis, utilizing small organic molecules to induce chirality, has revolutionized this field, with proline and its derivatives emerging as a particularly powerful class of catalysts.[4][5][6] This guide provides a comparative benchmark of emerging pyrrolidine-based catalysts against the well-established players, offering experimental insights for researchers at the forefront of catalyst development and application.
The Enduring Legacy and Evolving Landscape of Pyrrolidine Catalysis
The catalytic prowess of the simple amino acid L-proline in mediating aldol reactions was a landmark discovery that ushered in the era of modern organocatalysis.[4][7] The proposed mechanism, proceeding through an enamine intermediate, provides a clear framework for understanding how the catalyst's structure dictates the stereochemical outcome of the reaction.[2][3][8][9] The pyrrolidine ring, a common feature of these catalysts, serves as the anchor for the secondary amine that is essential for enamine formation, while other functionalities on the ring influence catalyst solubility, stability, and the steric environment of the transition state.
While L-proline remains a workhorse catalyst, its limitations, such as modest solubility in many organic solvents and sometimes high catalyst loadings, have spurred the development of a new generation of pyrrolidine-based catalysts.[1] This guide will focus on a comparative analysis of two promising new catalysts against the benchmark L-proline and the highly successful diarylprolinol silyl ether catalysts.
The Catalysts Under Review
This guide will benchmark the performance of the following catalysts in a representative asymmetric aldol reaction:
-
Benchmark Catalysts:
-
New-Generation Catalysts:
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the performance of the selected catalysts in the asymmetric aldol reaction between an aromatic aldehyde (p-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone), common substrates for benchmarking studies. It is important to note that direct comparison can be challenging due to variations in reported reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 10-20 | 24-72 | 68 | - | 76 | [18] |
| (S)-α,α-Diphenylprolinol TMS Ether | Cinnamaldehyde | Cyclopentadiene | - | - | - | - | exo-selective | high | [11] |
| Pyrrolidine-Oxadiazolone Conjugate | Substituted Aromatic Aldehydes | Various Ketones | - | 10 | 0.5-18 | 56-70 | 97:3 | >99.9 | [13][14] |
| 5-(Pyrrolidin-2-yl)tetrazole | Aromatic Aldehydes | Various Ketones | - | 5-10 | 0.17-0.5 | - | - | high | [15] |
Analysis of Performance Data:
The data clearly illustrates the evolution of pyrrolidine catalysts. While L-proline provides a solid foundation, the newer catalysts demonstrate significant improvements in terms of reaction times, catalyst loadings, and stereoselectivity. The pyrrolidine-oxadiazolone conjugate, for instance, achieves outstanding enantioselectivity at a relatively low catalyst loading and remarkably short reaction times.[13][14] Similarly, the tetrazole-based catalyst shows high reactivity, allowing for lower catalyst concentrations.[15] The diarylprolinol silyl ether catalysts are well-established for their high stereoselectivity in various transformations, including Diels-Alder reactions.[10][11]
The "Why": Mechanistic Insights and Catalyst Design
The enhanced performance of the new-generation catalysts can be attributed to rational design principles that address the shortcomings of earlier catalysts.
-
Solubility and Accessibility: The pyrrolidine-oxadiazolone conjugate replaces the polar carboxylic acid group of proline with a more lipophilic oxadiazolone ring, significantly improving its solubility in organic solvents.[13][14] This enhanced solubility ensures a higher effective concentration of the catalyst in the reaction medium, leading to faster reaction rates.
-
Acidity and Reactivity: The tetrazole ring in 5-(pyrrolidin-2-yl)tetrazole is a bioisostere of the carboxylic acid group but with a different pKa. This modification can influence the proton transfer steps within the catalytic cycle, potentially leading to a more active catalyst.
The fundamental catalytic cycle, however, is believed to remain consistent across these pyrrolidine-based catalysts, proceeding through the formation of a nucleophilic enamine intermediate.
Caption: The enamine catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
This protocol provides a generalized procedure for conducting a pyrrolidine-catalyzed asymmetric aldol reaction, based on common practices reported in the literature.[18] Researchers should optimize conditions for their specific catalyst and substrates.
Materials:
-
Pyrrolidine catalyst (e.g., L-proline, 10-20 mol%)
-
Aromatic aldehyde (1.0 eq)
-
Ketone (e.g., acetone, 5-10 eq)
-
Solvent (e.g., DMSO, DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine catalyst (0.1-0.2 eq).
-
Solvent and Reagents: Add the solvent, followed by the ketone and then the aromatic aldehyde. The order of addition may be critical and should be consistent.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C).[18] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aldol product.
-
Analysis: Characterize the product by NMR spectroscopy and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Caption: A generalized experimental workflow for a pyrrolidine-catalyzed aldol reaction.
Conclusion and Future Outlook
The field of pyrrolidine-based organocatalysis continues to be a vibrant area of research. The development of novel catalysts with improved solubility, stability, and reactivity is expanding the scope and applicability of the asymmetric aldol reaction. While L-proline laid the crucial groundwork, the new generation of catalysts, such as the pyrrolidine-oxadiazolone conjugates and tetrazole derivatives, offer significant advantages in terms of efficiency and stereoselectivity. Future research will likely focus on the development of even more active and selective catalysts, including those that can operate under greener reaction conditions, such as in water or under solvent-free conditions, and the application of these powerful synthetic tools to the synthesis of increasingly complex and valuable molecules.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studylib.net [studylib.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Robust Cross-Validation of QSAR Models for DPP4 Inhibitors
In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for predicting the biological activity of novel compounds. For therapeutic targets like Dipeptidyl Peptidase 4 (DPP4), a key enzyme in the management of type 2 diabetes, robust QSAR models are invaluable for identifying promising inhibitor candidates.[1][2] However, the predictive power of a QSAR model is only as reliable as its validation. This guide provides an in-depth comparison of cross-validation techniques, offering a technical walkthrough for researchers, scientists, and drug development professionals to ensure the development of statistically sound and predictive QSAR models for DPP4 inhibitors.
The Imperative of Validation in QSAR
A QSAR model establishes a mathematical relationship between the chemical structure of a molecule and its biological activity.[3] The ultimate goal is not just to fit a model to the existing data, but to accurately predict the activity of new, untested compounds.[4][5] Without rigorous validation, a model may appear statistically significant on paper but fail spectacularly in practice, a phenomenon often attributed to overfitting. Validation is the critical step that distinguishes a genuinely predictive model from a mere statistical artifact.[4][6] The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes.[4]
Internal vs. External Validation: A Tale of Two Strategies
QSAR model validation is broadly categorized into internal and external validation.
-
Internal Validation: This method assesses the robustness and stability of a model using only the training dataset.[4] Techniques like cross-validation fall under this category. It's a crucial first step to gauge the model's internal consistency.
-
External Validation: This is considered the gold standard for assessing a model's predictive power.[4][5] It involves challenging the model with a set of compounds (the test set) that were not used during model development.[4] A model that performs well on an external test set is more likely to be generalizable to new chemical entities.
While both are essential, this guide will focus on the nuances of cross-validation as a powerful internal validation strategy.
A Deep Dive into Cross-Validation Techniques
Cross-validation is a resampling procedure used to evaluate a model's performance on a limited data sample. The core idea is to partition the dataset into a training set to build the model and a validation set to test it, and to repeat this process multiple times.[7]
Leave-One-Out (LOO) Cross-Validation
In this method, one compound is left out from the dataset, and the model is trained on the remaining compounds. The activity of the excluded compound is then predicted. This process is repeated until every compound has been left out once.[8]
-
Causality Behind the Choice: LOO is often chosen for its simplicity and the fact that it uses the maximum possible data for training in each iteration. This can lead to a less biased estimate of the prediction error.[9]
-
Self-Validating System: The performance is typically evaluated using the cross-validated coefficient of determination, q² (or Q²). A high q² value (generally > 0.5) is considered an indicator of good predictive ability.[10]
k-Fold Cross-Validation
Here, the dataset is randomly divided into 'k' equal-sized subsets (or folds). One subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data.[11]
-
Causality Behind the Choice: A common choice for 'k' is 5 or 10.[9][12] This method is computationally less expensive than LOO, especially for large datasets. It also provides a more robust estimate of the model's performance by averaging the results over k iterations, which can help to reduce the variance of the estimate.[9][13]
-
Self-Validating System: The performance is assessed by averaging the prediction errors across all k folds. This provides a more stable and reliable estimate of the model's predictive performance compared to a single train-test split.[14]
Comparing LOO and k-Fold Cross-Validation
| Feature | Leave-One-Out (LOO) Cross-Validation | k-Fold Cross-Validation (k=5 or 10) |
| Bias | Lower bias in prediction error estimates as the training set is very similar to the full dataset.[9] | Slightly higher bias as the model is trained on a smaller subset of the data.[9] |
| Variance | High variance in prediction error estimates because the training sets are highly correlated.[9][13] | Lower variance in prediction error estimates due to less overlap between training sets.[9] |
| Computational Cost | High, as the model is trained 'n' times (where 'n' is the number of compounds). | Lower, as the model is trained 'k' times. |
| Recommendation | Can be useful for small datasets, but the high variance can be a drawback.[9] | Generally the preferred method as it provides a better balance between bias and variance.[13] |
A Step-by-Step Protocol for Robust Cross-Validation
This protocol outlines a comprehensive workflow for the cross-validation of a QSAR model for DPP4 inhibitors.
Step 1: Data Curation and Preparation
-
1.1. Data Collection: Compile a dataset of DPP4 inhibitors with their corresponding biological activities (e.g., IC50 values) from reliable sources like the ChEMBL database.[1]
-
1.2. Data Cleaning: Remove duplicate entries and compounds with ambiguous or missing activity data.
-
1.3. Data Conversion: Convert IC50 values to a logarithmic scale (pIC50) to ensure a more normal distribution of the data.[2]
Step 2: Descriptor Calculation and Selection
-
2.1. Descriptor Calculation: Use molecular descriptor software to calculate a wide range of 2D and 3D descriptors for each compound.
-
2.2. Descriptor Pre-processing: Remove constant and near-constant variables. Address highly correlated descriptors.
-
2.3. Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors for building the QSAR model.
Step 3: Model Building and Internal Validation
-
3.1. Data Splitting (for External Validation): Before cross-validation, it is best practice to set aside an external test set (typically 20-30% of the data) that will not be used during model building or internal validation.[4]
-
3.2. k-Fold Cross-Validation:
-
Divide the training set into 'k' folds (e.g., k=5).
-
For each fold:
-
Train the QSAR model (e.g., using Multiple Linear Regression, Partial Least Squares, or a machine learning algorithm) on the other k-1 folds.
-
Predict the activity of the compounds in the held-out fold.
-
-
Calculate the overall cross-validated performance metrics.
-
-
3.3. Y-Randomization (Permutation Test):
-
Randomly shuffle the biological activity values (the 'Y' vector) of the training set.[15][16]
-
Rebuild the QSAR model using the original descriptors and the shuffled activity data.
-
Perform this process multiple times (e.g., 50-100 times).[17]
-
Rationale: A robust model should have a significantly lower q² for the randomized models compared to the original model, demonstrating that the original correlation is not due to chance.[15][16][18]
-
Step 4: Performance Metrics and Interpretation
A suite of statistical metrics should be used to evaluate the performance of the cross-validated model.
| Metric | Description | Acceptable Value |
| q² (or Q²) | Cross-validated coefficient of determination. Measures the predictive power of the model. | > 0.5[10] |
| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6[10] |
| RMSEcv | Root Mean Square Error of Cross-Validation. Represents the average prediction error. | As low as possible. |
| r²m metrics | A set of metrics that provide a more stringent assessment of model predictivity by considering the difference between observed and predicted values without relying on the mean of the training set.[19] | Specific thresholds apply for different r²m parameters. |
Step 5: Defining the Applicability Domain (AD)
A crucial aspect of QSAR modeling is defining its Applicability Domain.[20][21] The AD defines the chemical space in which the model's predictions are considered reliable.[22][23] Predictions for compounds that fall outside the AD are extrapolations and should be treated with caution.[23] Various methods, including range-based and distance-based approaches, can be used to define the AD.[22]
Visualizing the Cross-Validation Workflow
Caption: A schematic overview of the robust QSAR model cross-validation workflow.
Common Pitfalls and Best Practices
-
Over-reliance on q²: While a high q² is desirable, it should not be the sole criterion for model validation.[24] It should be considered in conjunction with other metrics and external validation.
-
Inappropriate Data Splitting: A non-representative split of the data into training and test sets can lead to misleading validation results.[25] Ensure that both sets span a similar range of chemical space and activity.
-
Ignoring the Applicability Domain: Applying a model to compounds outside its AD can lead to unreliable predictions.[26] Always check if a new compound falls within the model's AD.
-
Chance Correlation: Especially when using a large number of descriptors, there is a risk of finding a correlation by chance.[15] Y-randomization is a critical test to mitigate this risk.[16]
By adhering to the principles and protocols outlined in this guide, researchers can develop robust and predictive QSAR models for DPP4 inhibitors, ultimately accelerating the discovery of novel therapeutics for type 2 diabetes.
References
- 1. 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors | Scripta Medica [aseestant.ceon.rs]
- 2. jddtonline.info [jddtonline.info]
- 3. neovarsity.org [neovarsity.org]
- 4. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 5. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Cross validation analysis: Significance and symbolism [wisdomlib.org]
- 8. codessa-pro.com [codessa-pro.com]
- 9. stats.stackexchange.com [stats.stackexchange.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. shangding.medium.com [shangding.medium.com]
- 12. tandfonline.com [tandfonline.com]
- 13. stats.stackexchange.com [stats.stackexchange.com]
- 14. quora.com [quora.com]
- 15. molgen.de [molgen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. y-Randomization and its variants in QSPR/QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchers.kean.edu [researchers.kean.edu]
- 20. The importance of the domain of applicability in QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Applicability domains for models predicting properties of chemical reactions — CIMtools documentation [cimtools.readthedocs.io]
- 22. Applicability domain - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of Octahydrocyclopenta[c]pyrrole Derivatives as Anticancer Agents
In the landscape of oncological drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and toxicity. The octahydrocyclopenta[c]pyrrole core, a fused bicyclic system, represents a promising yet underexplored scaffold in the design of new therapeutic agents. While this specific heterocyclic system has been noted for its potential in developing anti-inflammatory, neuroprotective, and anti-tumor compounds, a comprehensive public repository of its in vitro anticancer activity is still emerging[1].
This guide provides a robust framework for the in vitro evaluation of novel this compound derivatives against cancer cell lines. Leveraging established methodologies and drawing parallels from the extensive research on related pyrrole and pyrrolidine-containing compounds, this document serves as a technical manual for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of data to build a compelling case for the therapeutic potential of these novel molecules.
The Rationale for In Vitro Anticancer Screening
The initial assessment of any potential anticancer agent relies on a battery of in vitro assays designed to quantify its effects on cancer cells. This preliminary screening is a critical step to identify promising lead compounds and to elucidate their mechanisms of action before proceeding to more complex and costly in vivo studies. The primary objectives of this in vitro evaluation are to:
-
Determine the cytotoxic and cytostatic potential: Does the compound kill cancer cells (cytotoxic) or inhibit their proliferation (cytostatic)?
-
Assess the potency and selectivity: What is the concentration range over which the compound is effective, and does it preferentially target cancer cells over normal cells?
-
Elucidate the mechanism of cell death: Does the compound induce apoptosis (programmed cell death), necrosis, or other forms of cell death?
-
Investigate the impact on cell cycle progression: Does the compound cause cell cycle arrest at specific checkpoints?
By systematically addressing these questions, researchers can build a comprehensive profile of a novel this compound derivative and benchmark its performance against existing anticancer drugs.
Methodologies for In Vitro Evaluation
A multi-faceted approach is essential for a thorough in vitro evaluation. Combining different assays provides a more complete picture of a compound's biological activity and helps to validate the findings. The following sections detail the protocols for three fundamental assays in anticancer drug screening.
Assessment of Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by the action of mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Rationale: The MTT assay is often the first-line screening tool due to its simplicity, high-throughput compatibility, and reliance on cellular metabolic activity, which is a hallmark of viable cells. A dose-dependent decrease in formazan production upon treatment with a test compound indicates a reduction in cell viability, which can be attributed to either cytotoxicity or cytostatic effects.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
MTT Assay Workflow Diagram
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Rationale: By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). This assay provides quantitative data on the mode of cell death induced by the test compound.
Detailed Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment:
-
Seed cells in 6-well plates or culture flasks and treat with the this compound derivative at its IC50 concentration and other relevant concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained cells and single-stained controls (Annexin V only and PI only) to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis)
-
Apoptosis Detection Workflow Diagram
Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Cell cycle analysis by flow cytometry measures the DNA content of cells in a population. Cells in the G0/G1 phase have a normal diploid (2N) DNA content, cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid (4N) DNA content.
Experimental Rationale: By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the distribution of cells in the different phases of the cell cycle can be quantified. An accumulation of cells in a particular phase after treatment with a test compound suggests that the compound interferes with the cell cycle at that specific checkpoint.
Detailed Protocol for Cell Cycle Analysis with Propidium Iodide:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells, including any floating cells, and wash once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. This step is crucial for proper fixation and permeabilization of the cells.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A. RNase A is essential to degrade RNA, which can also be stained by PI and interfere with the DNA content measurement.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Generate a histogram of fluorescence intensity, which corresponds to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated control cells.
-
Comparative Efficacy of Pyrrole Derivatives: A Case Study
While specific data for this compound derivatives are not extensively available in the public domain, the broader class of pyrrole-containing compounds has demonstrated significant anticancer potential. For instance, various pyrrole derivatives have been synthesized and evaluated against a panel of human cancer cell lines, with some compounds exhibiting potent cytotoxic effects.
Table 1: Exemplary Cytotoxic Activity of Pyrrole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrroles | U251 (Glioblastoma) | 2.29 ± 0.18 | [2] |
| A549 (Lung) | 3.49 ± 0.30 | [2] | |
| Isatin-Pyrrole Hybrids | HepG2 (Liver) | 0.47 | [3] |
| Marinopyrrole A | HCT-116 (Colon) | ~9 | [4] |
| NSCLC Panel (Lung) | 1.1 - 9.2 | [4] | |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [4] |
| MCF7 (Breast) | 1.5 | [4] |
This table is a compilation of data from different studies on various pyrrole derivatives and is intended for illustrative purposes.
The data in Table 1 highlights the diverse and potent anticancer activity of the pyrrole scaffold. The IC50 values in the low micromolar and even sub-micromolar range suggest that these compounds are effective at inhibiting cancer cell growth. A comprehensive evaluation of novel this compound derivatives would involve generating similar data against a panel of cancer cell lines from different tissue origins to assess their spectrum of activity.
Unraveling the Mechanism of Action
Identifying the molecular targets and signaling pathways affected by a novel compound is crucial for its further development. For many pyrrole derivatives, the induction of apoptosis and cell cycle arrest are common mechanisms of action[2][5].
Apoptosis Induction: As confirmed by the Annexin V/PI assay, effective anticancer agents often trigger the apoptotic cascade. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Further investigation into the mechanism of apoptosis can involve:
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2, Mcl-1).
-
Mitochondrial Membrane Potential Assay: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Cell Cycle Arrest: The accumulation of cells in a specific phase of the cell cycle, as determined by flow cytometry, points towards interference with cell cycle regulatory proteins. This can be further explored by:
-
Western Blot Analysis: To examine the expression and phosphorylation status of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
Signaling Pathway Modulation: Many pyrrole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR[5]. The PI3K/Akt/mTOR pathway is another common target.
Potential Signaling Pathways Targeted by Pyrrole Derivatives
Conclusion
The in vitro evaluation of novel this compound derivatives against cancer cell lines is a critical first step in assessing their therapeutic potential. This guide has provided a comprehensive overview of the key experimental methodologies, from initial cytotoxicity screening to the elucidation of the mechanism of action. By employing a systematic and multi-assay approach, researchers can generate robust and reproducible data to build a strong foundation for further preclinical and clinical development. While the full potential of the this compound scaffold is yet to be unlocked, the methodologies and insights presented here, drawn from the broader family of pyrrole-containing compounds, offer a clear path forward for the evaluation of this promising new class of anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrolidine-Based Ligands
Introduction: The Significance of Pyrrolidine Scaffolds and Predictive Docking
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold in a multitude of biologically active compounds, including potent enzyme inhibitors.[1][2] Pyrrolidine derivatives have been successfully developed as inhibitors for a range of therapeutic targets, such as dipeptidyl peptidase-IV (DPP-IV) for diabetes management, neuraminidase for influenza, and the main protease (Mpro) of SARS-CoV-2.[1][3][4][5]
As the pipeline of potential drug candidates expands, computational methods have become indispensable for rapidly and cost-effectively prioritizing compounds for further experimental validation.[6] Molecular docking, a key in silico technique, predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to the active site of a macromolecule (receptor).[7][8][9] This predictive power allows researchers to gain insights into the molecular interactions driving binding and to rationally design more potent and selective inhibitors.
This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of novel pyrrolidine-based ligands. We will use Dipeptidyl Peptidase-IV (DPP-IV), a well-validated target for type 2 diabetes, as our model system to illustrate the principles and methodologies that can be applied to virtually any protein target.[1][2][10][11][12]
Pillar 1: The Strategic Framework for a Comparative Docking Study
A robust comparative docking study is more than just generating binding scores; it's about creating a validated, logical framework to differentiate between candidate molecules. The causality behind our experimental design is to establish a clear benchmark for comparison and to ensure our computational results are reliable and predictive of real-world biological activity.
Core Objective
Our hypothetical study aims to compare the binding modes and affinities of two novel pyrrolidine-based ligands (PYR-LIG-A and PYR-LIG-B) against a known, clinically approved DPP-IV inhibitor, Sitagliptin, which will serve as our positive control. This comparison will allow us to determine if our novel ligands have the potential to bind as effectively as, or more effectively than, an established drug.
The Principle of Self-Validation
To ensure the trustworthiness of our findings, the first step is to validate our chosen docking protocol. This is achieved by "re-docking" a co-crystallized ligand back into its corresponding protein crystal structure.[13][14][15] A successful re-docking, quantified by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose (typically < 2.0 Å), confirms that the docking software and parameters can accurately reproduce a known binding mode.[13][15] This validation step is non-negotiable for generating credible results.
Pillar 2: A Detailed Experimental Protocol
This section outlines the step-by-step methodology for our comparative docking study. We will utilize AutoDock Vina, a widely used, open-source molecular docking program, for this workflow.[7][9] Its robust search algorithm and scoring function have been extensively validated across numerous studies.[9]
Step 1: Receptor Preparation (DPP-IV Enzyme)
The quality of the initial protein structure is paramount for a successful docking study.
-
Obtain Protein Structure: Download the 3D crystal structure of human DPP-IV in complex with a ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3W2T.[2] This structure contains the DPP-IV enzyme bound to a ligand, which we can use for defining the active site.
-
Prepare the Receptor using AutoDockTools (ADT):
-
Load the PDB file (3W2T.pdb) into ADT.
-
Remove Water Molecules: Water molecules in the crystal structure can interfere with ligand docking by occupying space in the binding pocket. Their positions are often not conserved, making them unreliable for docking studies.
-
Remove Co-crystallized Ligand and other Heteroatoms: The existing ligand must be removed to make the binding site accessible to our test compounds.
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding polar hydrogens is crucial for correctly defining hydrogen bond donors and acceptors.
-
Assign Kollman Charges: Assigning partial charges to the protein atoms is essential for the scoring function to accurately calculate electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format (e.g., 3W2T_protein.pdbqt).
-
Step 2: Ligand Preparation
Proper ligand preparation ensures that the conformational and chemical properties of the molecules are accurately represented.
-
Generate 3D Structures: The 2D structures of our hypothetical ligands (PYR-LIG-A, PYR-LIG-B) and our control (Sitagliptin) are drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).
-
Energy Minimization: The initial 3D structures are subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is critical as it provides a realistic starting geometry for the ligand.
-
Prepare Ligands in AutoDockTools:
-
Load each ligand structure into ADT.
-
Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT automatically detects rotatable bonds, allowing the ligand to change its conformation during the docking simulation.
-
Save each prepared ligand in the PDBQT format (e.g., sitagliptin.pdbqt, PYR_LIG_A.pdbqt, PYR_LIG_B.pdbqt).
-
Step 3: Docking Execution with AutoDock Vina
This is the core computational step where the software predicts the binding poses and affinities.
-
Grid Box Generation: A grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Center the grid box on the active site of the DPP-IV enzyme. The active site can be identified from the position of the co-crystallized ligand in the original 3W2T PDB file. Key residues in the DPP-IV active site include Glu205, Glu206, and Tyr662.[11]
-
Ensure the grid box dimensions (e.g., 60 x 60 x 60 Å) are large enough to accommodate the ligands and allow for full rotational and translational freedom.
-
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt. Vina will perform the docking calculation and rank the resulting poses based on their binding affinity scores.
Step 4: Post-Docking Analysis and Comparison
-
Analyze Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
Visualize Binding Poses: Load the docked poses (output PDBQT file) along with the receptor structure into a molecular visualization program like PyMOL or UCSF Chimera.[7]
-
Identify Key Interactions: For the top-ranked pose of each ligand, analyze the non-covalent interactions with the protein's active site residues. Pay close attention to:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Interactions with nonpolar residues.
-
Electrostatic Interactions: Such as salt bridges with charged residues.
-
-
Comparative Analysis: Compare the results for PYR-LIG-A, PYR-LIG-B, and Sitagliptin. The comparison should address:
-
Which ligand has the best binding affinity?
-
Do the novel ligands bind in a similar orientation to the known inhibitor?
-
What specific interactions contribute to high or low affinity? For instance, a bulky substituent on a ligand might create favorable interactions with a hydrophobic pocket in the receptor.[1]
-
Pillar 3: Data Visualization and Presentation
Clear presentation of data and workflows is essential for communicating scientific findings effectively.
Quantitative Data Summary
The results of the comparative docking study can be summarized in a table for easy comparison.
| Ligand | Binding Affinity (kcal/mol) | H-Bonds with Key Residues | Key Hydrophobic/Electrostatic Interactions |
| Sitagliptin (Control) | -9.2 | Glu205, Glu206, Tyr662 | S1 and S2 pockets |
| PYR-LIG-A | -9.8 | Glu205, Tyr662, Ser630 | S1 pocket, S2' subsite |
| PYR-LIG-B | -8.5 | Glu206 | S1 pocket |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
A clear workflow diagram helps in understanding the entire process at a glance.
Caption: A flowchart of the in silico molecular docking workflow.
Biological Context: DPP-IV Signaling Pathway
Understanding the biological role of the target provides context for the importance of the study.
Caption: Role of DPP-IV in incretin hormone degradation.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to conducting comparative docking studies of pyrrolidine-based ligands. By following a validated protocol, researchers can confidently predict the binding affinities and interaction patterns of novel compounds, thereby accelerating the drug discovery process. The insights gained from such studies are invaluable for prioritizing candidates for chemical synthesis and subsequent in vitro and in vivo testing. The most promising compounds from this in silico screening can then be advanced to the next stage of the drug development pipeline, bringing new therapeutic agents one step closer to clinical reality.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 3. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking Software - CD ComputaBio [computabio.com]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vetmeduni.ac.at [vetmeduni.ac.at]
- 12. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Octahydrocyclopenta[c]pyrrole: A Framework for Laboratory Safety and Environmental Stewardship
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the integrity of our work extends beyond the bench. It encompasses a commitment to safety and environmental responsibility. Octahydrocyclopenta[c]pyrrole, a versatile bicyclic amine scaffold used as a building block in medicinal chemistry, demands rigorous adherence to proper handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and the preservation of our environment.
Core Principle: Hazard-Driven Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its chemical properties necessitate its classification as hazardous waste. The primary driver for these hazards is its aliphatic amine structure, which confers basicity and reactivity.[3]
A comprehensive review of its Safety Data Sheet (SDS) reveals several critical hazards that directly inform disposal requirements.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Causality & Implication for Disposal |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[5] | The compound's basic nature can disrupt biological tissues. This necessitates the use of robust Personal Protective Equipment (PPE) and prohibits disposal via sanitary sewers where it could harm aquatic life and corrode plumbing. |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[5][6] | Ingestion is a significant route of exposure. All waste must be securely contained to prevent accidental contact or ingestion by personnel or wildlife. |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects.[5] | This compound can persist and cause harm in aquatic ecosystems.[7] Direct release to the environment, including drains and soil, is strictly forbidden.[4][8] |
The initial step in the disposal workflow always begins with a risk assessment based on these inherent properties.
Caption: Risk Assessment and Safe Handling Workflow.
Procedural Guide: From Bench to Final Disposition
Proper disposal is a multi-step process that begins the moment a material is designated as waste. Following a structured protocol ensures compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Step 1: Segregation at the Source
The cardinal rule of laboratory waste management is to never mix different waste streams.[11][12][13] Cross-contamination can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[12]
-
Label Correctly: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[13] Include the date the waste was first added and the associated hazards (e.g., "Corrosive," "Toxic").[4]
-
Segregate by Type:
-
Do not mix with acidic waste to prevent a potentially violent acid-base reaction.
-
Do not mix with halogenated solvent waste unless your facility's waste stream protocol explicitly allows it.
-
Keep solid and liquid waste separate.[12]
-
Caption: Waste Segregation and Disposal Pathway.
Step 2: Storage and Accumulation
Waste containers must be stored safely pending pickup by a certified disposal service.
Protocol:
-
Secure Storage: Keep the waste container tightly closed in a designated, cool, and well-ventilated secondary containment bin.[4][8] This area should be away from high traffic and incompatible materials.
-
Adhere to Limits: Be aware of your laboratory's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum volume of waste you can accumulate and the timeframe for its removal.[14]
Step 3: Final Disposal Methodology
The ultimate disposal of this compound must render it environmentally harmless. Due to its organic nature, toxicity, and corrosivity, direct landfilling or sewer disposal is prohibited.[4]
Approved Method: High-Temperature Incineration
-
Mechanism: The recommended and most definitive disposal method is incineration at a licensed chemical destruction facility.[4] This process uses high temperatures (typically >850°C) to break down the organic molecule into its constituent elements, primarily carbon dioxide, water, and nitrogen oxides.
-
Why it Works: The thermal energy completely destroys the chemical structure, eliminating its toxicity and corrosivity.
-
Regulatory Compliance: Licensed facilities are equipped with flue gas scrubbers and other pollution control technologies to neutralize harmful byproducts like NOx before they are released into the atmosphere, ensuring compliance with clean air regulations.[4]
Unacceptable Methods:
-
Sewer System: Prohibited due to its aquatic toxicity and corrosive properties.[4]
-
Landfill: Prohibited for untreated hazardous liquids.[4]
-
Evaporation in Fume Hood: This is not a disposal method; it is an illicit release to the environment and is strictly forbidden.
Step 4: Managing Contaminated Materials & Packaging
Any materials that come into direct contact with this compound must be treated as hazardous waste.
Protocol:
-
Solid Waste: Used gloves, weigh boats, and contaminated absorbent pads should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: "Empty" containers that once held the chemical are not truly empty and must be managed carefully. They can be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[4] Combustible packaging may also be incinerated.[4]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating risk.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you ensure that the lifecycle of this compound—from synthesis to disposal—is managed with the highest standards of safety, compliance, and scientific integrity.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 8. targetmol.com [targetmol.com]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Effective Lab Chemical Waste Management [emsllcusa.com]
- 14. sustainable-markets.com [sustainable-markets.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
